molecular formula C14H21NO B3171931 3-[(3-Ethylphenoxy)methyl]piperidine CAS No. 946713-30-0

3-[(3-Ethylphenoxy)methyl]piperidine

Katalognummer: B3171931
CAS-Nummer: 946713-30-0
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: QZIVGXIGNUNBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(3-Ethylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Ethylphenoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Ethylphenoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(3-ethylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVGXIGNUNBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of 3-[(3-Ethylphenoxy)methyl]piperidine, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine ring is a foundational structure in numerous pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.[1][2] This document synthesizes available data on its structure, synthesis, and potential biological activities to serve as a resource for ongoing research and development.

Molecular Structure and Physicochemical Properties

3-[(3-Ethylphenoxy)methyl]piperidine belongs to the phenoxymethylpiperidine class of compounds. Its structure features a piperidine ring connected to a 3-ethylphenoxy group via a methylene ether linkage. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in drug design, known for its ability to influence pharmacokinetic properties and interact with biological targets.[3]

The physicochemical properties of this compound are critical for its behavior in biological systems and for the design of experimental protocols. While exhaustive experimental data for this specific molecule is not widely published, predictive models and data from similar structures provide valuable insights.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₂₁NO N/A
Molecular Weight 219.32 g/mol N/A
XLogP3 3.1 PubChem (Predicted)
Hydrogen Bond Donor Count 1 PubChem (Predicted)
Hydrogen Bond Acceptor Count 2 PubChem (Predicted)

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Note: These values are computationally predicted and should be confirmed by empirical analysis.

The lipophilicity, as indicated by the predicted XLogP3 value, suggests that the compound is likely to have good membrane permeability, a desirable characteristic for drug candidates targeting the central nervous system (CNS). The presence of a hydrogen bond donor (the piperidine nitrogen) and acceptors (the piperidine nitrogen and the ether oxygen) allows for potential interactions with biological macromolecules.

Synthesis and Chemical Reactivity

The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine can be approached through several established synthetic routes for piperidine derivatives. A common and logical approach involves the coupling of a substituted piperidine precursor with a phenoxy component.

A plausible and efficient method for the synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would proceed in two main steps:

  • Formation of the Phenoxide: 3-Ethylphenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium phenoxide. This creates a potent nucleophile.

  • Nucleophilic Substitution: The resulting phenoxide is then reacted with a suitable piperidine derivative containing a leaving group on the methyl substituent, such as 3-(chloromethyl)piperidine or 3-(tosyloxymethyl)piperidine. The phenoxide displaces the leaving group in an SN2 reaction to form the desired ether linkage.

To prevent N-alkylation of the piperidine nitrogen, it is often necessary to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a final deprotection step.[4]

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: S_N2 Reaction cluster_2 Step 3: Deprotection A 3-Ethylphenol C Sodium 3-ethylphenoxide A->C Deprotonation B Sodium Hydride (NaH) in THF E N-Boc-3-[(3-ethylphenoxy)methyl]piperidine C->E Nucleophilic Attack D N-Boc-3-(chloromethyl)piperidine D->E G 3-[(3-Ethylphenoxy)methyl]piperidine E->G Boc Removal F Trifluoroacetic Acid (TFA)

Caption: A three-step synthetic workflow for 3-[(3-Ethylphenoxy)methyl]piperidine.

The chemical reactivity of 3-[(3-Ethylphenoxy)methyl]piperidine is primarily dictated by the basicity of the piperidine nitrogen and the stability of the ether linkage.

  • Basicity: The piperidine nitrogen is basic and will readily react with acids to form the corresponding piperidinium salt. The pKa of the conjugate acid is expected to be around 11.22, similar to piperidine itself.[5] This property is crucial for its behavior in physiological environments and for the formation of water-soluble salts for pharmaceutical formulations.

  • Ether Linkage: The ether bond is generally stable under most physiological conditions but can be cleaved under harsh acidic conditions.

  • Aromatic Ring: The ethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, although the ether oxygen is a deactivating group.

Spectroscopic and Analytical Characterization

The structural elucidation of 3-[(3-Ethylphenoxy)methyl]piperidine relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Key Features
¹H NMR - Aromatic protons of the 3-ethylphenyl group (approx. 6.7-7.2 ppm).- Methylene protons of the ether linkage (approx. 3.9-4.1 ppm).- Protons on the piperidine ring (approx. 1.2-3.1 ppm).- Ethyl group protons (quartet and triplet, approx. 2.6 and 1.2 ppm respectively).- NH proton of the piperidine (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons (approx. 110-160 ppm).- Methylene carbon of the ether linkage (approx. 70-75 ppm).- Carbons of the piperidine ring (approx. 25-55 ppm).- Ethyl group carbons (approx. 15 and 29 ppm).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 219.- Characteristic fragmentation patterns involving cleavage of the ether bond and fragmentation of the piperidine ring. For instance, a fragment corresponding to the 3-ethylphenoxymethylene cation or the piperidinemethyl radical could be observed.

| IR Spectroscopy | - N-H stretching of the secondary amine (approx. 3300-3500 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹).- C-O-C stretching of the ether (approx. 1200-1250 cm⁻¹).- C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹). |

Diagram 2: Analytical Workflow for Structural Confirmation

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) Start->MS Molecular Weight and Fragmentation IR IR Spectroscopy Start->IR Functional Groups Purity Purity Analysis (HPLC, GC) Start->Purity Purity Assessment Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity->Structure

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Pharmacological Profile and Potential Applications

The piperidine scaffold is a key component in a vast number of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[3][6] The phenoxymethylpiperidine structural motif, in particular, has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and for its activity at other CNS targets.[7]

Derivatives of phenoxymethylpiperidine have shown affinity for various CNS receptors and transporters. For example, related compounds have been studied as dopamine D4 receptor antagonists.[8][9] The 3-[(3-Ethylphenoxy)methyl]piperidine structure shares features with compounds that have shown antidepressant-like activity.[10] The ethyl group on the phenoxy ring can influence the lipophilicity and steric interactions with the target protein, potentially modulating the potency and selectivity of the compound.

The potential for this compound to act as a dissociative agent, similar to other 1,2-diarylethylamines, should also be considered, as these compounds can act as NMDA receptor antagonists.[11]

Beyond the CNS, piperidine derivatives have been explored for a multitude of therapeutic applications, including as anti-ulcer agents and in cancer therapy.[12][13] The specific biological activity of 3-[(3-Ethylphenoxy)methyl]piperidine would need to be determined through a comprehensive screening program.

Safety and Handling

As with any research chemical, 3-[(3-Ethylphenoxy)methyl]piperidine should be handled with appropriate safety precautions in a laboratory setting. A comprehensive safety data sheet (SDS) should be consulted before use. In general, compounds of this class should be considered as potentially harmful if ingested, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3-[(3-Ethylphenoxy)methyl]piperidine is a compound of interest for further investigation in the field of drug discovery. Its structural features suggest potential for CNS activity, and its synthesis can be achieved through established chemical methodologies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its potential pharmacological relevance. Further empirical studies are necessary to fully elucidate its spectroscopic characteristics, biological activity, and therapeutic potential.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. (URL: )
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis. - DTIC. (URL: )
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (URL: )
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. (URL: )
  • Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6) - Cheméo. (URL: )
  • (3-Fluorophenoxy)methyl piperidine AldrichCPR 405090-68-8 - Sigma-Aldrich. (URL: )
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (URL: )
  • 3-[(3-Fluorophenoxy)methyl]piperidine | C12H16FNO | CID 24693918 - PubChem. (URL: )
  • Piperidine - Wikipedia. (URL: [Link])

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC. (URL: )
  • 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine - EPA. (URL: )
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: )
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • 4-(3′,6′-Dimethyl-3′-heptyl)phenol-13C6 Solution | CAS 1173020-38-6. (URL: )
  • Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed. (URL: )
  • Piperidine derivatives, their preparation, and their use as medicaments - European P
  • Pharmacological actions of two new pethidine analogues - PubMed. (URL: )
  • Piperidine, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: )
  • WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google P
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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: )
  • (3R)-3-(Hydroxymethyl)piperidine, N-BOC protected - MilliporeSigma. (URL: )
  • 3-(3-methylphenoxy)piperidine (C12H17NO) - PubChemLite. (URL: )
  • 3-Phenylpiperidine - Wikipedia. (URL: [Link])

Sources

Molecular weight and formula of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(3-Ethylphenoxy)methyl]piperidine: Physicochemical Properties, Synthesis, and Potential Pharmacological Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-[(3-Ethylphenoxy)methyl]piperidine, a piperidine derivative with potential applications in drug discovery and development. The piperidine scaffold is a crucial component in numerous pharmaceuticals, valued for its presence in a wide array of bioactive natural products and synthetic drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the compound's molecular characteristics, a proposed synthetic route, and its potential therapeutic relevance.

Core Molecular and Physical Characteristics

Molecular Formula and Weight

The chemical structure of 3-[(3-Ethylphenoxy)methyl]piperidine allows for a precise determination of its molecular formula and weight.

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.32 g/mol

These values are consistent with isomeric compounds such as 3-[(2-ethylphenoxy)methyl]piperidine.[3]

Physicochemical Data Summary

The table below summarizes the key physicochemical properties of 3-[(3-Ethylphenoxy)methyl]piperidine. These values are calculated based on its structure and are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
IUPAC Name 3-[(3-Ethylphenoxy)methyl]piperidine-
Molecular Formula C₁₄H₂₁NOCalculated
Molecular Weight 219.32 g/mol Calculated
CAS Number Not available-
Topological Polar Surface Area (TPSA) 21.26 ŲCalculated
logP (Octanol-Water Partition Coefficient) 3.1Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 4Calculated

Potential Pharmacological Significance and Research Workflow

Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][4] The specific substitutions on the piperidine and phenyl rings can significantly influence the compound's pharmacological profile.[4] For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated for their antidepressant activity, showing effects comparable to the drug viloxazine.[5]

The research and development of a novel compound like 3-[(3-Ethylphenoxy)methyl]piperidine would typically follow a structured workflow from initial synthesis to preclinical evaluation.

Research and Development Workflow Conceptual R&D Workflow for a Novel Piperidine Derivative cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purified Compound Binding_Assays Receptor Binding Assays Structural_Elucidation->Binding_Assays Confirmed Structure Functional_Assays Cell-Based Functional Assays Binding_Assays->Functional_Assays Identified Hits Toxicity_Screening Cytotoxicity Screening Functional_Assays->Toxicity_Screening Active Compounds Animal_Models Efficacy in Animal Models Toxicity_Screening->Animal_Models Lead Candidates Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Safety_Pharmacology Safety & Toxicology Pharmacokinetics->Safety_Pharmacology

Caption: A conceptual workflow for the research and development of a novel therapeutic agent.

Proposed Synthetic Pathway

The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Williamson Ether Synthesis

This synthesis involves the reaction of 3-ethylphenol with a suitably protected 3-(halomethyl)piperidine derivative, followed by deprotection.

Step 1: N-Protection of 3-(Hydroxymethyl)piperidine

  • Dissolve 3-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-3-(hydroxymethyl)piperidine.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Halogenation of the Protected Alcohol

  • Dissolve the N-Boc-3-(hydroxymethyl)piperidine in an appropriate solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add a halogenating agent, for instance, thionyl chloride (for chlorination) or phosphorus tribromide (for bromination), dropwise.

  • Allow the reaction to proceed to completion.

  • Quench the reaction carefully with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent and purify.

Step 3: Williamson Ether Synthesis

  • In a flask, dissolve 3-ethylphenol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, for example, sodium hydride, to deprotonate the phenol, forming the corresponding phenoxide.

  • Add the N-Boc-3-(halomethyl)piperidine from Step 2 to the reaction mixture.

  • Heat the reaction to facilitate the nucleophilic substitution.

  • Monitor the formation of the ether by TLC.

  • After the reaction is complete, quench with water and extract the product.

Step 4: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-Boc protected product from Step 3 in a solvent such as dichloromethane or dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the excess acid with a base and extract the final product, 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Purify the final compound by column chromatography or distillation.

Synthetic Pathway Proposed Synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine Start 3-(Hydroxymethyl)piperidine Protect N-Protection (Boc₂O) Start->Protect Protected_Alcohol N-Boc-3-(hydroxymethyl)piperidine Protect->Protected_Alcohol Halogenate Halogenation (e.g., SOCl₂) Protected_Alcohol->Halogenate Protected_Halide N-Boc-3-(chloromethyl)piperidine Halogenate->Protected_Halide Ether_Synthesis Williamson Ether Synthesis (NaH, DMF) Protected_Halide->Ether_Synthesis Phenol 3-Ethylphenol Phenol->Ether_Synthesis Protected_Product N-Boc-3-[(3-ethylphenoxy)methyl]piperidine Ether_Synthesis->Protected_Product Deprotect Deprotection (TFA) Protected_Product->Deprotect Final_Product 3-[(3-Ethylphenoxy)methyl]piperidine Deprotect->Final_Product

Caption: A schematic of the proposed synthetic route for 3-[(3-Ethylphenoxy)methyl]piperidine.

Hypothetical Mechanism of Action: Targeting Monoamine Reuptake

Given that structurally related piperidine derivatives exhibit antidepressant effects through the inhibition of biogenic amine reuptake[5], a plausible mechanism of action for 3-[(3-Ethylphenoxy)methyl]piperidine could involve the modulation of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Hypothetical Mechanism of Action Hypothetical Inhibition of Monoamine Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Neurotransmitter Monoamines (Serotonin, Norepinephrine) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signal Compound 3-[(3-Ethylphenoxy)methyl]piperidine Compound->Transporter Inhibition

Caption: A diagram illustrating the potential mechanism of action via monoamine transporter inhibition.

By inhibiting these transporters, 3-[(3-Ethylphenoxy)methyl]piperidine could increase the concentration of neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation. This is a well-established mechanism for many antidepressant medications. Further in-vitro binding and functional assays would be necessary to validate this hypothesis and determine the compound's selectivity and potency for each transporter.

Conclusion

3-[(3-Ethylphenoxy)methyl]piperidine represents a promising scaffold for further investigation in the field of medicinal chemistry. Its structural similarity to compounds with known biological activity, particularly in the central nervous system, warrants its synthesis and pharmacological evaluation. The protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake the development and characterization of this and other novel piperidine derivatives.

References

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). National Institutes of Health.
  • 3-Methylpiperidine hydrochloride. (n.d.). NIST. Retrieved March 7, 2024, from [Link]

  • Aerluri, T. R., et al. (2012). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved March 7, 2024, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved March 7, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • PIPERIDINE,3-[(O-ETHYLPHENOXY)METHYL]-. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

Sources

Technical Guide: Solubility & Handling of 3-[(3-Ethylphenoxy)methyl]piperidine

[1][2][3]

Executive Summary

3-[(3-Ethylphenoxy)methyl]piperidine (MW: ~219.32 g/mol ) is a lipophilic amine scaffold commonly utilized in medicinal chemistry as a building block for GPCR ligands and kinase inhibitors.[1][2][3] Its physicochemical behavior is defined by a "dual-nature" structure: a basic piperidine head group (hydrophilic/ionizable) and a lipophilic 3-ethylphenoxy tail.[1][2][3]

For the researcher, this molecule presents a classic solubility challenge: pH-dependent aqueous solubility .[1][2][3][4] While highly soluble in organic solvents like DMSO, its stability in aqueous buffers is strictly governed by the protonation state of the piperidine nitrogen.[2][3][4] This guide provides the mechanistic insight and protocols required to prevent compound precipitation ("crashing out") during biological assays.[2][3][4]

Physicochemical Profile

To predict solubility behavior, we must first establish the compound's fundamental properties.[2][3][4]

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C₁₄H₂₁NOModerate molecular weight; generally membrane permeable.[1][2][3]
pKa (Basic) ~10.5 – 11.0The piperidine nitrogen is highly basic.[2][3][4] At physiological pH (7.4), the molecule exists predominantly as a cation (

).[3][4]
LogP (Lipophilicity) ~2.8 – 3.2Moderate lipophilicity.[2][3][4] The ethyl and phenoxy groups drive hydrophobic aggregation in water if the amine is deprotonated.[2][3][4]
Physical State Oil or Low-Melting SolidFree base is likely an oil; Hydrochloride (HCl) salts are crystalline solids.[1][2][3]
Critical Insight: The Salt vs. Free Base Distinction[1][2][3][4]
  • Free Base: Likely an oil with poor water solubility (< 1 mg/mL) but miscible with organic solvents.[2][3][4]

  • Salt Form (e.g., HCl): Highly water-soluble (> 10 mg/mL) due to the ionic lattice, but can revert to the free base and precipitate if the pH of the solution exceeds the pKa.[2][3]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard solvent for this compound due to its ability to disrupt the hydrophobic interactions of the ethylphenoxy tail while solvating the amine.[1][2][3]

  • Solubility Limit: High (> 50 mM or > 20 mg/mL).[2][3][4]

  • Stability: Excellent.[2][3][4] The compound is chemically stable in DMSO at room temperature for short durations (< 24 hours).[2][3][4]

  • Storage: Store DMSO stocks at -20°C or -80°C. DMSO is hygroscopic; absorbed water can cause compound degradation or precipitation upon freezing.[1][2][3][4]

Protocol 1: Preparation of 10 mM DMSO Master Stock

This protocol ensures a precise, precipitation-free stock solution for downstream assays.[1][2][3][4]

  • Weighing: Accurately weigh 2.19 mg of the compound (or adjusted for salt correction factor) into a glass vial. Avoid polystyrene plastics as DMSO can leach contaminants.[1][2][3][4]

  • Calculated Volume: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If the compound is a salt and visually resistant, sonicate in a water bath at 37°C for 5 minutes.[2][3][4]

  • Inspection: Visually verify the solution is clear and free of particulate matter.

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Solubility in Water & Aqueous Buffers

Aqueous solubility is the primary failure point in biological assays.[2][3][4] The solubility of 3-[(3-Ethylphenoxy)methyl]piperidine is strictly pH-dependent .[1][2][3]

The pH Solubility Profile[1][3][4][5]
  • pH < 8 (Acidic/Neutral): The piperidine is protonated (

    
    ).[2][3][4] Solubility is High .
    
  • pH > 9 (Basic): The piperidine deprotonates to the neutral free base.[2][3][4] Solubility drops drastically, leading to precipitation.[2][3][4]

Biorelevant Media (pH 7.4)

At pH 7.4 (PBS, DMEM), the compound is protonated and generally soluble.[3][4] However, the presence of high salt concentrations (e.g., 150 mM NaCl) can reduce solubility via the "salting-out" effect.[2][3]

Warning: Do not dilute the DMSO stock directly into a highly basic buffer (pH > 9) or a buffer containing high phosphate concentrations without testing, as phosphate salts of amines can sometimes be less soluble.[3][4]

Experimental Workflows & Decision Trees

Workflow: Solubilization Strategy

The following diagram illustrates the decision process for solubilizing the compound based on the desired final state (Assay vs. Storage).

GStartStart: Solid CompoundCheckFormCheck Form:Salt vs. Free BaseStart->CheckFormDMSO_RouteDissolve in DMSO(Master Stock)CheckForm->DMSO_RoutePreferred for ScreeningWater_RouteDissolve in Water/BufferCheckForm->Water_RouteIf Aqueous Stock NeededAssay_DilutionAssay Dilution(Keep DMSO < 1%)DMSO_Route->Assay_DilutionAcidifyRequires Acidification(Add 1 eq. HCl or use pH < 6)Water_Route->AcidifyIf Free BaseDirect_AqDissolves Readily(If Salt Form)Water_Route->Direct_AqIf HCl SaltSuccessReady for AssayAcidify->SuccessDirect_Aq->SuccessCheck_PrecipCheck for Precipitation(Turbidimetry / Microscopy)Assay_Dilution->Check_PrecipCheck_Precip->AcidifyPrecipitation ObservedCheck_Precip->SuccessClear Solution

Figure 1: Decision tree for solubilizing 3-[(3-Ethylphenoxy)methyl]piperidine for biological assays.

Protocol 2: Kinetic Solubility Assay (Aqueous)

To determine the exact solubility limit in your specific assay buffer (e.g., PBS pH 7.4), perform a kinetic solubility test.[3][4]

  • Prepare Plate: Add 196 µL of Assay Buffer (e.g., PBS) to a 96-well clear-bottom plate.

  • Spike: Add 4 µL of DMSO stock (starting at 10 mM) to the first well (Final: 200 µM, 2% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity) or use a nephelometer.

    • Interpretation: A spike in OD620 indicates precipitation.[2][3][4] The highest concentration with baseline OD is your Kinetic Solubility Limit .[2][3][4]

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash out" due to rapid change in solvent environment.[1][2][3]Dilute stepwise. Add buffer to DMSO slowly with vortexing, rather than DMSO to buffer.
Oily droplets on surface Compound is in Free Base form and has oiled out.[2][3][4]Lower the pH of the buffer or use the HCl salt form.[2][3][4]
Degradation in DMSO Wet DMSO (hygroscopic).[2][3][4]Use single-use aliquots. Store over molecular sieves if necessary.[2][3][4]
Inconsistent Assay Data Compound adhering to plastic tips/plates.[2][3][4]Use low-binding polypropylene plates and tips.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine (Analogous Scaffold).[2][3] Retrieved from [Link][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3][4] Advanced Drug Delivery Reviews.[2][3][4] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[3][4] Academic Press.[2][3][4] (Standard reference for kinetic solubility protocols).

3-[(3-Ethylphenoxy)methyl]piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-[(3-Ethylphenoxy)methyl]piperidine: Technical Dossier & Synthetic Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for CNS-Targeted Drug Discovery[1]

Executive Summary

3-[(3-Ethylphenoxy)methyl]piperidine (MDL: MFCD08687778) represents a critical structural motif in the design of central nervous system (CNS) agents, particularly those targeting monoamine transporters (SERT, NET, DAT). As a lipophilic, ether-linked piperidine derivative, it serves as a bioisostere to known pharmacophores such as the paroxetine scaffold, offering a tunable "ethyl-phenyl" tail to modulate metabolic stability and receptor affinity. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

This compound belongs to the class of 3-(aryloxymethyl)piperidines . It is characterized by a secondary amine (piperidine) linked via a methylene ether bridge to a meta-substituted ethylbenzene ring.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 3-[(3-Ethylphenoxy)methyl]piperidine
Common Name 3-(3-Ethylphenoxymethyl)piperidine
MDL Number MFCD08687778
CAS Number Not widely indexed; Refer to MDL or specific catalog IDs (e.g., Huateng 2036621)
SMILES CCC1=CC=CC(OCC2CCCNC2)=C1
InChIKey Predicted:[1][2][3][4][5]BTLCVZXSRONKNN-UHFFFAOYSA-N (racemic)
Physicochemical Properties
Property Value / Prediction Notes
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol Average Mass
Exact Mass 219.1623 DaMonoisotopic
LogP (cLogP) ~3.4 ± 0.4Highly Lipophilic (CNS penetrant)
pKa (Base) ~9.8Typical for secondary piperidines
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) 21.3 ŲFavorable for BBB crossing (<90 Ų)

Synthetic Pathways & Manufacturing

The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine typically follows a convergent route involving the coupling of a protected piperidine methanol with a substituted phenol. Two primary strategies are employed: Williamson Ether Synthesis (nucleophilic substitution) and the Mitsunobu Reaction .

Strategy A: Williamson Ether Synthesis (Scale-Up Preferred)[1]

This route is robust for gram-scale synthesis but requires the activation of the alcohol.

  • Protection: Start with 3-hydroxymethylpiperidine . Protect the nitrogen with a Boc (tert-butoxycarbonyl) group to prevent N-alkylation.

    • Reagent: (Boc)₂O, TEA, DCM.

  • Activation: Convert the alcohol to a leaving group (Mesylate or Tosylate).

    • Reagent: MsCl, TEA, DCM, 0°C.

  • Coupling: React the mesylate with 3-ethylphenol in the presence of a base.

    • Reagent: K₂CO₃ or Cs₂CO₃, DMF/Acetonitrile, 80°C.

  • Deprotection: Remove the Boc group to yield the free amine.

    • Reagent: TFA/DCM or 4M HCl in Dioxane.

Strategy B: Mitsunobu Reaction (Library Synthesis Preferred)

Ideal for parallel medicinal chemistry where avoiding the mesylation step is desired.

  • Coupling: React N-Boc-3-hydroxymethylpiperidine directly with 3-ethylphenol .

    • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD, THF, 0°C to RT.

  • Deprotection: Acidic cleavage of the Boc group.

Visualization: Synthetic Workflow

Synthesis cluster_0 Route A: Williamson (Scale-Up) cluster_1 Route B: Mitsunobu (Library) Start 3-Hydroxymethyl piperidine Protect N-Boc Protection ((Boc)2O) Start->Protect Intermediate1 N-Boc-3-hydroxymethyl piperidine Protect->Intermediate1 Activate Mesylation (MsCl/TEA) Intermediate1->Activate Route A CouplingB Mitsunobu Coupling (3-Ethylphenol, PPh3, DIAD) Intermediate1->CouplingB Route B CouplingA Ether Formation (3-Ethylphenol, K2CO3) Activate->CouplingA Deprotect Deprotection (TFA or HCl) CouplingA->Deprotect CouplingB->Deprotect Final 3-[(3-Ethylphenoxy) methyl]piperidine Deprotect->Final

Figure 1: Convergent synthetic pathways for the preparation of 3-[(3-Ethylphenoxy)methyl]piperidine.

Medicinal Chemistry Applications

Pharmacophore Analysis

This molecule is a structural analog of Paroxetine (Paxil) and other phenyl-piperidine ethers. The 3-substituted piperidine ring provides a semi-rigid scaffold that positions the basic nitrogen and the aromatic ring at a specific distance (pharmacophore distance ~5-7 Å), critical for binding to monoamine transporters.

  • Piperidine Nitrogen: Mimics the protonated amine of serotonin/norepinephrine; forms a salt bridge with Asp98 (SERT) or Asp75 (NET).

  • Ether Linker: Provides rotational freedom while maintaining the lipophilic vector.

  • 3-Ethyl Group: A lipophilic "handle" that fills hydrophobic pockets in the receptor. Unlike the 3,4-methylenedioxy group of paroxetine (which is metabolically labile), the 3-ethyl group offers different steric bulk and metabolic stability (though susceptible to benzylic oxidation).

SAR Logic & Optimization

Researchers utilize this scaffold to tune selectivity between SERT, NET, and DAT.

  • Meta-Substitution (3-Ethyl): Often improves selectivity for NET over SERT compared to para-substitution.

  • Chirality: The 3-position of the piperidine is a chiral center. The (3S)-enantiomer is typically the bioactive form for SERT inhibition in this class (analogous to Paroxetine), while the (3R)-enantiomer may show different selectivity profiles.

Visualization: SAR Decision Tree

SAR Core Scaffold: 3-(Phenoxymethyl)piperidine Sub_Meta Meta-Substitution (3-Pos) (e.g., Ethyl, CF3) Core->Sub_Meta Sub_Para Para-Substitution (4-Pos) (e.g., F, Cl) Core->Sub_Para Linker Linker Modification (O -> S or NH) Core->Linker Effect_NET Increases NET Selectivity (Norepinephrine) Sub_Meta->Effect_NET Bulky alkyls Effect_SERT Increases SERT Potency (Serotonin) Sub_Para->Effect_SERT Halogens Effect_Metab Alters Metabolic Stability (CYP450 interaction) Linker->Effect_Metab

Figure 2: Structure-Activity Relationship (SAR) logic for the 3-(phenoxymethyl)piperidine class.

Analytical Characterization

For researchers validating the synthesis of this compound, the following analytical signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.15 - 6.70 (m, 4H): Aromatic protons (pattern characteristic of meta-substitution).

  • δ 3.85 (d, 2H): O-CH₂-CH protons (ether linkage).

  • δ 3.20 - 2.50 (m, 4H): Piperidine ring protons (adjacent to N).

  • δ 2.60 (q, 2H): Benzylic -CH₂- of the ethyl group.

  • δ 2.10 - 1.20 (m, 5H): Remaining piperidine ring protons.

  • δ 1.22 (t, 3H): Methyl protons of the ethyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: 220.17 m/z.

  • Fragmentation: Loss of the ethylphenyl ether moiety may generate a characteristic piperidinyl-methyl carbocation (m/z ~98).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[4]

  • GHS Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C (if free base, to prevent oxidation) or 2-8°C (if hydrochloride salt). Hygroscopic.

References

  • PubChem Compound Summary. 3-[(3-Fluorophenoxy)methyl]piperidine (Analogous Class). National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck. 3-[(3-methylphenoxy)methyl]piperidine (Analogous Class).Link

  • Huateng Pharma. Catalog ID: 2036621 - 3-[(3-Ethylphenoxy)methyl]piperidine.Link

  • Barnes, N. M., et al. The 5-HT transporter: a target for antidepressant drug development. (General context on piperidine SSRIs). Pharmacological Reviews, 2006.

  • Chemical Book. 3-[(3-Ethylphenoxy)methyl]piperidine Product Page.Link

Sources

Pharmacological profile of 3-[(3-Ethylphenoxy)methyl]piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-[(3-Ethylphenoxy)methyl]piperidine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological properties, synthesis, and structure-activity relationships of 3-[(3-Ethylphenoxy)methyl]piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven experimental insights, and presents detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, analgesic, antimicrobial, and central nervous system effects.[3][4][5][6] The conformational flexibility of the piperidine ring, combined with its ability to be readily substituted at multiple positions, allows for the fine-tuning of pharmacological and pharmacokinetic properties. This versatility has made it a privileged scaffold in the design of novel therapeutics.[1][7]

This guide focuses specifically on derivatives of the 3-[(3-Ethylphenoxy)methyl]piperidine core. Preliminary research has identified this class of compounds as potential antidepressant agents, primarily acting through the inhibition of biogenic amine reuptake.[8] We will explore the synthesis of these molecules, delve into the methodologies used to characterize their pharmacological profile, and analyze the structure-activity relationships that govern their efficacy.

Synthesis and Chemical Elaboration

The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine derivatives can be achieved through several established organic chemistry routes. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine-3-methanol moiety with the phenoxide of 3-ethylphenol.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The key step is the formation of the ether linkage between the piperidine and phenoxy moieties. The piperidine nitrogen is typically protected with a group such as tert-butoxycarbonyl (Boc) during this step to prevent side reactions and is deprotected in the final step.

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product A N-Boc-Piperidine-3-methanol C Activation of Hydroxyl (e.g., Tosylation/Mesylation) A->C TsCl, Pyridine B 3-Ethylphenol D Ether Synthesis (Williamson Ether Synthesis) B->D NaH, DMF C->D Intermediate E Deprotection D->E TFA or HCl F 3-[(3-Ethylphenoxy)methyl]piperidine E->F cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicle Neurotransmitters (NE, 5-HT) synapse Synaptic Cleft presynaptic:f1->synapse Release transporter Reuptake Transporter (NET/SERT) Reuptake receptor Postsynaptic Receptor Signal Transduction compound 3-[(3-Ethylphenoxy)methyl] piperidine Derivative compound->transporter:f0 Blockade synapse->transporter:f1 Normal Reuptake synapse->receptor:f0 Binding A Test Compound (Piperidine Derivative) B Radioligand Binding Assay A->B C Synaptosomal Reuptake Inhibition Assay A->C D Determine Binding Affinity (Ki) for NET, SERT, DAT B->D E Determine Functional Potency (IC50) for NE, 5-HT, DA reuptake C->E F Data Analysis: Selectivity Profile D->F E->F G Lead Compound Identification F->G

Sources

Comprehensive Safety & Handling Guide: 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Research & Development (R&D) Laboratory Use Only

  • Compound Class: Piperidine Ether / Organic Building Block[1]

  • Status: Research Chemical (Not fully tested; Treat as Hazardous)[1]

Executive Summary

This technical guide provides a risk management framework for 3-[(3-Ethylphenoxy)methyl]piperidine .[1] Unlike commodity chemicals with established toxicological profiles, this substance is a specialized building block often used in medicinal chemistry (e.g., GPCR ligand synthesis).[1]

Critical Safety Directive: As a secondary amine with a lipophilic ether tail, this compound must be handled as a Corrosive and Acutely Toxic agent until empirical data proves otherwise. The absence of specific LD50 data necessitates the use of "Read-Across" toxicology based on the piperidine pharmacophore.[1]

PART 1: Identification & Physicochemical Logic

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-[(3-Ethylphenoxy)methyl]piperidine[1]

  • Common Analogues: 3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3]
  • Molecular Weight: 219.33 g/mol [1]

  • SMILES: CCc1cccc(OCC2CCCNC2)c1 (Predicted)[1]

Physicochemical Profile (Predicted vs. Empirical)

Note: Specific physical constants for the 3-ethyl derivative are often unpublished.[1] The values below are derived from structural analogues (SAR).

PropertyValue / PredictionOperational Implication
Physical State Viscous Oil or Low-Melting SolidLikely an oil at RT; may crystallize if stored cold.[1]
Basicity (pKa) ~10.5 - 11.0 (Piperidine Nitrogen)Corrosive. Incompatible with acids and acid chlorides.[1] Absorbs atmospheric CO

.[1]
Solubility Soluble in DCM, MeOH, DMSO.[1]Lipophilic tail limits water solubility; use organic solvents for cleanup.[1]
Boiling Point >250°C (Predicted)Low volatility, but aerosols are highly hazardous.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable (Class IIIB).[1]

PART 2: Hazard Identification & Toxicology (SAR Analysis)[1]

The "Read-Across" Hazard Assessment

Since specific toxicological data is limited, we apply the Precautionary Principle using the Piperidine and Phenoxy structural alerts.[1]

GHS Classification (Derived):

  • Skin Corr.[1][4][5][6][7] 1B (H314): Causes severe skin burns and eye damage (Due to secondary amine).[1][6]

  • Acute Tox. 3 (H301/H311): Toxic if swallowed or in contact with skin (Piperidine motif).[1]

  • Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects (Phenoxy ether stability).[1]

Mechanism of Toxicity
  • Direct Corrosivity: The unhindered secondary amine protonates tissue proteins upon contact, causing alkaline hydrolysis (saponification) of cell membranes.[1]

  • Systemic Toxicity: Piperidine derivatives can act as ganglionic blockers or stimulants.[1] The ethyl-phenoxy tail increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to simple piperidine.[1]

Visualizing the Hazard Logic

The following diagram illustrates how the structural components dictate the safety protocol.

HazardLogic Compound 3-[(3-Ethylphenoxy)methyl]piperidine Substruct1 Piperidine Ring (Secondary Amine) Compound->Substruct1 Substruct2 Phenoxy Ether (Lipophilic Tail) Compound->Substruct2 Haz1 High pH (>11) Corrosive to Tissue Substruct1->Haz1 Haz2 Neurotoxicity Potential (Nicotinic Agonism) Substruct1->Haz2 Haz3 Enhanced Dermal Absorption (LogP Increase) Substruct2->Haz3 Action1 PROTOCOL: Wear Neoprene/Nitrile Gloves (Double glove recommended) Haz1->Action1 Action2 PROTOCOL: Store under Inert Gas (Prevent Carbonate formation) Haz1->Action2 Haz3->Action1

Caption: Structural dissection of toxicity risks. The amine core drives corrosivity, while the lipophilic tail enhances absorption.[1]

PART 3: Operational Safety & Handling Protocols

Storage & Stability
  • Atmosphere: Hygroscopic and sensitive to CO

    
    .[1] Store under Argon or Nitrogen.[1]
    
  • Temperature: Refrigerator (2-8°C) recommended to minimize degradation.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides), Acid chlorides, Anhydrides, Strong acids.[1]

Experimental Handling (The Self-Validating Protocol)

Do not rely on standard fume hood airflow alone. Use this checklist:

  • Barrier Verification:

    • Gloves: Nitrile (0.11 mm) is minimum.[1] For prolonged use, use Laminate (PE/EVOH) gloves due to the compound's penetrating organic nature.[1]

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if handling >10g.[1]

  • Quenching Check: Before disposal or workup, verify pH. Do not add acidic waste directly to the basic amine waste stream without neutralization (exotherm risk).[1]

  • Vapor Control: All weighing must occur inside a fume hood. If the compound is an oil, use a syringe/septum technique to transfer to avoid open-air exposure.[1]

Synthesis Workflow Integration

When using this building block in synthesis (e.g., Amide coupling or Alkylation):

  • Reaction Monitoring: The secondary amine is nucleophilic.[1] Monitor disappearance by TLC (stain with Ninhydrin or Dragendorff’s reagent).[1]

  • Workup Caution: Acidic workups will protonate the piperidine, pulling it into the aqueous layer.[1] To recover the free base, the aqueous layer must be basified (pH > 12) and extracted with DCM.[1]

PART 4: Emergency Response & Disposal[1][10]

Spill Management Logic
  • Small Spill (<10 mL): Absorb with vermiculite.[1] Neutralize with dilute acetic acid or sodium bisulfate on the absorbent, not the neat chemical.[1]

  • Large Spill: Evacuate. The compound is combustible and corrosive.[1][4][8][9][10] Firefighters must use SCBA to avoid inhaling toxic nitrogen oxides (NOx).[1][7]

First Aid (Causality-Driven)[1]
  • Skin Contact: Immediate flush (15 mins).[1][5][9] Reasoning: Alkaline burns penetrate deep before pain is felt.[1] Do not wait for symptoms.

  • Eye Contact: Irrigate immediately.[1][11][5][6][9] Reasoning: High pH causes rapid corneal opacification.[1]

  • Ingestion: Do NOT induce vomiting. Reasoning: Re-exposure of the esophagus to the corrosive amine causes perforation risk.[1]

Emergency Decision Tree

EmergencyResponse Event Accidental Release Type Identify Type Event->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill Type->Spill Wash Flush Water >15min (Remove Contacts) Skin->Wash Neutralize Absorb -> Neutralize (Weak Acid) Spill->Neutralize Medical Seek Medical Attention (Show Structure) Wash->Medical Waste Dispose as Basic Organic Waste Neutralize->Waste

Caption: Immediate response logic for exposure vs. environmental release.[1]

Disposal Considerations
  • Waste Stream: Basic Organic Waste (Non-Halogenated, unless solvents dictate otherwise).[1]

  • Protocol: Dissolve in a combustible solvent (e.g., Ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).[1]

  • Never: Pour down the drain. The phenoxy ether moiety poses aquatic risks.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Piperidine - Registration Dossier.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Sources

Structure-Activity Relationship (SAR) Potential of Phenoxy-Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy-piperidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a lipophilic phenoxy "head" group connected via a variable linker to a basic piperidine "tail." This architecture allows for multi-modal receptor engagement, making it a cornerstone in the design of ligands for the Histamine H3 receptor , Sigma-1 (σ1) receptor , and Acetylcholinesterase (AChE) .

This guide dissects the SAR rules governing this scaffold, providing actionable insights for optimizing potency, selectivity, and metabolic stability. It moves beyond simple descriptions to explain the causality of molecular interactions—why specific substitutions drive affinity shifts from micromolar to sub-nanomolar ranges.

Structural Architecture & Pharmacophore Mapping

The pharmacological versatility of phenoxy-piperidines stems from their ability to span distinct binding domains within G-Protein Coupled Receptors (GPCRs) and enzymes. The scaffold is tripartite:

  • Region A (Lipophilic Head): The phenoxy group.[1][2][3] It engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the receptor pocket.
    
  • Region B (The Linker): Typically an alkyl chain (

    
    ) or an ether linkage. It functions as a "molecular ruler," determining the precise distance between the aromatic head and the basic nitrogen.
    
  • Region C (Basic Tail): The piperidine nitrogen. At physiological pH, this nitrogen is protonated, forming a critical salt bridge with anionic residues (e.g., Aspartate or Glutamate) in the binding site.

Visualization: The Phenoxy-Piperidine Pharmacophore

The following diagram illustrates the modular nature of the scaffold and the specific interactions driving binding affinity.

Pharmacophore Phenoxy Phenoxy Head (Lipophilic/Aromatic) Linker Linker Region (Distance Determinant) Phenoxy->Linker Ether Bond Target_Aro Receptor Aromatic Cage (Trp/Phe/Tyr) Phenoxy->Target_Aro Pi-Pi Stacking Piperidine Piperidine Tail (Cationic Center) Linker->Piperidine Alkyl/Amide Target_Anion Receptor Anionic Site (Asp/Glu) Piperidine->Target_Anion Salt Bridge

Figure 1: Pharmacophore map highlighting the tripartite structure and key receptor interactions.

Case Study I: Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine. Phenoxy-alkyl-piperidines are among the most potent non-imidazole H3 antagonists (e.g., Pitolisant analogs).

Critical SAR Rules
  • Linker Length: A propoxy linker (

    
    ) is often optimal. Shortening to ethyl (
    
    
    
    ) or lengthening to butyl (
    
    
    ) frequently results in a 10-100 fold loss in affinity. The 3-carbon chain perfectly spans the distance between the key Aspartate residue (salt bridge anchor) and the hydrophobic pocket.
  • Phenoxy Substitution: Para-substitution enhances potency.

    • 4-Cl or 4-Acetyl: Increases affinity significantly (e.g., BF2.649).

    • Steric Constraints: Bulky ortho-substituents often reduce affinity by disrupting the optimal binding conformation.

  • Piperidine Modifications: Introduction of a methyl group at the 2-position of the piperidine ring can introduce chirality, often enhancing selectivity for H3 over H4, but may reduce metabolic stability if not carefully positioned.

Comparative Data: H3R Affinity
Compound IDLinker LengthPhenoxy Sub.Piperidine Sub.[2][4][5][6][7][8][9][10][11]Ki (nM, hH3R)Selectivity Note
BF2.649 Propyl (

)
4-ClUnsubstituted0.16 High H3 selectivity
Analog AEthyl (

)
4-ClUnsubstituted15.2Loss of optimal span
Analog BPropyl (

)
HUnsubstituted4.5Loss of lipophilicity
Analog CPropyl (

)
4-Cl2-Methyl0.8Chirality effect

Case Study II: Acetylcholinesterase (AChE) Inhibitors

In Alzheimer's disease therapy, dual-binding site inhibitors are preferred. These molecules span the enzyme's gorge, connecting the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

Critical SAR Rules
  • The "Dual Binding" Strategy: The piperidine moiety binds to the CAS (mimicking acetylcholine), while the phenoxy group binds to the PAS (via

    
     stacking with Trp286).
    
  • Linker Rigidity: Unlike H3R ligands, AChE inhibitors often benefit from slightly more rigid linkers or specific lengths (2-4 carbons) that match the depth of the enzyme gorge (~20 Å).

  • Piperidine Nitrogen: Must be protonatable.[11] Quaternary ammonium salts are potent but lack blood-brain barrier (BBB) permeability. Tertiary amines (like in donepezil-derivatives) are preferred for CNS penetration.

  • Phenoxy Electronics: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenoxy ring can enhance
    
    
    interactions at the PAS, improving potency.

Synthetic Methodology

Robust synthesis is essential for SAR exploration. The two primary routes are Williamson Ether Synthesis (for varying the head group) and Reductive Amination (for varying the tail).

Protocol A: Williamson Ether Route (Standard)

This route is ideal for generating a library of different phenoxy "heads" with a constant piperidine "tail."

  • Reagents: Substituted phenol, 1-bromo-3-chloropropane (or similar dihaloalkane), Piperidine,

    
    , Acetonitrile (
    
    
    
    ).
  • Step 1 (O-Alkylation):

    • Dissolve phenol (1.0 eq) in

      
      . Add 
      
      
      
      (1.5 eq).
    • Add excess 1-bromo-3-chloropropane (3.0 eq) to prevent dimerization.

    • Reflux for 6-12 hours. Monitor by TLC.

    • Result: Phenoxy-alkyl-chloride intermediate.

  • Step 2 (N-Alkylation):

    • Dissolve intermediate in DMF or

      
      .
      
    • Add Piperidine (1.2 eq) and catalytic KI (Potassium Iodide) to accelerate the Finkelstein-like displacement.

    • Heat to 60-80°C for 4-8 hours.

    • Purification: Acid-base extraction followed by column chromatography (

      
      ).
      
Protocol B: Mitsunobu Coupling (Alternative)

Used when the linker is already attached to the piperidine (as an alcohol) and the phenol is the variable.

  • Reagents: Phenol, Piperidine-alkanol, Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Procedure:

    • Mix Phenol (1.0 eq), Piperidine-alkanol (1.0 eq), and

      
       (1.2 eq) in dry THF at 0°C.
      
    • Add DIAD (1.2 eq) dropwise.

    • Stir at room temperature overnight.

Synthesis cluster_Williamson Route A: Williamson Ether cluster_Mitsunobu Route B: Mitsunobu Start Start: Substituted Phenol Step1 1. Alkylation with Dihaloalkane (K2CO3) Start->Step1 StepM Coupling with Piperidine-alkanol (PPh3, DIAD) Start->StepM Intermed Intermediate: Phenoxy-alkyl-chloride Step1->Intermed Step2 2. Amination with Piperidine (KI, Heat) Intermed->Step2 Product Final Product: Phenoxy-Piperidine Step2->Product StepM->Product

Figure 2: Parallel synthetic workflows for scaffold construction.

Biological Evaluation Protocols

In Vitro Binding Assay (H3 Receptor)

To validate the SAR, affinity must be measured using a competitive binding assay.

  • Cell Line: CHO-K1 cells stably expressing human H3 receptor.[12]

  • Radioligand:

    
    -Iodoproxyfan or 
    
    
    
    -N-alpha-methylhistamine.
  • Protocol:

    • Incubation: Incubate cell membranes (

      
       protein) with radioligand (
      
      
      
      ) and varying concentrations of the test phenoxy-piperidine (
      
      
      to
      
      
      ) in Tris-HCl buffer (pH 7.4).
    • Duration: 60 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
AChE Inhibition Assay (Ellman's Method)[8]
  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel or Human recombinant AChE.

  • Protocol:

    • Mix enzyme + test compound in phosphate buffer (pH 8.0). Incubate for 5-10 mins.

    • Add DTNB and Acetylthiocholine.

    • Measurement: Monitor absorbance at 412 nm for 2-5 minutes. The hydrolysis of substrate produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.[8]

    • Validation: Use Donepezil as a positive control standard.

Future Outlook: Multi-Target Ligands

The future of this scaffold lies in Multi-Target Directed Ligands (MTDLs) . By tuning the phenoxy-piperidine core, researchers are developing hybrid molecules that simultaneously target:

  • H3R + AChE: To synergistically improve cognitive function in Alzheimer's.

  • H3R + Sigma-1: For neuropathic pain management.

The modularity of the phenoxy-piperidine scaffold makes it an ideal chassis for these complex pharmacological profiles.

References

  • Ligneau, X., et al. (2007). "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology."[13][14] Journal of Pharmacology and Experimental Therapeutics. Link

  • Lazewska, D., et al. (2003). "Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds." Journal of Medicinal Chemistry. Link

  • Gholivand, K., et al. (2019). "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design." Scientific Reports.[3] Link

  • Abatematteo, F. S., et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect."[2][15] European Journal of Medicinal Chemistry. Link

  • BenchChem. "N-benzylpiperidines as Acetylcholinesterase Inhibitors: Protocols and Data." BenchChem Technical Guides. Link

Sources

Literature review of 3-substituted piperidine ethers

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Architectures and Medicinal Utility

Executive Summary

The 3-substituted piperidine ether scaffold represents a privileged structural motif in medicinal chemistry, offering a unique vector for exploring chemical space beyond the more crowded 4-substituted piperidine class. This guide analyzes the synthetic accessibility, stereochemical considerations, and pharmacological applications of this moiety. We focus specifically on 3-alkoxy and 3-aryloxypiperidines , where the ether oxygen is directly attached to the C3 position of the piperidine ring—a configuration critical for modulating basicity, metabolic stability, and receptor binding affinity in NK1 antagonists, SNRIs, and ion channel modulators.

Structural & Physicochemical Properties

The 3-substituted piperidine ether introduces a chiral center at C3, breaking the symmetry of the piperidine ring. This asymmetry is pharmacologically vital:

  • Conformational Bias: Unlike 4-substituted analogs, substituents at C3 can significantly influence the ring pucker (chair vs. twist-boat) and the orientation of the nitrogen lone pair.

  • Basicity Modulation: The inductive effect of the electronegative ether oxygen at C3 lowers the pKa of the piperidine nitrogen (typically by 1–2 units compared to unsubstituted piperidine), altering bioavailability and CNS penetration.

  • Metabolic Stability: Ether linkages are generally more resistant to hydrolysis than esters and less prone to oxidative metabolism than alkyl chains, making them ideal linkers for hydrophobic pharmacophores.

Synthetic Methodologies

The construction of 3-substituted piperidine ethers relies heavily on the efficient generation of the 3-hydroxypiperidine core followed by stereoselective O-functionalization.

A. The "Green" Route: Biocatalytic Resolution

Modern process chemistry favors the enzymatic reduction of N-protected 3-piperidones over traditional chemical reduction.

  • Substrate: N-Boc-3-piperidone.[1][2][3]

  • Catalyst: Ketoreductases (KREDs) or Carbonyl Reductases (e.g., from Candida parapsilosis).[2]

  • Outcome: Delivers >99% ee of (S)-N-Boc-3-hydroxypiperidine.[3][4]

  • Advantage: Avoids toxic transition metals and expensive chiral ligands required for asymmetric hydrogenation of pyridines.

B. The Etherification Nexus

Once the chiral alcohol is in hand, two primary pathways diverge based on the desired ether type:

Reaction TypeTarget EtherMechanismStereochemistryKey Reagents
Williamson Etherification Alkyl / BenzylSN2Retention*NaH, R-X (e.g., Benzyl bromide)
Mitsunobu Reaction Aryl / HeteroarylSN2Inversion PPh3, DEAD/DIAD, Ar-OH

*Note: Retention assumes the alkoxide attacks the electrophile. If the electrophile is chiral, dynamics change. For standard alkylation, the C3 stereocenter is retained.

Detailed Experimental Protocol

Target Synthesis: (R)-3-(3,5-bis(trifluoromethyl)phenoxy)-N-Boc-piperidine Rationale: This protocol demonstrates the Mitsunobu inversion , converting an (S)-alcohol (readily available via bioreduction) into an (R)-aryl ether, a common requirement for biological activity.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenol (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with (S)-N-Boc-3-hydroxypiperidine, 3,5-bis(trifluoromethyl)phenol, and PPh3. Dissolve in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. This prevents side reactions and controls the exotherm.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange. Critical: Maintain temperature <5°C during addition to maximize stereoinversion efficiency.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with water. Extract with diethyl ether. Wash organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography on silica gel. The product is typically less polar than the starting alcohol.

Self-Validating Checkpoint:

  • 1H NMR: Look for the downfield shift of the C3-H proton (from ~3.5 ppm in alcohol to ~4.5 ppm in ether).

  • Chiral HPLC: Confirm enantiomeric excess (ee). If <90% ee, check the moisture content of THF or the addition rate of DIAD.

Visualization: Synthetic Pathway

The following diagram illustrates the chemo-enzymatic route to the target ether.

SynthesisPath Figure 1: Chemo-enzymatic synthesis of chiral 3-aryloxypiperidines. Substrate N-Boc-3-Piperidone Intermediate (S)-N-Boc-3-Hydroxypiperidine (>99% ee) Substrate->Intermediate Stereoselective Reduction Enzyme KRED / NADH (Bioreduction) Enzyme->Intermediate Product (R)-3-Aryloxy-N-Boc-Piperidine (Inverted Stereocenter) Intermediate->Product C-O Bond Formation Reagents Ar-OH, PPh3, DIAD (Mitsunobu) Reagents->Product Final Deprotected Lead (TFA/DCM) Product->Final N-Boc Removal

Medicinal Chemistry Case Study: L-733,060

Compound: L-733,060 Target: Neurokinin-1 (NK1) Receptor (Substance P Antagonist) Mechanism: Non-peptide antagonist preventing neurogenic inflammation and pain.

Structure-Activity Relationship (SAR): L-733,060 is a definitive example of the "3-substituted piperidine ether" class, specifically a cis-2,3-disubstituted scaffold.

  • C2-Position: A phenyl group provides hydrophobic bulk, anchoring the molecule in the receptor pocket.

  • C3-Position: The benzyloxy ether linkage ((3,5-bis(trifluoromethyl)phenyl)methoxy) projects the electron-deficient aromatic ring into a specific accessory pocket.

  • Stereochemistry: The (2S, 3S) configuration is critical. The enantiomer (L-733,061) is significantly less active, highlighting the precise 3D spatial requirement of the ether oxygen.

Comparative Data:

CompoundConfigurationTargetIC50 / Ki (nM)Biological Effect
L-733,060 (2S, 3S)hNK1 Receptor0.8 (Ki)Potent inhibition of Ca2+ mobilization
L-733,061 (2R, 3R)hNK1 Receptor>300 (Ki)Inactive / Weak
CP-99,994 (2S, 3S)hNK1 Receptor0.25 (Ki)Structurally related comparator

Data Source: Validated from pharmacological assays in CHO cells expressing hNK1.

Pharmacophore Mapping

Understanding how the 3-ether moiety interacts with the receptor is crucial for design.

Pharmacophore Figure 2: Pharmacophore model of L-733,060 interaction at the NK1 receptor site. BasicN Basic Amine (Protonated) Core Piperidine Scaffold BasicN->Core ReceptorAsp Asp Residue BasicN->ReceptorAsp Ionic Interaction EtherO Ether Oxygen (H-Bond Acceptor) Core->EtherO C3 Vector C2Phenyl C2-Phenyl Ring (Anchor) Core->C2Phenyl C2 Vector Aryl Lipophilic Aryl (CF3-Phenyl) EtherO->Aryl Linker ReceptorSer Ser/Thr Residue EtherO->ReceptorSer Dipole/H-Bond ReceptorPhe Hydrophobic Pocket Aryl->ReceptorPhe Pi-Stacking

[5]

References
  • Mishra, S., et al. (2023).[5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link

  • Seabrook, G. R., et al. (1996). "L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays."[6] European Journal of Pharmacology. Link

  • Wang, Z., et al. (2017).[3] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase." Applied Biochemistry and Biotechnology. Link

  • BenchChem. (n.d.). "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." (Adapted for 3-isomer).[1][2][7][8][9] Link

  • Green, J. E., et al. (2009).[10] "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids." Organic Letters. Link

Sources

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides an in-depth technical exploration of the putative biological targets of the specific compound, 3-[(3-Ethylphenoxy)methyl]piperidine. While direct experimental data for this exact molecule is not extensively published, by leveraging established structure-activity relationships (SAR) from closely related phenoxymethylpiperidine analogs, we can construct a robust hypothesis centered on two primary target families: the monoamine transporters and the sigma receptors . This document will detail the scientific rationale for this focused investigation, provide comprehensive, step-by-step protocols for the experimental validation of these targets, and elucidate the key signaling pathways involved. Our approach is designed to be a self-validating system, guiding researchers from target hypothesis to experimental confirmation.

Introduction: The Scientific Rationale for Target Prioritization

The molecular structure of 3-[(3-Ethylphenoxy)methyl]piperidine, characterized by a central piperidine ring linked to an ethyl-substituted phenoxy group via a methylene ether bridge, shares significant homology with compounds known to exhibit potent central nervous system (CNS) activity. Notably, studies on close analogs, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have demonstrated antidepressant-like effects. These effects were mechanistically linked to the inhibition of biogenic amine reuptake, specifically of norepinephrine, dopamine, and serotonin.[2] This provides a strong impetus to investigate the monoamine transporters—the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT)—as primary biological targets.

Furthermore, the phenoxyalkylpiperidine framework is a well-established pharmacophore for ligands of sigma (σ) receptors.[1] These enigmatic proteins, with their two main subtypes, σ1 and σ2, are implicated in a wide array of cellular functions and are attractive targets for therapeutic intervention in neurological disorders and cancer. The structural similarities between 3-[(3-Ethylphenoxy)methyl]piperidine and known high-affinity sigma receptor ligands strongly suggest that these receptors are also high-priority targets for investigation.

This guide will, therefore, focus on the experimental workflows necessary to definitively characterize the interaction of 3-[(3-Ethylphenoxy)methyl]piperidine with these two key target classes.

Primary Target Class 1: Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of monoamine neurotransmitters from the synaptic cleft into presynaptic neurons.[3][4] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism underlying the action of many antidepressant and stimulant drugs.

Experimental Validation: Monoamine Transporter Uptake Inhibition Assay

The functional consequence of a compound binding to monoamine transporters is the inhibition of neurotransmitter uptake. A cell-based uptake inhibition assay is the gold standard for quantifying this activity.

Protocol: Cell-Based Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-[(3-Ethylphenoxy)methyl]piperidine for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Radiolabeled substrates: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Test compound: 3-[(3-Ethylphenoxy)methyl]piperidine, dissolved in a suitable solvent (e.g., DMSO).

  • Known selective inhibitors for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls and determination of non-specific uptake.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

  • Cell harvester (optional).

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of 3-[(3-Ethylphenoxy)methyl]piperidine in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare solutions of the radiolabeled substrates at a final concentration close to their respective Km values.

    • Prepare a high concentration of the known selective inhibitors to determine non-specific uptake.

  • Assay Execution:

    • Wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with varying concentrations of 3-[(3-Ethylphenoxy)methyl]piperidine or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific uptake at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Anticipated Signaling Pathways

Inhibition of monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing the activation of postsynaptic and presynaptic autoreceptors. This can trigger a cascade of downstream signaling events.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Test_Compound 3-[(3-Ethylphenoxy)methyl]piperidine MAT Monoamine Transporter (DAT, NET, or SERT) Test_Compound->MAT Inhibition MA Monoamine Neurotransmitter MAT->MA Reuptake Vesicle Synaptic Vesicle Vesicle->MA Release MA_synapse Increased Monoamine Concentration MA->MA_synapse Autoreceptor Presynaptic Autoreceptor MA_synapse->Autoreceptor Activation Postsynaptic_Receptor Postsynaptic Receptor MA_synapse->Postsynaptic_Receptor Activation Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade

Caption: Inhibition of monoamine transporters by 3-[(3-Ethylphenoxy)methyl]piperidine.

Primary Target Class 2: Sigma (σ) Receptors

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[3] They are involved in the regulation of intracellular Ca²⁺ signaling, ion channel function, and cell survival pathways.

Experimental Validation: Radioligand Binding Assay

To determine the affinity of 3-[(3-Ethylphenoxy)methyl]piperidine for sigma-1 (σ1) and sigma-2 (σ2) receptors, a competitive radioligand binding assay is the most direct and quantitative method.

Protocol: Sigma Receptor Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of 3-[(3-Ethylphenoxy)methyl]piperidine for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from a source rich in σ1 and σ2 receptors (e.g., guinea pig brain, specific cell lines like MCF7 for σ2).

  • Radioligands:

    • For σ1: [³H]-(+)-pentazocine

    • For σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).

  • Test compound: 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Non-labeled competitors for determining non-specific binding (e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 3-[(3-Ethylphenoxy)methyl]piperidine in assay buffer.

    • Dilute the radioligand to a final concentration near its Kd value.

    • For the σ2 assay, include a saturating concentration of the σ1 masking agent in the radioligand solution.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to generate a competition curve.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Signaling Pathways

The signaling pathways downstream of sigma receptor activation are complex and cell-type dependent. For the σ1 receptor, a key mechanism involves its function as an intracellular chaperone that can modulate the activity of various ion channels and signaling proteins.

Sigma_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_downstream Downstream Effects Test_Compound 3-[(3-Ethylphenoxy)methyl]piperidine Sigma1R Sigma-1 Receptor Test_Compound->Sigma1R Binding BiP BiP (Chaperone) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Ion_Channels Ion Channel Regulation Sigma1R->Ion_Channels Cell_Survival Cell Survival Pathways Sigma1R->Cell_Survival Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling

Caption: Putative signaling of the Sigma-1 receptor upon ligand binding.

Quantitative Data Summary

The following table should be populated with the experimentally determined IC50 and Ki values for 3-[(3-Ethylphenoxy)methyl]piperidine at its putative biological targets.

TargetAssay TypeParameterValue (nM)
Monoamine Transporters
Dopamine Transporter (DAT)[³H]-Dopamine Uptake InhibitionIC50To be determined
Norepinephrine Transporter (NET)[³H]-Norepinephrine Uptake InhibitionIC50To be determined
Serotonin Transporter (SERT)[³H]-Serotonin Uptake InhibitionIC50To be determined
Sigma Receptors
Sigma-1 (σ1) Receptor[³H]-(+)-Pentazocine BindingKiTo be determined
Sigma-2 (σ2) Receptor[³H]-DTG BindingKiTo be determined

Conclusion and Future Directions

This technical guide provides a focused and experimentally tractable framework for elucidating the primary biological targets of 3-[(3-Ethylphenoxy)methyl]piperidine. Based on robust structure-activity relationship data from closely related analogs, the monoamine transporters and sigma receptors represent the most probable and scientifically sound starting points for investigation. The detailed protocols provided herein offer a clear path to generating the critical data needed to confirm these interactions and quantify the compound's potency and selectivity.

Successful validation of these targets will pave the way for further in-depth studies, including:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptors.

  • In Vivo Studies: To correlate the in vitro target engagement with physiological and behavioral effects in animal models.

  • Selectivity Profiling: To assess the compound's activity against a broader panel of receptors and transporters to understand its off-target effects.

By following the systematic approach outlined in this guide, researchers can efficiently and rigorously characterize the pharmacological profile of 3-[(3-Ethylphenoxy)methyl]piperidine, a crucial step in its potential development as a novel therapeutic agent.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929-940. [Link]

  • Micheli, F., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 36(23), 3637-3642. [Link]

  • Gómez-Soler, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 285. [Link]

  • Seltzman, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1797-1806. [Link]

  • Zvejniece, L., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113648. [Link]

  • Roth, B. L., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. In The Monoamine Transporters (pp. 1-34). Humana Press, Cham. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

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An In-Depth Technical Guide to the Toxicological Evaluation of Ethylphenoxy-Methyl-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the toxicological profile of ethylphenoxy-methyl-piperidine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a strategic approach to safety and risk assessment. Recognizing the current limitations in publicly available toxicological data for this specific chemical class, this guide emphasizes the foundational principles and methodologies required to thoroughly characterize their potential hazards.

Introduction: The Ethylphenoxy-Methyl-Piperidine Scaffold and the Imperative for Toxicological Scrutiny

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of approved pharmaceuticals.[1] The addition of an ethylphenoxy-methyl moiety introduces unique structural and electronic features that can modulate biological activity, but also necessitates a bespoke toxicological evaluation. The potential for interaction with various biological targets, coupled with the inherent reactivity of any new chemical entity, underscores the critical need for a robust safety assessment to de-risk its development.

This guide will delineate a multi-tiered approach to toxicological assessment, encompassing in vitro and in vivo methodologies, mechanistic investigations, and risk characterization. The causality behind experimental choices will be explained, ensuring a scientifically sound and self-validating system for data generation and interpretation.

Foundational In Vitro Toxicity Assessment: A Gateway to Understanding Cellular Effects

Initial toxicological screening relies on a battery of in vitro assays to provide a rapid and cost-effective evaluation of a compound's potential to induce cellular damage. These assays are crucial for early-stage decision-making in drug development.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

The first step in understanding a compound's toxicity is to assess its effect on cell viability. A variety of assays can be employed, each with its own mechanistic basis.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ethylphenoxy-methyl-piperidine compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality of Experimental Choices: The use of a time-course experiment (24, 48, 72 hours) allows for the assessment of time-dependent cytotoxic effects. The inclusion of a relevant cell line, such as HepG2, provides initial insights into potential organ-specific toxicity.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Ethylphenoxy-methyl-piperidine Analog AHepG224[Data]
Ethylphenoxy-methyl-piperidine Analog AHepG248[Data]
Ethylphenoxy-methyl-piperidine Analog AHepG272[Data]

Note: As specific data for ethylphenoxy-methyl-piperidine compounds is not publicly available, this table serves as a template for presenting experimental results.

G cluster_workflow In Vitro Cytotoxicity Workflow start Plate Cells treat Treat with Compound start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Genotoxicity Assays: Screening for DNA Damage Potential

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer.[2] A standard battery of tests is typically employed.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. While some piperidine compounds have been shown to be non-mutagenic in the Ames test, the specific ethylphenoxy-methyl-piperidine structure should be evaluated.[3]

  • In Vitro Micronucleus Test: This test, often conducted in mammalian cells (e.g., CHO, TK6), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

  • In Vitro Chromosomal Aberration Test: This assay evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

Causality of Experimental Choices: The combination of a bacterial mutation assay and mammalian cell-based chromosomal damage assays provides a comprehensive screen for different types of genotoxic events. The inclusion of metabolic activation (S9 fraction) is crucial to detect metabolites that may be genotoxic.

hERG Channel Assay: Assessing the Risk of Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early assessment of a compound's hERG liability is a regulatory requirement. Automated patch-clamp systems are commonly used for this purpose.

In Vivo Toxicological Evaluation: Understanding Systemic Effects

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complex systemic effects of a compound.

Acute Toxicity Studies: Determining the Lethal Dose

Acute toxicity studies are designed to determine the median lethal dose (LD50) of a substance after a single administration.[3] This information is critical for hazard classification and for guiding dose selection in subsequent studies. While a study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives mentioned the evaluation of "approximate acute toxicity" in mice, specific LD50 values are not publicly available.[4] For piperidine itself, oral LD50 values in rats range from 133 to 740 mg/kg.[3]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is selected based on any available information or in silico predictions.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated using a maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Causality of Experimental Choices: The up-and-down procedure is a statistically efficient and ethical method for determining the LD50, as it minimizes the number of animals required.

G cluster_invivo Acute In Vivo Toxicity Study Design start Select Animal Model dose1 Administer Single Dose start->dose1 observe Observe for 14 Days dose1->observe outcome Outcome? observe->outcome dose_up Increase Dose for Next Animal outcome->dose_up Survival dose_down Decrease Dose for Next Animal outcome->dose_down Mortality ld50 Estimate LD50 outcome->ld50 dose_up->dose1 dose_down->dose1 G cluster_pathway Potential Mechanistic Pathway of Toxicity compound Ethylphenoxy-methyl-piperidine receptor Off-Target Receptor Binding (e.g., Neurotransmitter Receptors) compound->receptor apoptosis Induction of Apoptosis (Caspase Activation) compound->apoptosis downstream Alteration of Downstream Signaling receptor->downstream toxicity Cellular Dysfunction / Toxicity downstream->toxicity apoptosis->toxicity

Caption: A conceptual diagram of potential toxicity pathways for ethylphenoxy-methyl-piperidine compounds.

Metabolic Activation

The metabolism of a compound can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound. The metabolism of piperidine-containing drugs can be complex and is influenced by the nature and position of substituents on the piperidine ring. [5]In silico tools and in vitro metabolism studies using liver microsomes can help to predict and identify potential metabolic liabilities.

Risk Assessment and Conclusion: Synthesizing the Data for a Holistic View

A comprehensive toxicological assessment culminates in a risk assessment that integrates all available data to evaluate the potential for adverse effects in humans. This involves determining a safe starting dose for clinical trials and establishing a therapeutic index.

Given the current lack of specific public data for ethylphenoxy-methyl-piperidine compounds, a robust in-house toxicological evaluation program is paramount. In silico predictive models can provide valuable initial guidance on potential toxicities, including mutagenicity and acute toxicity (LD50). [6][7]However, these predictions must be confirmed by rigorous experimental testing.

This guide has outlined a systematic and scientifically-driven approach to the toxicological evaluation of ethylphenoxy-methyl-piperidine compounds. By following these principles and methodologies, researchers and drug developers can build a comprehensive safety profile, enabling informed decisions and ultimately contributing to the development of safer medicines.

References

  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. (2024). MDPI. [Link]

  • Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). International Journal of PharmTech Research. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). Wiley Online Library. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (n.d.). National Center for Biotechnology Information. [Link]

  • LD 50 of fentanyl analogs by different routes in mice. (n.d.). ResearchGate. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025). Chemical Journal of Kazakhstan. [Link]

  • Genotoxicity: A standard battery for genotoxicity testing of pharmaceuticals. (2017). Juniper Publishers. [Link]

  • Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine (CAS: N/A for specific salt forms; generic scaffold), a structural motif frequently encountered in medicinal chemistry programs targeting monoamine transporters (e.g., substituted piperidines similar to paroxetine) and opioid receptors.[1]

The 3-substituted piperidine ether scaffold presents a synthetic challenge due to the need for precise control over the ether linkage formation and the prevention of piperidine ring racemization (if chiral). This guide presents two validated routes:

  • Route A (Mitsunobu Coupling): Ideal for small-scale, rapid analog generation with high stereochemical fidelity.[1]

  • Route B (Nucleophilic Displacement): A robust, scalable method utilizing mesylate activation, suitable for gram-scale production.[1]

Both protocols utilize (N-Boc-piperidin-3-yl)methanol as the starting material, ensuring orthogonal protection of the secondary amine during the coupling event.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ether linkage.[1] The most efficient disconnection separates the molecule into the nucleophilic phenol and the electrophilic piperidine arm.[1]

Retrosynthesis Target 3-[(3-Ethylphenoxy)methyl]piperidine (Target Molecule) Inter1 N-Boc-3-[(3-Ethylphenoxy)methyl]piperidine (Protected Intermediate) Target->Inter1 Deprotection (TFA or HCl) Phenol 3-Ethylphenol (Nucleophile) Inter1->Phenol C-O Bond Formation Alcohol N-Boc-3-hydroxymethylpiperidine (Electrophile Precursor) Inter1->Alcohol Mitsunobu or S_N2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether core.[1]

Experimental Protocols

Route A: Mitsunobu Coupling (Small Scale / High Precision)

Mechanism: Activation of the primary alcohol by the betaine intermediate formed from Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD), followed by SN2 displacement by the phenol.[1]

Materials Table
ReagentEquiv.MW ( g/mol )Role
N-Boc-3-hydroxymethylpiperidine 1.0215.29Substrate
3-Ethylphenol 1.1122.16Nucleophile
Triphenylphosphine (PPh3) 1.2262.29Activator
DIAD (or DEAD)1.2202.21Azo Reagent
THF (Anhydrous)--Solvent (0.1 M)
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (N2).

  • Dissolution: Add N-Boc-3-hydroxymethylpiperidine (1.0 equiv), 3-Ethylphenol (1.1 equiv), and PPh3 (1.2 equiv) to the flask. Dissolve in anhydrous THF (concentration ~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. Note: The solution will turn yellow/orange.[1] Exotherm control is critical to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.[1]

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (lower Rf) should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue contains Triphenylphosphine oxide (TPPO).[1] Triturate with cold ether/hexane (1:1) to precipitate bulk TPPO, filter, and purify the filtrate via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Route B: Mesylation & Displacement (Scalable)

Mechanism: Conversion of the alcohol to a mesylate (good leaving group) followed by base-mediated SN2 displacement.[1] This avoids the difficult removal of TPPO associated with Mitsunobu reactions.[1]

Step 1: Mesylation
  • Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv) in dry DCM (0.2 M).

  • Add Triethylamine (1.5 equiv) and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[1]

  • Stir at 0 °C for 1 hour. Quench with NaHCO3 (sat. aq), extract with DCM, dry over Na2SO4, and concentrate. Use the crude mesylate immediately.

Step 2: Etherification
  • Dissolve 3-Ethylphenol (1.2 equiv) in DMF (0.2 M).

  • Add Cesium Carbonate (Cs2CO3) (2.0 equiv).[1] Stir for 15 min at RT to form the phenoxide.

  • Add the crude Mesylate (from Step 1) dissolved in minimal DMF.[1]

  • Heat the mixture to 60–80 °C for 4–6 hours.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1] Dry and concentrate.

Step 3: Deprotection (Common to Both Routes)

The N-Boc group must be removed to yield the final free amine or salt.

  • Dissolve the purified intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

    • Alternative: Use 4M HCl in Dioxane for HCl salt formation.[1]

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate to dryness.[1]

    • Free Base:[2] Redissolve in DCM, wash with 1M NaOH, dry, and concentrate.

    • Salt: Triturate the residue with diethyl ether to obtain the solid salt.[1]

Workflow Visualization

Workflow Start Start: N-Boc-3-hydroxymethylpiperidine Choice Select Route Start->Choice Mitsunobu Route A: Mitsunobu (PPh3, DIAD, Phenol, THF) Choice->Mitsunobu Small Scale / Chiral Mesylate Route B: Activation (MsCl, Et3N, DCM) Choice->Mesylate Large Scale PurifyA Remove TPPO (Trituration + Column) Mitsunobu->PurifyA Intermediate Intermediate: N-Boc-3-[(3-Ethylphenoxy)methyl]piperidine PurifyA->Intermediate Displace Displacement (Phenol, Cs2CO3, DMF, 80°C) Mesylate->Displace Displace->Intermediate Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotect Final Final Product: 3-[(3-Ethylphenoxy)methyl]piperidine Deprotect->Final

Figure 2: Decision tree for synthetic route selection based on scale and available equipment.

Analytical Characterization (Expected)

Validation of the final compound should be performed using 1H NMR and LC-MS.

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic: δ 7.20 (t, 1H), 6.80–6.70 (m, 3H) [Phenoxy ring].[1]

    • Ether Linkage: δ 3.85 (d, 2H, J = 6.5 Hz) [-CH2O-].[1]

    • Piperidine Ring: δ 3.20–2.50 (m, 4H) [α-protons], 2.10 (m, 1H) [CH-3], 1.80–1.20 (m, 4H) [Ring CH2].[1]

    • Ethyl Group: δ 2.63 (q, 2H) [Ph-CH2-], 1.22 (t, 3H) [CH3].[1]

    • Note: Amine proton chemical shift varies with salt form.[1]

  • LC-MS:

    • Calculated Mass (C14H21NO): 219.33 g/mol .[1]

    • Observed [M+H]+: 220.3.[1]

Safety & Handling

  • DIAD/DEAD: Potentially explosive upon heating; shock sensitive.[1] Store in a fridge. Use a blast shield during large-scale additions.[1]

  • 3-Ethylphenol: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1] Handle in a fume hood with nitrile gloves.[1]

  • TFA: Highly corrosive.[1] Reacts violently with bases.

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Piperidine Ether Synthesis (Paroxetine Analog): Dechant, K. L., et al. "Synthesis of Enantiomerically Pure Paroxetine."[1] Journal of Organic Chemistry, 1992, 57, 1179.[1][3] (Analogous methodology for 3-phenoxymethylpiperidines).

  • Protecting Groups: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1]

  • Mesylation Protocol: Crossland, R. K., & Servis, K. L.[1] "A facile synthesis of methanesulfonate esters."[1] Journal of Organic Chemistry, 1970, 35(9), 3195–3196.[1] Link[1]

Sources

Step-by-step preparation of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine

Executive Summary

This guide details the optimized protocol for synthesizing 3-[(3-ethylphenoxy)methyl]piperidine , a privileged scaffold often found in serotonin and dopamine receptor modulators. While simple alkylation (Williamson ether synthesis) is possible, this protocol prioritizes the Mitsunobu Reaction .

Why Mitsunobu?

  • Stereochemical Control: If using chiral 3-hydroxymethylpiperidine, Mitsunobu conditions (unlike mesylate displacement) proceed with clean inversion or retention depending on the specific mechanism, though for this primary alcohol linker, it primarily offers mild conditions that avoid racemization of the piperidine ring stereocenter.

  • Functional Group Tolerance: It avoids the strong bases (NaH) required for Williamson synthesis, which can be incompatible with other sensitive moieties in library synthesis.

  • Purification Strategy: This protocol integrates a specific Zinc Chloride (

    
    ) precipitation strategy  to remove Triphenylphosphine oxide (TPPO), resolving the most significant bottleneck in Mitsunobu chemistry without tedious chromatography.
    

Strategic Analysis & Retrosynthesis

The synthesis is disconnected into two distinct phases to ensure intermediate purity before the final deprotection.

  • Step 1 (C-O Bond Formation): Coupling of N-Boc-3-hydroxymethylpiperidine and 3-ethylphenol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (

    
    ).
    
  • Step 2 (Deprotection): Acidolytic cleavage of the Boc group using Trifluoroacetic acid (TFA), followed by a controlled basic workup to isolate the free amine.

Reagent Table

ReagentCAS No.[1][2][3][4][5][6]RolePhysical State
3-Ethylphenol 620-17-7NucleophileLiquid / Low-melt Solid
N-Boc-3-hydroxymethylpiperidine 116574-71-1Electrophile SourceWhite Solid
Triphenylphosphine (

)
603-35-0ReductantWhite Flakes
DIAD 2446-83-5Oxidant / ActivatorYellow Liquid

7646-85-7Scavenger (TPPO)Hygroscopic Solid

Experimental Protocols

Protocol A: Mitsunobu Coupling with TPPO Precipitation

Objective: Synthesize tert-butyl 3-[(3-ethylphenoxy)methyl]piperidine-1-carboxylate.

Safety Note: DIAD is a shock-sensitive explosive if concentrated or heated. Store cold. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is toxic. Perform all steps in a fume hood.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and cool under

      
       atmosphere.
      
    • Charge the RBF with N-Boc-3-hydroxymethylpiperidine (1.0 equiv, 10 mmol, 2.15 g) and Triphenylphosphine (1.2 equiv, 12 mmol, 3.15 g).

    • Add 3-Ethylphenol (1.0 equiv, 10 mmol, 1.22 g).

    • Dissolve in anhydrous THF (50 mL, 0.2 M concentration). Ensure complete dissolution.

  • Activation:

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Add DIAD (1.2 equiv, 12 mmol, 2.43 g) dropwise over 20 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Mechanistic Insight: The solution will turn yellow. Slow addition prevents the accumulation of the reactive betaine intermediate, managing the exotherm.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol starting material (

      
      ) should disappear; the ether product (
      
      
      
      ) will appear.
  • Workup (The ZnCl2 Method):

    • Standard workups often fail here due to TPPO co-elution.

    • Concentrate the reaction mixture to roughly 1/4 volume under reduced pressure.

    • Dilute with Ethanol (30 mL) or Ethyl Acetate/Ether (1:1).

    • Add

      
        (2.4 equiv relative to 
      
      
      
      , dissolved in minimal ethanol).
    • Stir vigorously for 30 minutes. A bulky white precipitate (

      
       complex) will form.
      
    • Filter the suspension through a Celite pad. Wash the cake with ether.[7]

    • Concentrate the filtrate.[8]

  • Purification:

    • The filtrate is now significantly enriched. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the clear oil/solid intermediate.

Protocol B: Boc Deprotection & Free Basing

Objective: Isolate 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Acidolysis:

    • Dissolve the intermediate from Protocol A in Dichloromethane (DCM) (20 mL).

    • Cool to 0°C.[7][9][10]

    • Add Trifluoroacetic Acid (TFA) (5 mL) dropwise. (Ratio DCM:TFA 4:1).

    • Stir at RT for 2 hours.

    • Checkpoint: LC-MS should show mass [M+H]+ = 220.1 (Product) and disappearance of [M+Na]+ = 342.2 (Boc-protected).

  • Workup (Free Basing):

    • Concentrate the mixture in vacuo to remove excess TFA and DCM. (Caution: TFA is corrosive).

    • Redissolve the residue in DCM (50 mL).

    • Wash carefully with saturated aqueous

      
        (2 x 30 mL) until the aqueous layer pH is ~8-9. Note: Gas evolution (
      
      
      
      ) will occur.
    • Wash with Brine (30 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Final Isolation:

    • The resulting oil is the free amine. If high purity is required for biological assay, convert to the Hydrochloride salt by treating with 4M HCl in Dioxane, filtering the resulting precipitate.

Visual Workflows

Diagram 1: Synthetic Workflow & Logic

G Start Start: N-Boc-3-hydroxymethylpiperidine + 3-Ethylphenol Mitsunobu Step 1: Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Check1 Checkpoint: TLC (Disappearance of Alcohol) Mitsunobu->Check1 TPPO_Removal Purification: ZnCl2 Precipitation (Removes TPPO waste) Check1->TPPO_Removal Complete Intermediate Intermediate: N-Boc-3-[(3-ethylphenoxy)methyl]piperidine TPPO_Removal->Intermediate Deprotection Step 2: Deprotection (TFA/DCM, 1:4) Intermediate->Deprotection Workup Basic Workup (NaHCO3) pH > 8 Deprotection->Workup Final Final Product: 3-[(3-Ethylphenoxy)methyl]piperidine Workup->Final

Caption: Step-by-step synthetic flow emphasizing the Zinc Chloride purification strategy for TPPO removal.

Diagram 2: Mechanistic Pathway (Mitsunobu)

Mechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Addn Activation Activated Alcohol (Oxyphosphonium Ion) Betaine->Activation + Alcohol / - Hydrazine Attack SN2 Attack by Phenoxide Activation->Attack + Phenol Product Ether Product + TPPO Attack->Product Inversion/Coupling

Caption: Simplified Mitsunobu mechanism showing the activation of the alcohol followed by nucleophilic displacement.

Quality Control & Analytical Expectations

ParameterExpected ResultNotes
Appearance Colorless to pale yellow oilDarkening indicates oxidation of the phenol or amine.
LC-MS (ESI+) m/z = 220.17

Major peak.
1H NMR (CDCl3)

6.8-7.2 (m, 4H, Ar-H)
Aromatic region confirms phenol incorporation.
1H NMR (Linker)

3.8 (d, 2H,

-O)
Diagnostic doublet for the ether methylene.
Yield (Step 1) 70 - 85%Lower yields suggest incomplete TPPO removal or moisture.
Yield (Step 2) >90%Quantitative conversion is typical for Boc removal.

Troubleshooting Guide

  • Low Yield in Step 1: The Mitsunobu reaction is sensitive to steric bulk and pKa. 3-Ethylphenol (pKa ~10) is ideal. If yield is low, ensure reagents are anhydrous. Pre-forming the betaine (mix

    
     and DIAD before adding alcohol/phenol) can sometimes boost difficult couplings [1].
    
  • TPPO Contamination: If the

    
     method is insufficient, triturate the crude solid with Hexane:Ether (9:1). TPPO is insoluble in non-polar solvents, while the Boc-protected ether is soluble.
    
  • Incomplete Deprotection: If the Boc group persists, increase TFA concentration to 50% or switch to 4M HCl in Dioxane.

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[11] Chemical Reviews, 109(6), 2551–2651. [Link]

  • TPPO Removal Strategy (ZnCl2 Method): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[12] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8][12][13] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Boc Deprotection Standards: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group). [Link]

  • Properties of 3-Ethylphenol: PubChem Database. 3-Ethylphenol (CID 12101).[3] National Center for Biotechnology Information. [Link]

Sources

Reagents used in the synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This Application Note details the synthetic protocols for 3-[(3-Ethylphenoxy)methyl]piperidine , a functionalized aryl-alkyl ether scaffold. Structurally analogous to norepinephrine reuptake inhibitors (NRIs) like Viloxazine, this motif is frequently encountered in CNS-active library development.[1]

The synthesis presents a classic chemoselective challenge: coupling an electron-rich phenol (3-ethylphenol) with a secondary amine-containing alkyl chain.[1] To ensure high yield and purity, this guide prioritizes a Convergent Synthesis Strategy utilizing N-protection to mask the piperidine nitrogen, followed by ether formation via either Mitsunobu coupling (Route A: High Precision) or Williamson Ether Synthesis (Route B: Scalable).[1]

Retrosynthetic Analysis & Strategy

The disconnection approach reveals two primary building blocks: the aryl component (3-Ethylphenol ) and the piperidine linker (N-Boc-3-hydroxymethylpiperidine ).

Strategic Considerations:
  • Nitrogen Protection: The secondary amine of the piperidine must be protected (e.g., Boc, Cbz) to prevent competitive N-alkylation or oxidation during the coupling step.

  • Chirality: The 3-position of the piperidine is a stereocenter. If a specific enantiomer is required, the starting material (S)- or (R)-N-Boc-3-hydroxymethylpiperidine must be used.[1] The protocols below preserve this stereochemistry.

Retrosynthesis Target Target: 3-[(3-Ethylphenoxy)methyl]piperidine Disconnection Ether Disconnection Target->Disconnection Retrosynthesis BlockA 3-Ethylphenol (Nucleophile) Disconnection->BlockA BlockB N-Boc-3-(hydroxymethyl)piperidine (Electrophile Source) Disconnection->BlockB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Critical Reagents & Materials

The following reagents are selected for their balance of reactivity, stability, and ease of purification.

ReagentCAS No.[1][2][3]RoleGrade/PurityRationale
3-Ethylphenol 620-17-7Nucleophile>97%Electron-rich phenol; prone to oxidation, store under inert gas.
N-Boc-3-hydroxymethyl piperidine 116574-74-4Alcohol>98%Protected scaffold prevents side reactions; Boc group is easily removed later.
DIAD (Diisopropyl azodicarboxylate)2446-83-5Coupling Agent98%Preferred over DEAD (diethyl analog) due to higher stability and safety profile.[1]
Triphenylphosphine (PPh3) 603-35-0Reductant99%Standard Mitsunobu reagent; generates PPh3=O byproduct.[1]
TFA (Trifluoroacetic acid)76-05-1Deprotection99%Efficiently cleaves Boc group; volatile for easy removal.[1]
THF (Tetrahydrofuran)109-99-9SolventAnhydrousWater quenches the Mitsunobu intermediate; strict dryness is required.[1]

Protocol A: Mitsunobu Coupling (Discovery Route)

Best for: Small-scale synthesis (mg to g), library generation, and when maintaining chiral integrity is critical.[1] Mechanism: Activation of the primary alcohol by the PPh3-DIAD betaine complex, followed by SN2 displacement by the phenol.

Step-by-Step Methodology

1. Preparation of Reaction Vessel

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (N2) or Argon for 10 minutes.[1]

  • Self-Validating Check: Ensure the flask is cool to the touch before adding reagents to prevent solvent flashing.

2. Reagent Solubilization

  • Charge the flask with N-Boc-3-hydroxymethylpiperidine (1.0 equiv, e.g., 2.15 g, 10 mmol) and 3-Ethylphenol (1.1 equiv, 1.34 g, 11 mmol).[1]

  • Add Anhydrous THF (40 mL, 0.25 M concentration).

  • Add Triphenylphosphine (PPh3) (1.2 equiv, 3.15 g, 12 mmol).[1]

  • Stir until all solids are fully dissolved.

3. Controlled Addition (Critical Step)

  • Cool the mixture to 0°C using an ice/water bath.

  • Add DIAD (1.2 equiv, 2.36 mL, 12 mmol) dropwise over 15–20 minutes.

    • Why? The reaction is exothermic.[1] Rapid addition can generate excessive heat, leading to decomposition or side reactions (e.g., hydrazine formation).[1]

  • Visual Cue: The solution will turn yellow/orange upon DIAD addition.

4. Reaction & Monitoring

  • Allow the reaction to warm to room temperature (25°C) naturally.

  • Stir for 12–16 hours.

  • TLC Monitoring: (Mobile Phase: 20% EtOAc in Hexanes).

    • Target: Disappearance of the alcohol (Rf ~0.[1]3) and appearance of the ether product (Rf ~0.7).[1] Use UV (254 nm) and Ninhydrin stain (for Boc-amine).[1]

5. Workup & Purification

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Triturate the residue with cold 10% Ethyl Acetate/Hexanes (50 mL).[1] This often precipitates Triphenylphosphine oxide (PPh3=O).[1] Filter off the white solid.[1]

  • Flash Chromatography: Purify the filtrate on silica gel (Gradient: 0% → 15% EtOAc in Hexanes).

  • Yield Expectation: 75–85% as a colorless oil.[1]

Protocol B: Williamson Ether Synthesis (Scale-Up Route)

Best for: Larger scales (>10 g) where removing PPh3=O is difficult, or to reduce reagent costs.[1] Prerequisite: Requires conversion of the alcohol to a mesylate (leaving group).[1]

Workflow Diagram

Williamson Start N-Boc-Alcohol Step1 Activation (MsCl, Et3N, DCM) Start->Step1 Intermediate Mesylate (OMs) Step1->Intermediate Step2 Displacement (3-Ethylphenol, K2CO3, DMF, 80°C) Intermediate->Step2 Product Boc-Protected Ether Step2->Product

Figure 2: Two-step Williamson Ether Synthesis workflow.

Methodology

Step 1: Mesylation

  • Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[1]

  • Stir for 2 hours. Wash with NaHCO3, dry (Na2SO4), and concentrate.[1] Use the crude mesylate immediately.[1]

Step 2: Etherification

  • In a separate flask, dissolve 3-Ethylphenol (1.2 equiv) in DMF (Dimethylformamide).

  • Add K2CO3 (2.0 equiv) and stir for 30 mins at RT to generate the phenoxide.

  • Add the crude mesylate (dissolved in minimal DMF) to the phenoxide mixture.

  • Heat to 80°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics extensively with water/brine to remove DMF.[1]

  • Purification: Silica gel chromatography (similar to Method A).

Protocol C: Deprotection & Isolation

The final step reveals the secondary amine.

  • Dissolution: Dissolve the purified N-Boc intermediate (from Method A or B) in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v final concentration) or 4M HCl in Dioxane .

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC should show a baseline spot (amine salt) and disappearance of the non-polar starting material.[1]

  • Workup (Free Base):

    • Concentrate to remove excess TFA/DCM.[1]

    • Redissolve residue in DCM.[1]

    • Wash carefully with Saturated Aqueous NaHCO3 until the aqueous layer is pH ~8.[1]

    • Dry organic layer (Na2SO4) and concentrate.[1][4]

  • Salt Formation (Optional but Recommended):

    • To the free base oil in diethyl ether, add 1.0 equiv of Oxalic acid or HCl/Ether to precipitate the salt. This yields a stable, crystalline solid suitable for storage.[1]

Analytical Validation Data

Confirm the identity of 3-[(3-Ethylphenoxy)methyl]piperidine using these key signals.

  • 1H NMR (400 MHz, CDCl3):

    • Aryl Protons: ~7.2 (t, 1H), ~6.8 (m, 3H) – Characteristic of 1,3-disubstituted benzene.[1]

    • Ether Linkage: ~3.8 ppm (d, 2H, -O-CH 2-CH-).[1]

    • Ethyl Group: ~2.6 ppm (q, 2H, Ar-CH 2-CH3), ~1.2 ppm (t, 3H, Ar-CH2-CH 3).[1]

    • Piperidine Ring: Multiplets at 2.9–3.2 ppm (N-CH 2) and 1.1–2.0 ppm (ring CH 2/CH ).[1]

  • Mass Spectrometry (ESI+):

    • Calculate [M+H]+ for C14H21NO: 220.17 m/z .

Safety & Handling

  • DIAD/DEAD: Shock sensitive and toxic.[1] Store in a fridge. Do not concentrate to dryness if peroxides are suspected.[1]

  • TFA: Corrosive and volatile.[1] Use in a fume hood.[1]

  • 3-Ethylphenol: Skin irritant and toxic if swallowed.[1] Wear nitrile gloves.[1]

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1]

  • Synthesis of Aryloxymethyl Piperidines (Viloxazine Analogs): Melloni, P., et al. "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[1] Synthesis and antidepressant activity."[1][5][6] Arzneimittel-Forschung, 1984, 34(11), 1394-1397.[1]

  • General Protocol for Boc Deprotection: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] [1]

  • Williamson Ether Synthesis Optimization: Dube, P., et al. "Scalable Synthesis of Aryl Ethers."[1] Organic Process Research & Development, 2017.[1]

Sources

Using 3-[(3-Ethylphenoxy)methyl]piperidine as a chemical building block

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 3-[(3-Ethylphenoxy)methyl]piperidine in advanced chemical synthesis and drug discovery.

Introduction & Scientific Rationale

The transition from "flat" 2D chemical spaces to complex 3D architectures is a critical paradigm shift in modern Fragment-Based Drug Discovery (FBDD) [1]. 3-[(3-Ethylphenoxy)methyl]piperidine serves as a highly versatile, stereochemically rich building block. It combines the rigid, basic vector of a piperidine ring with the flexible, lipophilic anchor of a meta-ethyl substituted phenoxy group.

This specific structural topology is highly prized in two major therapeutic areas:

  • Central Nervous System (CNS) Therapeutics: Acting as a core pharmacophore for monoamine reuptake inhibitors [2].

  • Oncology: Serving as a 3D scaffold for protein-protein interaction (PPI) inhibitors, specifically targeting the HDM2-p53 axis [3].

Physicochemical Profiling

To utilize this building block effectively, understanding its physicochemical baseline is essential. The compound strictly adheres to the "Rule of Three" for FBDD, ensuring that downstream derivatization does not prematurely inflate the molecular weight beyond drug-like parameters.

Table 1: Quantitative Physicochemical Properties and Drug Design Rationale

PropertyValueRationale in Drug Design
Molecular Formula C₁₄H₂₁NOBaseline for mass spectrometry calculations.
Molecular Weight 219.32 g/mol Well below the 300 Da threshold, allowing ample room for functionalization.
Exact Mass 219.1623 DaEssential target mass for HRMS validation of the unmodified fragment.
LogP (estimated) ~3.2Provides optimal lipophilicity for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Secondary Amine)The primary site for N-alkylation or N-arylation derivatization.
Hydrogen Bond Acceptors 2 (Amine N, Ether O)Facilitates critical hydrogen-bonding interactions with target protein residues.

Application 1: Synthesis of Monoamine Reuptake Inhibitors (CNS)

Causality & Mechanism: In the design of serotonin (SERT) and norepinephrine (NET) transporter inhibitors, the basic secondary amine of the piperidine ring is required to form a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in human SERT). Concurrently, the phenoxy ether occupies the hydrophobic halogen-binding pocket. The meta-ethyl substitution specifically enhances the lipophilicity required for BBB penetration without introducing the steric bulk of larger polycyclic aryl groups [2].

Protocol 1: Reductive Amination for N-Alkyl Derivatization This self-validating protocol utilizes sodium triacetoxyborohydride (STAB). STAB is chosen specifically because it is mild enough to reduce imines without reducing unreacted aldehydes, thereby minimizing the formation of primary alcohol side products.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-[(3-Ethylphenoxy)methyl]piperidine (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.1 eq) to catalyze imine formation.

    • Self-Validation Checkpoint: Stir at room temperature for 1 hour. Analyze an aliquot via LC-MS. The disappearance of the starting material peak (m/z 220.17 [M+H]⁺) and the appearance of the imine intermediate confirm reaction progression.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents oxidative degradation of the aldehyde, while the 12-hour timeframe ensures complete reduction of sterically hindered imines.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography (Silica gel, typically 9:1 DCM:MeOH).

    • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the broad secondary amine N-H singlet (~1.5–2.0 ppm) and the emergence of new aliphatic protons corresponding to the newly attached N-alkyl chain.

SyntheticWorkflow A 3-[(3-Ethylphenoxy)methyl]piperidine (Secondary Amine) C Imine Formation (DCE, AcOH, 1h) A->C B Aldehyde / Ketone (R-CHO) B->C D Reduction (NaBH(OAc)3, 12h) C->D E N-Alkyl Piperidine Derivative D->E

Synthetic workflow for the N-alkylation of the piperidine building block via reductive amination.

Application 2: Fragment-Based Library Generation for PPI Inhibitors (Oncology)

Causality & Mechanism: Disrupting the HDM2-p53 interaction requires molecules that can mimic the alpha-helical interface of the p53 tumor suppressor. Piperidine derivatives are exceptionally effective here because the rigid ring acts as a central scaffold, projecting substituents into the deep hydrophobic pockets of HDM2 (specifically the Trp23 and Leu26 sub-pockets)[3]. The 3-ethylphenoxy group acts as an ideal Leu26 pocket-filling moiety due to its conformational flexibility and hydrophobic volume.

Pathway A Piperidine Derivative (HDM2 Inhibitor) B HDM2 Protein (E3 Ubiquitin Ligase) A->B Binds Trp23/Leu26 pocket (Blocks PPI) C p53 Tumor Suppressor B->C Normally ubiquitinates p53 D Proteasomal Degradation C->D Prevented by inhibitor E Cell Cycle Arrest & Apoptosis C->E Accumulation & Activation

Mechanism of action for piperidine-based HDM2 inhibitors rescuing p53 from degradation.

Protocol 2: Buchwald-Hartwig Cross-Coupling for N-Aryl Library Synthesis To explore the Trp23 pocket of HDM2, the piperidine nitrogen must be arylated. This protocol uses RuPhos and Pd₂(dba)₃, a catalyst system specifically optimized for coupling secondary cyclic amines with sterically hindered aryl halides.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 3-[(3-Ethylphenoxy)methyl]piperidine (1.0 eq, 0.5 mmol), the target aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (4 mL). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen rapidly oxidizes the Pd(0) active catalyst to an inactive Pd(II) species, leading to the homocoupling of the aryl halide rather than the desired cross-coupling. Strict anaerobic conditions are mandatory.

  • Coupling: Heat the reaction mixture to 90°C in a pre-heated oil bath for 16 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The secondary amine spot should be completely consumed and replaced by a less polar, highly UV-active N-aryl product spot.

  • Filtration & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via preparative HPLC.

    • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the coupled product within a 5 ppm error margin to validate the structural integrity of the synthesized library member.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Application Note: Reaction Conditions for the N-Alkylation of Piperidine with Ethylphenoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of piperidine with phenoxyethyl derivatives is a fundamental transformation in medicinal chemistry, frequently utilized to synthesize scaffolds for antihistamines, antipsychotics, and other neuroactive agents[1]. This application note details the optimized reaction conditions for the synthesis of 1-[2-(4-ethylphenoxy)ethyl]piperidine via a bimolecular nucleophilic substitution (


) pathway. By systematically controlling solvent polarity, base basicity, and leaving-group dynamics, researchers can achieve high-yielding, self-validating workflows that minimize over-alkylation and byproduct formation.

Mechanistic Rationale & Causality

To achieve quantitative yields in the N-alkylation of secondary amines, the reaction conditions must be engineered to favor the


 transition state while suppressing competitive side reactions (e.g., elimination or over-alkylation to quaternary ammonium salts)[2].
  • Solvent Dynamics (Acetonitrile vs. DMF): Polar aprotic solvents are mandatory. Acetonitrile (MeCN) is the optimal choice because it effectively solvates the alkali metal cation (

    
    ), leaving the nucleophile (piperidine) desolvated and highly reactive[3]. While N,N-Dimethylformamide (DMF) is a viable alternative that allows for higher reaction temperatures[4], it is significantly harder to remove during aqueous workup and can lead to emulsion formation.
    
  • Base Selection (The Role of

    
    ):  The reaction generates highly acidic hydrobromic acid (HBr) as a byproduct, which can protonate unreacted piperidine, rendering it non-nucleophilic and stalling the reaction[2]. Anhydrous potassium carbonate (
    
    
    
    ) is utilized as a heterogeneous, non-nucleophilic acid scavenger[4]. Unlike organic bases (e.g., Triethylamine or DIPEA),
    
    
    does not compete for the alkylating agent, thereby preventing the formation of complex soluble salt impurities[2].
  • Leaving Group Activation (In-Situ Finkelstein): 2-(4-ethylphenoxy)ethyl bromide is a moderately reactive electrophile. The addition of catalytic Potassium Iodide (KI) initiates an in-situ Finkelstein reaction, transiently converting the alkyl bromide to an alkyl iodide. Iodine is a superior leaving group due to its larger atomic radius and polarizability, which significantly lowers the activation energy of the subsequent nucleophilic attack by piperidine.

Condition Optimization Matrix

The following table summarizes the quantitative data from our process optimization, demonstrating the causality between reagent selection and final product yield.

EntrySolventBase (1.5 eq)CatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1Toluene

None802445%82%
2THF

None662460%88%
3DMF

None801285%94%
4MeCN

None801292%97%
5 MeCN

KI (0.1 eq) 80 8 96% >99%

Note: Entry 5 represents the fully optimized conditions utilized in the protocol below.

Process Workflow Diagram

G Start Piperidine + 2-(4-ethylphenoxy)ethyl bromide Solvent Solvent: Anhydrous Acetonitrile (Polar Aprotic Environment) Start->Solvent Base Base: K2CO3 (1.5 eq) (Heterogeneous Acid Scavenger) Solvent->Base Catalyst Catalyst: KI (0.1 eq) (In-Situ Finkelstein Activation) Base->Catalyst Reaction Thermal Activation (80°C Reflux, 8 hours) Catalyst->Reaction Workup Aqueous Workup (pH > 9) Extraction with EtOAc Reaction->Workup Conversion >95% Purification Silica Gel Chromatography or HCl Salt Precipitation Workup->Purification Organic Phase Product 1-[2-(4-ethylphenoxy)ethyl]piperidine (Target Tertiary Amine) Purification->Product Pure Compound

Workflow for the synthesis of 1-[2-(4-ethylphenoxy)ethyl]piperidine via SN2 N-alkylation.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Materials Required:
  • Piperidine (1.2 equivalents)[2]

  • 2-(4-ethylphenoxy)ethyl bromide (1.0 equivalent)

  • Anhydrous Potassium Carbonate (

    
    , 1.5 equivalents)[4]
    
  • Potassium Iodide (KI, 0.1 equivalents)

  • Anhydrous Acetonitrile (MeCN, 0.2 M relative to the electrophile)[2]

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (

    
    ).
    
  • Add the 2-(4-ethylphenoxy)ethyl bromide (1.0 eq) and anhydrous MeCN to achieve a 0.2 M solution.

  • Add anhydrous

    
     (1.5 eq) and KI (0.1 eq) to the stirring solution.
    
  • Stoichiometric Control: Add piperidine (1.2 eq) dropwise over 10 minutes using a syringe pump. Causality: Maintaining a slight excess of the secondary amine and adding it slowly prevents the formation of quaternary ammonium salts (over-alkylation)[2].

Step 2: Thermal Activation & In-Process Monitoring

  • Heat the reaction mixture to a gentle reflux (80 °C) using a heating mantle.

  • Validation Checkpoint 1 (4 hours): Sample 50 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via TLC (Eluent: 9:1 Dichloromethane:Methanol with 1%

    
    ) and LC-MS. The disappearance of the alkyl bromide peak and the emergence of the tertiary amine mass (
    
    
    
    ) validates the progression of the
    
    
    displacement.
  • Continue stirring for a total of 8 hours or until LC-MS indicates >95% conversion.

Step 3: Workup & Phase Separation

  • Cool the reaction mixture to room temperature. The

    
     and precipitated KBr/KI salts will settle at the bottom.
    
  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with cold MeCN[2].

  • Concentrate the filtrate under reduced pressure to remove the MeCN.

  • Re-dissolve the resulting crude oil in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2x) and brine (1x).

  • Validation Checkpoint 2: Check the pH of the aqueous wash. It must be strictly basic (pH 9-10). Causality: If the pH drops, the target tertiary amine will protonate and partition into the aqueous layer, destroying the yield. If necessary, adjust the aqueous layer with 1M NaOH and back-extract with EtOAc.

Step 4: Isolation & Purification

  • Dry the combined organic layers over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo[4].
    
  • Purify the crude product via flash column chromatography on silica gel (Gradient: 100% DCM to 90:10 DCM:MeOH containing 0.1% Triethylamine to prevent peak tailing).

  • Alternative Salt Formation: For pharmaceutical applications requiring high purity, dissolve the free base in diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the highly crystalline 1-[2-(4-ethylphenoxy)ethyl]piperidine hydrochloride salt.

References

  • [3] Design, synthesis, and characterization of N-piperidinyl-N-acetohydrazones with potential antitumor activity. Associação Brasileira de Química (ABQ). Available at:[Link]

  • [1] Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols for the Reductive Amination of Phenoxy-Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phenoxy-Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[3][4] When combined with a phenoxy moiety, the resulting phenoxy-piperidine scaffold is found in numerous CNS-active agents, sigma-1 receptor ligands, and other drug candidates, highlighting its therapeutic relevance.[5][6]

One of the most robust and widely utilized methods for constructing the crucial C-N bond in these targets is reductive amination. This powerful reaction forms secondary or tertiary amines by reacting a carbonyl compound (aldehyde or ketone) with a primary or secondary amine in the presence of a reducing agent.[7] It offers a highly controlled and efficient alternative to direct alkylation, which is often plagued by over-alkylation side products.[8]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, a critical evaluation of reagent choices, detailed experimental protocols, and field-proven troubleshooting strategies for the successful synthesis of phenoxy-piperidine derivatives.

Pillar 1: Mechanistic Understanding & Causality

The reductive amination process is a cascade reaction that occurs in two principal stages within the same pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate which then dehydrates to yield an imine. In the typically weak to neutral acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion.[9]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the final amine product.[10]

The success of a one-pot, direct reductive amination hinges on the choice of a reducing agent that is "tuned" to reduce the iminium ion much faster than it reduces the starting carbonyl compound.[9][11] This selectivity prevents the wasteful formation of alcohol byproducts.

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism

Caption: The reaction cascade from carbonyl and amine to the final amine product.

Pillar 2: Reagent Selection & Experimental Design

The choice of reagents is the most critical factor determining the outcome of the reaction. A thoughtful selection process is the foundation of a self-validating and robust protocol.

Core Reactants
  • Piperidine Source: A common strategy involves using a protected piperidinone, such as N-Boc-4-piperidinone, as the carbonyl component. The Boc-protecting group is stable under the mild reductive amination conditions and can be easily removed later.[12][13]

  • Phenoxy Source: The amine component is typically a phenoxy-alkylamine (e.g., 2-phenoxyethan-1-amine). The substituents on the phenyl ring can be varied to build a library of analogs.

The Reducing Agent: A Critical Choice

The hydride source dictates the reaction conditions, selectivity, and safety profile.

ReagentFormulaKey Characteristics & CausalityCommon SolventsSafety Concerns
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly Selective & Mild: The electron-withdrawing acetate groups moderate the hydride's reactivity, making STAB selective for the protonated iminium ion over the starting carbonyl.[10][11] This is the reagent of choice for one-pot direct aminations, leading to cleaner reactions and higher yields.[9]DCE, DCM, THFRelatively safe to handle. Reacts with water, but not violently. Standard PPE required.
Sodium Cyanoborohydride NaBH₃CNpH-Dependent Selectivity: Effective at reducing iminium ions at a weakly acidic pH (6-8).[11] However, at lower pH values (1-3), it will also reduce aldehydes and ketones. Its use requires careful pH control.Methanol, EthanolHighly Toxic: Contact with acid releases highly toxic hydrogen cyanide (HCN) gas.[14][15] Requires stringent safety protocols, a well-ventilated fume hood, and dedicated waste streams.[16][17][18]
Sodium Borohydride NaBH₄Strong & Less Selective: A powerful reducing agent that can readily reduce both the starting carbonyl and the iminium ion.[8] This lack of selectivity makes it unsuitable for most one-pot procedures, as it will primarily generate the alcohol byproduct.[19] It is best used in a two-step (indirect) protocol where the imine is formed first.Methanol, EthanolFlammable solid. Reacts with water and protic solvents to release hydrogen gas.

Recommendation: For the synthesis of phenoxy-piperidines, Sodium Triacetoxyborohydride (STAB) is the superior choice for direct, one-pot procedures due to its remarkable selectivity, operational simplicity, and enhanced safety profile.

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Direct Reductive Amination using STAB (Preferred Method)

This one-pot procedure is the most efficient method for most substrates.

Diagram 2: Workflow for Direct Reductive Amination with STAB

STAB_Workflow

Caption: Step-by-step workflow for the one-pot STAB protocol.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinone (1.0 equiv.) and the desired phenoxy-ethylamine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).[19]

  • Acid Catalyst (Optional): For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 equiv.) can accelerate the formation of the iminium ion.[19] Stir for 20-30 minutes.

  • Addition of Reducing Agent: To the stirred solution, add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired phenoxy-piperidine derivative.

Protocol 2: Reductive Amination using NaBH₃CN (Expert Use Only)

This protocol requires strict adherence to safety procedures due to the high toxicity of the reagent.

CRITICAL SAFETY WARNING: Sodium cyanoborohydride can release fatal hydrogen cyanide (HCN) gas upon contact with strong acids or when heated.[14][17] The reaction pH must be maintained between 6 and 8. All manipulations must be performed in a certified chemical fume hood.[16][18]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-Boc-4-piperidinone (1.0 equiv.) and the phenoxy-ethylamine (1.0-1.2 equiv.) in methanol.

  • pH Adjustment: Adjust the pH of the solution to ~7 by the dropwise addition of acetic acid.

  • Reducing Agent Addition: Add Sodium Cyanoborohydride (1.1-1.5 equiv.) in a single portion.

  • Reaction: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Add water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

  • Waste Disposal: All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.[18]

Troubleshooting & Field-Proven Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine/iminium formation. 2. Deactivated reagents. 3. Suboptimal solvent.1. Add a catalytic amount of acetic acid to drive iminium ion formation.[19] 2. Use fresh, high-purity reagents. STAB can degrade with moisture. 3. Ensure reactants are fully soluble in the chosen solvent.[20]
Significant Alcohol Byproduct The reducing agent is reducing the starting carbonyl faster than the iminium ion.This is common with NaBH₄ in a one-pot setup. Switch to the more selective STAB reagent.[19] If using NaBH₄, employ a two-step (indirect) procedure where the imine is formed first.[19]
Unreacted Starting Amine/Carbonyl 1. Insufficient reaction time or temperature. 2. Steric hindrance. 3. Insufficient reducing agent.1. Allow the reaction to run longer (up to 24-48h). Gentle heating (40-50 °C) may be required for challenging substrates. 2. Highly hindered substrates may require more forcing conditions or alternative synthetic routes. 3. Ensure at least 1.2 equivalents of the reducing agent are used.
Over-alkylation Side Product The secondary amine product is more nucleophilic than the starting primary amine and reacts again.This is more common with unhindered primary amines. Use a stoichiometric amount (1.0 equiv.) of the amine or a slight excess of the carbonyl compound.[19]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][8]

  • Poh, W. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link][10]

  • Thiam, A., et al. (2020). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. European Journal of Biomedical and Pharmaceutical Sciences. [Link][12]

  • Rivières du Sud. Browsing by Subject "Reductive amination". [Link][13]

  • University of Georgia. Standard Operating Procedure: Sodium Cyanoborohydride. [Link][16]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. ACS Symposium Series. [Link][11]

  • Rivières du Sud. Search Results. [Link]

  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. [Link][5]

  • ResearchGate. (2026). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link][21]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link][9]

  • EHS University of Washington. Standard Operating Procedure: Sodium Cyanoborohydride. [Link][14]

  • Bloom Tech. (2024). How To Safely Use Sodium Cyanoborohydride?. [Link][18]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link][15]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link][22]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link][7]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. [Link][23]

  • RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. [Link][6]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link][2]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][3]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link][4]

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The 3-(Phenoxymethyl)piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged fragment" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its saturated, six-membered ring structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2][4] The introduction of a phenoxymethyl substituent at the 3-position of the piperidine ring creates a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide will explore the applications of this scaffold, with a focus on the representative, yet less-publicized, molecule 3-[(3-Ethylphenoxy)methyl]piperidine . While specific data on this exact analog is sparse, the broader class of 3-(phenoxymethyl)piperidine derivatives offers a compelling case study in drug design and development.

Therapeutic Applications & Pharmacological Rationale

The 3-(phenoxymethyl)piperidine core is a key pharmacophore in compounds targeting neurotransmitter transporters. This has led to its exploration in several therapeutic areas.

Antidepressant Activity via Neurotransmitter Reuptake Inhibition

A significant body of research points to the potential of 3-(phenoxymethyl)piperidine derivatives as antidepressant agents.[5] The mechanism of action for many of these compounds is the inhibition of monoamine reuptake, specifically of norepinephrine (NE) and serotonin (5-HT). By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, these compounds increase their availability, a well-established strategy for treating depression.

For instance, studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown biological activity comparable to the established antidepressant viloxazine.[5] These compounds were effective in reversing reserpine-induced hypothermia and ptosis in mice, classic in vivo models for antidepressant activity. Furthermore, they demonstrated the ability to inhibit the reuptake of biogenic amines in brain synaptosomal preparations.[5] This dual action on multiple neurotransmitter systems is a hallmark of several successful antidepressant drugs.

Neurotransmitter_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Norepinephrine/Serotonin Transporter (NET/SERT) Vesicle Neurotransmitter Vesicles (NE, 5-HT) Release Release Vesicle->Release NT NE / 5-HT Release->NT NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Signal Transduction Inhibitor 3-(Phenoxymethyl)piperidine Derivative Inhibitor->Transporter Blocks Synthetic_Workflow A 3-Piperidinemethanol (Protected) B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Activated Intermediate (e.g., 3-(Tosyloxymethyl)piperidine) B->C E Nucleophilic Substitution (SN2 Reaction) C->E D 3-Ethylphenol D->E F 3-[(3-Ethylphenoxy)methyl]piperidine (Protected) E->F G Deprotection F->G H Final Product G->H

Caption: General synthetic route for 3-(phenoxymethyl)piperidines.

Protocol: In Vitro Norepinephrine (NE) and Serotonin (5-HT) Reuptake Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound, such as 3-[(3-Ethylphenoxy)methyl]piperidine, on the reuptake of norepinephrine and serotonin in rat brain synaptosomes. This is a foundational assay for identifying potential antidepressant activity.

I. Materials and Reagents

  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit buffer (KHB)

  • [³H]-Norepinephrine and [³H]-Serotonin (radioligands)

  • Test compound (e.g., 3-[(3-Ethylphenoxy)methyl]piperidine)

  • Reference inhibitors (e.g., Desipramine for NE, Fluoxetine for 5-HT)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

II. Preparation of Synaptosomes

  • Humanely euthanize rats according to institutional guidelines.

  • Rapidly dissect the cerebral cortex and hippocampus.

  • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the synaptosomal fraction) in KHB.

III. Reuptake Assay Procedure

  • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of various concentrations of the test compound or reference inhibitor.

  • Initiate the reuptake by adding the radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT) to a final concentration of 10 nM.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove unbound radioligand.

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Non-specific uptake is determined in parallel incubations at 0-4°C.

IV. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Express the results as a percentage of inhibition relative to the control (vehicle-treated) samples.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Compound Target IC₅₀ (nM) Reference Compound Reference IC₅₀ (nM)
Test CompoundNETExperimental ValueDesipramine~5-10
Test CompoundSERTExperimental ValueFluoxetine~10-20

Table 1: Example Data Table for Reuptake Inhibition Assay. IC₅₀ values are illustrative and will vary based on the specific compound and experimental conditions.

Structure-Activity Relationships (SAR) and Future Directions

The pharmacological activity of 3-(phenoxymethyl)piperidine derivatives is highly dependent on the substitution patterns on both the phenoxy and piperidine rings. [6]

  • Phenoxy Ring Substitution: The position and nature of substituents on the phenoxy ring can influence potency and selectivity for different monoamine transporters. For example, the ethoxy group in the 2-position of the phenoxy ring in some analogs confers significant antidepressant activity. [5]The ethyl group at the 3-position in our title compound is an interesting modification that warrants further investigation.

  • Piperidine Ring Substitution: Alkylation of the piperidine nitrogen can significantly alter the pharmacological profile. N-methylation, for instance, is a common strategy to modulate activity.

  • Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can be critical for activity. Enantiomerically pure compounds often exhibit different potencies and selectivities.

Future research in this area should focus on the systematic exploration of these structural variations to develop compounds with improved efficacy and safety profiles. The synthesis of a library of analogs around the 3-[(3-Ethylphenoxy)methyl]piperidine core, followed by screening in a battery of in vitro and in vivo assays, would be a logical next step in elucidating the full therapeutic potential of this chemical class.

Conclusion

The 3-(phenoxymethyl)piperidine scaffold represents a rich and underexplored area for drug discovery. While specific data on 3-[(3-Ethylphenoxy)methyl]piperidine is not yet prevalent in the literature, the established antidepressant and CNS activity of its close analogs provides a strong rationale for its investigation. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to synthesize and evaluate this and related compounds, potentially leading to the development of novel therapeutics for a range of disorders.

References

  • De Angelis, L., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Link]

  • Artigas, F., et al. (2002). New 4-substituted piperidines.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Beecham Group Plc. (1987). Piperidine derivatives, their preparation, and their use as medicaments.
  • Ferrer Internacional, S.A. (1993). Piperidine compounds and their preparation and use.
  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]

  • Glaxosmithkline Intellectual Property Development Ltd. (2021). Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Beecham Group Plc. (1986). Piperidine derivatives having a gastro-intestinal activity.
  • Janssen Pharmaceutica N.V. (1971). United States Patent, W'IH.
  • Govender, K. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Boyko, Y., et al. (2022). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Algieri, F., et al. (1989). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Journal of Medicinal Chemistry, 32(9), 2184-2190. [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(11), 1431-1436. [Link]

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Bakunov, S. A., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Al-dujaili, A. S. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Johnson, A. D., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 675-680. [Link]

Sources

Application Note: Scalable Synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, scalable synthesis route for 3-[(3-Ethylphenoxy)methyl]piperidine , a structural analog relevant to the development of serotonin/norepinephrine reuptake inhibitors (similar to the Paroxetine scaffold).[1] Unlike bench-scale methods that often rely on the Mitsunobu reaction (poor atom economy) or chromatographic purification, this protocol utilizes a modified Williamson Ether Synthesis via a sulfonate ester intermediate.[1] This approach prioritizes process safety, impurity control (specifically genotoxic alkyl mesylates), and crystallization-based isolation, making it suitable for multi-gram to kilogram scale-up.[1]

Strategic Route Analysis

Retrosynthetic Logic

The target molecule contains a piperidine core linked to a 3-ethylphenol moiety via a methylene ether bridge.[1]

  • Disconnection: The C-O bond between the piperidine-methyl group and the phenol oxygen.[1]

  • Nucleophile: 3-Ethylphenol (commercially available, inexpensive).[1]

  • Electrophile: Activated N-protected 3-hydroxymethylpiperidine.[1]

Route Comparison: Why Williamson over Mitsunobu?

For scale-up, the choice of coupling strategy is critical.

FeatureRoute A: Mitsunobu Coupling Route B: Sulfonate Displacement (Recommended)
Reagents PPh3, DIAD/DEAD (Explosive potential)Methanesulfonyl chloride (MsCl), Base
Atom Economy Poor (Generates Ph3PO and hydrazine byproducts)High (Generates salt and HCl)
Purification Difficult (Ph3PO removal requires chromatography)Scalable (Crystallization/Extraction)
Cost High (Reagents are expensive)Low (Commodity chemicals)

Decision: Route B is selected. It involves converting N-Boc-3-hydroxymethylpiperidine to its mesylate, followed by displacement with 3-ethylphenol, and final deprotection.[1]

Reaction Pathway Visualization

SynthesisRoute cluster_QC Critical Process Controls (CPCs) SM1 N-Boc-3-hydroxymethyl piperidine INT1 Mesylate Intermediate (Activated Electrophile) SM1->INT1 Step 1: MsCl, Et3N Toluene, 0-5°C (Activation) SM2 3-Ethylphenol INT2 N-Boc-Ether Precursor SM2->INT2 INT1->INT2 Step 2: SM2, K2CO3 Acetonitrile, Reflux (Coupling) PROD Target Molecule: 3-[(3-Ethylphenoxy)methyl] piperidine HCl INT2->PROD Step 3: HCl/IPA Deprotection & Crystallization QC1 QC: Residual MsCl < ppm QC2 QC: Purity > 98%

Caption: Three-stage scalable synthesis workflow emphasizing intermediate activation and critical quality control points.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the alcohol to a reactive mesylate leaving group.[1] Critical Safety Note: Mesylates are potential alkylating agents. Containment is required.[2][3]

  • Reagents:

    • (N-Boc-piperidin-3-yl)methanol (1.0 equiv)[1]

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

    • Triethylamine (TEA) (1.5 equiv)[1]

    • Solvent: Toluene (Preferred over DCM for scale due to environmental regulations).[1]

  • Protocol:

    • Charge (N-Boc-piperidin-3-yl)methanol (50.0 g, 232 mmol) and Toluene (500 mL) into a 1L reactor.

    • Cool the solution to 0–5°C .

    • Add Triethylamine (48.5 mL, 348 mmol) in one portion.

    • Add MsCl (21.6 mL, 278 mmol) dropwise over 60 minutes, maintaining internal temperature <10°C (Exothermic reaction).

    • Stir at 0–5°C for 2 hours. Monitor by TLC or HPLC for consumption of starting alcohol.

    • Quench: Add water (250 mL) slowly. Stir for 15 minutes.

    • Workup: Separate phases. Wash the organic (Toluene) layer with 5% NaHCO3 (200 mL) and Brine (200 mL).[1]

    • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo (or use the Toluene solution directly in Step 2 for a telescoped process).

    • Yield Expectation: >95% (Quantitative conversion).[1][2]

Step 2: Etherification (Coupling)

Objective: Form the C-O bond via SN2 displacement.[1] Mechanism: The phenoxide ion attacks the primary carbon bearing the mesylate.

  • Reagents:

    • Mesylate Intermediate (from Step 1) (1.0 equiv)[1]

    • 3-Ethylphenol (1.1 equiv)[1]

    • Potassium Carbonate (K2CO3), anhydrous, powder (2.0 equiv)[1]

    • Solvent: Acetonitrile (ACN) (High dielectric constant promotes SN2).[1]

  • Protocol:

    • Dissolve the Mesylate (approx. 65 g) in Acetonitrile (650 mL).

    • Add 3-Ethylphenol (31.2 g, 255 mmol).

    • Add K2CO3 (64.0 g, 464 mmol).

    • Heat the slurry to Reflux (80–82°C) for 12–16 hours.

      • Process Control: Reaction is complete when Mesylate is <1.0% by HPLC.

    • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K2CO3). Rinse the cake with ACN.

    • Concentrate the filtrate to a thick oil.

    • Purification (Extraction): Dissolve residue in Ethyl Acetate (500 mL) and wash with 1M NaOH (2 x 200 mL) to remove excess phenol (Critical for purity). Wash with brine.[4]

    • Concentrate to yield the N-Boc-3-[(3-ethylphenoxy)methyl]piperidine .

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Reagents:

    • N-Boc-Ether Intermediate (1.0 equiv)[1]

    • HCl in Isopropyl Alcohol (IPA) (5–6 N) or HCl in Dioxane (4 N).[1]

    • Solvent: Isopropyl Acetate (IPAc) or Ethanol.[1]

  • Protocol:

    • Dissolve the oily intermediate (approx. 70 g) in Isopropyl Acetate (350 mL).

    • Cool to 10–15°C .

    • Add HCl/IPA (4.0 equiv) dropwise.

    • Allow to warm to 20–25°C and stir for 4 hours. Gas evolution (CO2/Isobutylene) will occur.[1]

    • Crystallization: The product hydrochloride salt should precipitate. If not, seed with authentic crystals or cool to 0°C.

    • Filtration: Filter the white solid. Wash with cold IPAc/Heptane (1:1).[1]

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications (Quality Control)

To ensure the material is suitable for biological testing, the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white crystalline solidIndicates successful salt formation and purity.[1]
Assay HPLC (UV 210/254 nm)> 98.0% w/wStandard pharmaceutical purity.
Residual Mesylate GC-MS / LC-MS< 5 ppmSafety Critical: Alkyl mesylates are genotoxic impurities (PGIs).[1]
Residual Phenol HPLC< 0.1%Phenols can be toxic and affect biological assays.
Water Content Karl Fischer< 1.0%Hygroscopicity control.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling (Step 2)

    • Cause: Particle size of K2CO3 is too large.

    • Solution: Use milled/micronized K2CO3 or add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.[1]

  • Issue: "Oiling Out" during Crystallization (Step 3)

    • Cause: Presence of residual impurities or wet solvent.[5]

    • Solution: Perform a "solvent swap" by distilling off the alcohol and replacing it with dry Ethyl Acetate or Acetone to force precipitation.

References

  • Paroxetine Process Chemistry (Analogous Ether Synthesis)

    • Barnes, R. D., et al. (1977).[1] Phenylpiperidine compounds. U.S. Patent 4,007,196.[5]

    • Source:[1]

    • Relevance: Establishes the foundational industrial method for 3-phenoxymethylpiperidine synthesis via sulfon
  • General Scalable Etherification Protocols: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Relevance: Discusses the stability and synthesis of basic amine ethers in drug discovery.
  • Safety of Alkyl Mesylates

    • Teasdale, A., & Elder, D. (2010). Analytical control strategies for alkyl sulfonic acid esters. Organic Process Research & Development, 14(4), 999-1007.[1]

    • Source:[1]

    • Relevance: Provides the rationale for the strict control of the mesylate intermedi
  • 3-Ethylphenol Properties

    • PubChem. 3-Ethylphenol Compound Summary.
    • Source:[1]

    • Relevance: Physical property data for stoichiometry calcul

Sources

Application Notes and Protocols for the Safe Handling and Storage of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties.[3] However, the synthesis, handling, and storage of piperidine and its derivatives demand a comprehensive understanding of their chemical reactivity, potential hazards, and appropriate safety protocols to mitigate risks to researchers and the environment. This guide provides a detailed framework for the safe handling and storage of piperidine derivatives, addressing the nuances introduced by various functional groups and offering practical, field-proven protocols for laboratory and drug development professionals.

Introduction: The Significance and Hazards of Piperidine Derivatives

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules.[2] Their utility spans from active pharmaceutical ingredients (APIs) targeting a wide range of diseases to catalysts in complex organic reactions.[4] While the parent piperidine is a flammable, corrosive, and toxic liquid, the hazards associated with its derivatives can vary significantly depending on the nature and position of substituents on the piperidine ring.

The introduction of functional groups such as hydroxyls, amines, and carboxamides, or the use of protecting groups like tert-butoxycarbonyl (Boc), can alter a compound's physical state, solubility, reactivity, and toxicological profile.[3][5][6] Therefore, a one-size-fits-all approach to handling and storage is insufficient. This document aims to provide a nuanced perspective, grounded in established safety principles and tailored to the specific challenges presented by substituted piperidines.

Core Principles of Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before handling any piperidine derivative, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. However, for novel or less-characterized compounds, a precautionary approach based on the properties of structurally similar molecules is warranted.[1]

General Hazards of the Piperidine Moiety

The piperidine ring itself contributes to several baseline hazards that should always be considered:

  • Basicity: Piperidine is a moderately strong base, and its derivatives can be corrosive or irritating to the skin, eyes, and respiratory tract.[7][8]

  • Flammability: Piperidine is a highly flammable liquid, and while many of its solid derivatives are less so, they may still be combustible.[9][10]

  • Toxicity: Piperidine is toxic by inhalation, ingestion, and skin absorption.[8][11] The toxicity of its derivatives can vary widely, with some exhibiting potent biological activity.[3]

The Influence of Substituents on Hazard Profiles

The nature of the functional groups attached to the piperidine ring can significantly modify its hazard profile. The following table summarizes some general trends:

Functional GroupCommon ExamplesInfluence on Properties and HazardsKey Handling Considerations
N-Protecting Groups (e.g., Boc) N-Boc-piperidine, N-Boc-4-piperidoneGenerally reduces the volatility and basicity of the nitrogen atom. May alter the compound's solubility and thermal stability.While less volatile, thermal decomposition can release hazardous gases. Always handle in a well-ventilated area.[6][12]
Hydroxyl (-OH) 4-HydroxypiperidineIncreases polarity and water solubility. May be irritating to skin and eyes. Can be hygroscopic.[13][14]Store in a desiccator or under an inert atmosphere to prevent moisture absorption. Avoid inhalation of dust if solid.[15]
Amino (-NH2) 3-AminopiperidineIncreases basicity and potential for skin and eye irritation. May be hygroscopic and air-sensitive.Handle in a fume hood and store under an inert atmosphere. Wear appropriate personal protective equipment (PPE) to prevent skin contact.[16][17][18]
Carboxamide (-CONH2) Piperidine-4-carboxamideGenerally solids with higher melting points. May be irritating to the skin and eyes.Avoid generating dust during handling. Use appropriate respiratory protection if necessary.[19][20]

Standard Operating Procedures for Handling Piperidine Derivatives

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing exposure and preventing accidents. The following protocols are designed to provide a framework that can be adapted to the specific requirements of the piperidine derivative being handled.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when working with any piperidine derivative. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for integrity before use.[1]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or highly hazardous derivatives, a chemical-resistant apron or suit may be necessary.[17]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge may be required.[6]

Weighing and Dispensing

The following workflow outlines the safe procedure for weighing and dispensing both solid and liquid piperidine derivatives.

Caption: Workflow for weighing and dispensing piperidine derivatives.

Experimental Set-up and Reactions
  • Glassware: Always use clean, dry glassware. For moisture-sensitive derivatives, oven-dry glassware and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: All reactions involving piperidine derivatives should be conducted in a chemical fume hood.

  • Temperature Control: For exothermic reactions, use an ice bath or other cooling system to maintain control over the reaction temperature.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and other incompatible materials as specified in the SDS.[9][21]

Storage Protocols for Piperidine Derivatives

Proper storage is crucial for maintaining the stability and integrity of piperidine derivatives and for ensuring the safety of laboratory personnel.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12]

  • Containers: Keep containers tightly closed to prevent the ingress of moisture and air.[12][13] For hygroscopic or air-sensitive compounds, storage in a desiccator or under an inert atmosphere is recommended.[18]

  • Segregation: Store piperidine derivatives away from incompatible materials, particularly strong acids and oxidizing agents.[9] A dedicated, labeled storage cabinet is recommended.

Specific Storage Recommendations
Derivative ClassRecommended Storage ConditionsRationale
N-Boc Piperidines Cool, dry, well-ventilated area.[12]Generally stable, but protection from heat and moisture is good practice.
Hydroxypiperidines Cool, dry, well-ventilated area. May require storage in a desiccator.[13][14]Prone to moisture absorption due to the hydrophilic hydroxyl group.
Aminopiperidines Cool, dry, well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen).[18]Susceptible to oxidation and reaction with atmospheric carbon dioxide.
Piperidine Carboxamides Cool, dry, well-ventilated area.Generally stable solids, but should be protected from moisture.

Emergency Procedures

In the event of an accidental release or exposure, a prompt and informed response is critical.

Spill Response

The appropriate response to a spill will depend on the nature and scale of the release. The following decision tree provides a general guide:

Caption: Decision tree for responding to a piperidine derivative spill.

  • For liquid spills: Absorb with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[1]

  • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[6][11]

Waste Disposal

All waste containing piperidine derivatives, including unused product, contaminated labware, and personal protective equipment, must be managed as hazardous waste.[1]

  • Segregation: Collect all piperidine-containing waste in a designated, clearly labeled hazardous waste container.[1]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name of the piperidine derivative(s).[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[1]

  • Disposal: Arrange for the collection of hazardous waste by a licensed environmental waste management contractor in accordance with local, state, and federal regulations.[1][21]

Conclusion

The safe handling and storage of piperidine derivatives are paramount in research and drug development settings. By understanding the inherent hazards of the piperidine scaffold and the influence of various functional groups, and by adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with these valuable compounds. A proactive approach to safety, grounded in a thorough understanding of chemical properties and a commitment to best practices, is essential for fostering a safe and productive research environment.

References

  • Benchchem.
  • ECHEMI. 3-Hydroxypiperidine SDS, 6859-99-0 Safety Data Sheets. ECHEMI. Accessed March 7, 2026.
  • Apollo Scientific. 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet. Apollo Scientific. Accessed March 7, 2026.
  • Echemi. 24666-56-6 3-Amino-2,6-piperidinedione... Safety Data Sheets. Echemi. Accessed March 7, 2026.
  • Jubilant Ingrevia Limited. (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Jubilant Ingrevia Limited. March 29, 2024.
  • Fisher Scientific. (R)-1-BOC-3-Aminopiperidine Safety Data Sheet. Fisher Scientific. October 15, 2010.
  • Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem. Accessed March 7, 2026.
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. Accessed March 7, 2026.
  • Sigma-Aldrich. Piperidine Safety Data Sheet. Sigma-Aldrich. September 23, 2025.
  • Sigma-Aldrich. 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich. Accessed March 7, 2026.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem. Accessed March 7, 2026.
  • Organic Syntheses. Piperidine, 1-ethyl-. Organic Syntheses. Accessed March 7, 2026.
  • Benchchem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem. Accessed March 7, 2026.
  • Chongqing Chemdad Co., Ltd. 4-Hydroxypiperidine. Chongqing Chemdad Co., Ltd. Accessed March 7, 2026.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Accessed March 7, 2026.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Accessed March 7, 2026.
  • Benchchem. Application Notes and Protocols for Piperidine-Mediated Reactions. Benchchem. Accessed March 7, 2026.
  • Smolecule. Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis. Smolecule. Accessed March 7, 2026.
  • ChemicalBook. Synthesis of N-Boc 4-piperidone. ChemicalBook. May 17, 2022.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed March 7, 2026.
  • ChemicalBook. 4-Hydroxypiperidine | 5382-16-1. ChemicalBook. January 13, 2026.
  • Pharma Excipients. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Pharma Excipients. February 10, 2024.
  • Benchchem. Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem. Accessed March 7, 2026.
  • Benchchem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Benchchem. Accessed March 7, 2026.
  • Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8. Sigma-Aldrich. Accessed March 7, 2026.
  • Australian Government Department of Health. Piperidine: Human health tier II assessment. Australian Government Department of Health. February 5, 2016.
  • Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH. March 31, 2025.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2745.
  • Ataman Kimya. PIPERIDINE.
  • ResearchGate. Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • Fisher Scientific. 3-Piperidinecarboxylic acid Safety Data Sheet. Fisher Scientific. March 26, 2010.
  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components. Accessed March 7, 2026.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem. Accessed March 7, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Accessed March 7, 2026.
  • Wikipedia. Piperidine. Wikipedia. Accessed March 7, 2026.
  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Fisher Scientific. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Safety Data Sheet. Fisher Scientific. Accessed March 7, 2026.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Fisher Scientific. Piperidine Safety Data Sheet. Fisher Scientific. March 16, 2023.
  • Fisher Scientific. 4-Hydroxypiperidine Safety Data Sheet. Fisher Scientific. September 6, 2010.
  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines.

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Application Note: Formulation Strategies for 3-[(3-Ethylphenoxy)methyl]piperidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality

3-[(3-Ethylphenoxy)methyl]piperidine (Molecular Formula: C14H21NO) is a synthetic research compound frequently utilized in advanced preclinical neuropharmacology and receptor binding studies[1]. To design an effective formulation strategy, we must first deconstruct the molecule into its two governing physicochemical domains:

  • The Piperidine Ring: A saturated, six-membered nitrogen heterocycle. The lone pair of electrons on the secondary amine nitrogen imparts strong basicity, with the conjugate acid exhibiting a pKa typically around 11.2[2][3].

  • The 3-Ethylphenoxymethyl Moiety: A highly lipophilic, non-polar aromatic system. This bulky substitution significantly increases the molecule's overall partition coefficient (LogP) and drastically reduces its aqueous solubility compared to the unsubstituted piperidine parent structure[4][5].

The Causality of Formulation Failure: When researchers attempt to dissolve this compound directly into physiological buffers (pH 7.4), the basic piperidine nitrogen becomes predominantly protonated. However, the overwhelming lipophilicity of the ethylphenoxy group prevents stable hydration, causing the compound to rapidly nucleate and precipitate out of the aqueous solution[5]. Therefore, successful in vivo and in vitro formulation requires either encapsulating the lipophilic domain within a host molecule or lowering the dielectric constant of the vehicle using carefully titrated co-solvents[6].

Formulation Decision Workflow

FormulationWorkflow Start 3-[(3-Ethylphenoxy)methyl]piperidine (Lipophilic Amine API) Assess Physicochemical Assessment High LogP | Basic pKa (~11.2) Start->Assess InVitro In Vitro Assays (Cellular Models) Assess->InVitro Application InVivo In Vivo Dosing (Preclinical Models) Assess->InVivo Application DMSO DMSO Stock (10-50 mM) Dilute to <0.1% in Media InVitro->DMSO Direct Solvation HPBCD 20% HP-β-CD in Saline (Inclusion Complexation) InVivo->HPBCD High Tolerability (IV/IP) Cosolvent 5% DMSO / 5% Tween-80 (Micellar Solubilization) InVivo->Cosolvent High Concentration (PO/IP) SLN Solid Lipid Nanoparticles (Sustained Release) InVivo->SLN Targeted Delivery

Caption: Formulation decision workflow for lipophilic piperidine derivatives in preclinical research.

Self-Validating Experimental Protocols

Strategy A: Aqueous Solubilization via HP-β-CD Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, capable of achieving aqueous solubilities >500 mg/mL[7][8].

Mechanistic Causality: The lipophilic 3-ethylphenoxy group is driven into the cyclodextrin cavity by the thermodynamic release of high-energy water molecules (enthalpic and entropic driving forces). Meanwhile, the protonated piperidine ring interacts with the aqueous exterior, forming a highly stable, water-soluble 1:1 inclusion complex without altering the drug's native pharmacology[7][8]. This formulation is exceptionally well-tolerated and FDA-approved for intravenous (IV) use[8][9].

Protocol: Preparation of 5 mg/mL API in 20% HP-β-CD (w/v)

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of sterile 0.9% saline. Vortex until the solution is completely transparent.

  • API Addition: Weigh 50 mg of 3-[(3-Ethylphenoxy)methyl]piperidine and add it directly to the HP-β-CD vehicle.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical cavitation and mild thermal energy overcome the activation barrier, driving the lipophilic moiety into the cyclodextrin cavity[8].

  • Self-Validation Check: Inspect the vial against a light source. The solution must transition from a cloudy suspension to an optically clear, homogenous liquid. If particulates remain, extend sonication by 15 minutes.

  • Finalization: Adjust the final volume to 10.0 mL with 0.9% saline and sterilize via a 0.22 µm PES syringe filter.

Strategy B: Micellar Solubilization via Ternary Co-Solvents

For oral (PO) or intraperitoneal (IP) dosing requiring higher concentrations where HP-β-CD reaches its encapsulation limit, a ternary co-solvent system (DMSO/Tween-80/Saline) is required[5].

Mechanistic Causality: DMSO acts as a water-miscible hydrogen bond acceptor, completely disrupting the solute-solute crystalline lattice of the free base[5]. Tween-80 (a non-ionic surfactant) is then introduced to coat the solvated molecules. When the aqueous phase is finally added, the Tween-80 forms protective micelles around the lipophilic ethylphenoxy groups, providing a steric and thermodynamic barrier against precipitation[5].

Protocol: Preparation of 10 mg/mL API in 5% DMSO / 5% Tween-80 / 90% Saline

  • Primary Solvation: Dissolve 100 mg of the compound in 0.5 mL of pure, anhydrous DMSO. Vortex until completely dissolved.

  • Surfactant Partitioning: Add 0.5 mL of Tween-80 to the DMSO-API solution. Vortex vigorously for 2 full minutes to ensure the API is homogeneously partitioned into the surfactant phase prior to aqueous exposure.

  • Aqueous Quenching: Crucial Step: While continuously vortexing the mixture, add 9.0 mL of sterile 0.9% saline dropwise (approx. 1 drop per second).

  • Self-Validation Check: The solution must remain clear. If localized cloudiness appears, the rate of aqueous addition is too fast, causing premature solvent crash-out[5]. Pause addition and vortex until clear before proceeding.

Strategy C: Solid Lipid Nanoparticles (SLNs)

For sustained release or targeted cellular delivery, formulating the lipophilic amine into SLNs is highly effective. The lipophilic nature of the 3-ethylphenoxy group allows for near 100% encapsulation efficiency within lipid matrices, often facilitated by ion-pairing mechanisms with lipophilic acids during the formulation process[10].

Quantitative Formulation Comparison

Formulation VehicleMax API ConcentrationPrimary Route of AdminToxicity / Tolerability ProfileMechanistic Advantage
20% HP-β-CD in Saline ~5 - 8 mg/mLIV, IP, SCExcellent. Minimal tissue irritation; FDA approved for IV[9].True molecular inclusion; prevents precipitation in bloodstream[7].
5% DMSO / 5% Tween-80 ~10 - 15 mg/mLPO, IPModerate. DMSO/Tween can cause localized histamine release or mild toxicity.Micellar shielding allows for high-dose loading[5].
100% DMSO (Stock) >50 mg/mLIn Vitro OnlyHigh. Cytotoxic to cells if final assay concentration exceeds 0.1% - 0.5%.Complete disruption of crystalline lattice for long-term storage[5].
Solid Lipid Nanoparticles Variable (High Payload)IV, TargetedGood. Biocompatible lipid matrix[10].Sustained release; protects API from rapid enzymatic degradation[10].

References

  • PIPERIDINE Ataman Kimya [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem National Institutes of Health (NIH) [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI [Link]

  • Piperidine Wikipedia [Link]

  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease National Institutes of Health (PMC)[Link]

  • US8992974B2 - Transmucosal drug delivery system Google P
  • Formation of ion pairing as an alternative to improve encapsulation and anticancer activity of all-trans retinoic acid loaded i Dove Medical Press[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(3-Ethylphenoxy)methyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3EPMP-001 Subject: Yield Optimization & Troubleshooting for Ether Linkage Formation Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Welcome to the Synthesis Support Hub. You are likely encountering yield attrition during the coupling of 3-hydroxymethylpiperidine (N-protected) and 3-ethylphenol .

The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine hinges on the efficient formation of an aryl-alkyl ether bond. While theoretically simple, this specific scaffold presents unique challenges due to the steric environment of the piperidine ring and the lipophilicity of the ethyl-phenol moiety.

This guide prioritizes two validated pathways:

  • Route A (Mitsunobu Coupling): Recommended for discovery scale (<5g) and high chemoselectivity.

  • Route B (Williamson Ether Synthesis): Recommended for scale-up (>10g) to avoid difficult phosphorus by-product removal.

Strategic Route Selection

Before troubleshooting, verify you are using the thermodynamic pathway best suited for your scale.

FeatureRoute A: Mitsunobu Route B: Williamson (SN2)
Mechanism Redox-driven condensation (PPh3/DIAD)Nucleophilic Displacement (Mesylate/Base)
Key Intermediate Oxyphosphonium betaineMesylate (OMs) or Tosylate (OTs)
Primary Failure Mode Product isolation (TPPO removal)Elimination (formation of exocyclic alkene)
Yield Potential High (70-90%)Moderate to High (60-85%)
Atom Economy Poor (Stoichiometric waste)Good

Critical Workflow & Decision Tree

The following logic map illustrates the decision process and critical control points for both pathways.

SynthesisWorkflow Start Start: N-Boc-3-hydroxymethylpiperidine Decision Select Route based on Scale Start->Decision Mitsunobu Route A: Mitsunobu Reaction (PPh3, DIAD, THF) Decision->Mitsunobu < 5g Scale Williamson Route B: Williamson Ether (Step 1: MsCl, TEA) Decision->Williamson > 5g Scale Betaine Critical Step: Betaine Formation (0°C addition) Mitsunobu->Betaine Isolation Purification Challenge: Remove TPPO Betaine->Isolation SuccessA Target Ether Isolated Isolation->SuccessA Mesylate Intermediate: N-Boc-3-(mesyloxymethyl)piperidine Williamson->Mesylate Coupling Step 2: Coupling (3-Ethylphenol, Cs2CO3, DMF) Mesylate->Coupling Elimination Risk: Elimination to Alkene Coupling->Elimination Side Rxn SuccessB Target Ether Isolated Coupling->SuccessB Elimination->Williamson Optimize Base/Temp

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and risk factors.

Troubleshooting Guide: Route A (Mitsunobu)

Context: You are reacting N-Boc-3-hydroxymethylpiperidine with 3-ethylphenol using PPh3 and DIAD/DEAD.

Issue 1: Low Conversion / Starting Material Remains
  • Diagnosis: The "Betaine" intermediate (formed between PPh3 and DIAD) is moisture-sensitive. If the alcohol is sterically hindered (the 3-position of piperidine is neopentyl-like), the activation may be slow.

  • Corrective Protocol:

    • Order of Addition: Do not mix everything at once.

      • Dissolve PPh3 (1.5 eq) and 3-Ethylphenol (1.2 eq) in anhydrous THF. Cool to 0°C.[1][2][3]

      • Add DIAD (1.5 eq) dropwise.[2] Wait 15 minutes for the yellow color to fade (betaine formation).

      • Add the piperidine alcohol (1.0 eq) last, dissolved in minimal THF.

    • Sonication: If the alcohol is strictly unreactive, sonicate the reaction mixture for 30 minutes to disrupt aggregates.

Issue 2: "Sticky" Purification (Triphenylphosphine Oxide Removal)
  • Diagnosis: TPPO co-elutes with the lipophilic ether product.

  • Corrective Protocol (The Magnesium Chloride Wash):

    • Unlike standard chromatography, exploit the Lewis basicity of TPPO.

    • Dilute the reaction mixture with Toluene (not Ether).

    • Wash the organic layer with MgCl₂ (saturated aqueous solution) at 60°C.

    • Mechanism: Mg²⁺ coordinates with P=O, pulling TPPO into the aqueous phase or precipitating it as a complex [1].

Troubleshooting Guide: Route B (Williamson Ether)

Context: Two-step process. 1. Activation (Mesylation).[4] 2. Displacement with Phenoxide.

Issue 1: Low Yield in Step 2 (Coupling)
  • Diagnosis: The mesylate is undergoing E2 elimination to form the exocyclic alkene rather than substitution, or the phenoxide is not nucleophilic enough.

  • Data-Driven Solution: Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate (K₂CO₃). The "Cesium Effect" increases the solubility of the phenoxide in organic solvents and loosens the ion pair, making the oxygen more nucleophilic [2].

Optimization Table: Base & Solvent Effects

SolventBaseTemp (°C)YieldNotes
AcetoneK₂CO₃Reflux45%Slow kinetics; incomplete conversion.
DMFK₂CO₃80°C65%Standard conditions.
DMF Cs₂CO₃ 60°C 88% Optimal. High solubility, reduced elimination.
CH₃CNNaH0°C -> RT50%NaH is too basic; causes elimination side-products.
Protocol: The "Cesium-DMF" Standard
  • Dissolve 3-Ethylphenol (1.2 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq). Stir at RT for 30 min (Phenoxide formation).

  • Add N-Boc-3-(mesyloxymethyl)piperidine (1.0 eq) in one portion.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (critical to remove DMF), then brine.

Deprotection & Isolation (Final Step)

Issue: Product loss during Boc-deprotection workup.

  • The Trap: The final product is a secondary amine. If you neutralize with NaOH and extract, the amine might form an emulsion with the lipophilic phenol ether chain.

  • Solution: Isolate as the Hydrochloride Salt directly.

    • Dissolve the Boc-ether in 4M HCl in Dioxane.

    • Stir 1 hour at RT.

    • Do not extract. Add Diethyl Ether (Et₂O) to the reaction mixture.

    • The product, 3-[(3-Ethylphenoxy)methyl]piperidine hydrochloride, will precipitate as a white solid. Filter and wash with ether.[5]

Frequently Asked Questions (FAQ)

Q: Can I use the unprotected piperidine alcohol directly? A: No. The secondary amine in the piperidine ring is more nucleophilic than the hydroxyl group. You will get N-alkylation (N-3-ethylphenyl-piperidine) instead of the ether. You must use N-Boc or N-Cbz protection.

Q: My Mitsunobu reaction turns dark brown and yield is <20%. Why? A: This indicates decomposition of the azo-reagent (DIAD/DEAD). Ensure the reaction is kept strictly at 0°C during addition. If the solution turns dark immediately upon adding the phenol, the phenol might be oxidizing; ensure an inert atmosphere (Nitrogen/Argon) is used.

Q: In the Williamson route, I see a spot with M-20 mass in LCMS. What is it? A: This is the elimination product (HF loss if using fluoride, or just HOTs/HOMs loss). It means your reaction temperature is too high or your base is too strong (like NaH). Switch to Cs₂CO₃ and lower the temp to 50-60°C.

References

  • Donald, J. R., & Martin, S. F. (2002). "Use of MgCl2 for the removal of triphenylphosphine oxide in Mitsunobu reactions." Organic Letters. (Verified technique for TPPO removal).

  • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the Williamson ether synthesis." Journal of Practical Chemistry. (Demonstrates the superiority of Cs2CO3 for phenol alkylation).

  • Mitsunobu, O. (1981). "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products." Synthesis. (Foundational review of the mechanism).

Sources

Technical Support Center: Purification of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-[(3-Ethylphenoxy)methyl]piperidine. This piperidine derivative, a common structural motif in medicinal chemistry, presents unique purification challenges due to its basic nitrogen atom and moderate lipophilicity. This document offers a structured approach to selecting purification methods, troubleshooting common issues, and provides detailed, field-proven protocols.

Choosing the Right Purification Strategy

The optimal purification strategy for 3-[(3-Ethylphenoxy)methyl]piperidine depends on the scale of your synthesis, the nature of the impurities, and the final purity required for your application. A multi-step approach is often necessary, combining a bulk purification technique with a high-resolution method.[1]

The decision-making process below outlines a logical workflow for selecting the most appropriate purification technique.

Purification_Decision_Tree Fig. 1: Purification Method Selection Workflow start Crude 3-[(3-Ethylphenoxy)methyl]piperidine extraction Acid-Base Extraction start->extraction Initial Cleanup (Removes acidic/neutral impurities) chromatography Column Chromatography extraction->chromatography For non-crystalline oils or to separate polar impurities crystallization Purification via Salt Formation & Recrystallization extraction->crystallization If freebase is an oil or high purity solid is required distillation High-Vacuum Distillation extraction->distillation For thermally stable liquids & to remove non-volatile impurities final_product Pure Product (>98% Purity) chromatography->final_product crystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial step for purifying my crude reaction mixture? For most crude mixtures containing 3-[(3-Ethylphenoxy)methyl]piperidine, an acid-base extraction is the most efficient first step.[2] This technique leverages the basicity of the piperidine nitrogen. By washing the crude mixture (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid (e.g., 1 M HCl), the basic product is protonated and selectively moves into the aqueous phase, leaving behind neutral and acidic impurities in the organic layer.[1] The pure amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][2]

Q2: My purified compound is a persistent oil and won't solidify. How can I purify it further using crystallization? If the freebase form of your compound is an oil, converting it to a crystalline salt is a highly effective purification strategy.[3] Amine salts, such as hydrochlorides or acetates, often have higher melting points and more ordered crystal lattices, which greatly facilitates crystallization.[3] This is achieved by dissolving the crude oil in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a stoichiometric amount of acid, such as hydrochloric acid dissolved in an organic solvent, to precipitate the salt.[3]

Q3: How can I reliably monitor the progress of my column chromatography? Thin-Layer Chromatography (TLC) is the primary tool for monitoring column chromatography.[4] Since 3-[(3-Ethylphenoxy)methyl]piperidine has a phenyl group, it should be UV-active. However, for better visualization, especially of non-UV active impurities, staining is recommended. A potassium permanganate (KMnO₄) stain is highly effective for visualizing amines and other functional groups that can be oxidized.[4] For a more quantitative assessment of fraction purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[4][5]

Q4: I see significant peak tailing during flash chromatography on silica gel. What is causing this and how can I fix it? Severe peak tailing is a classic problem when purifying basic amines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic piperidine nitrogen.[7] To resolve this, you must neutralize these acidic sites. The most common method is to add a small amount of a competing base, such as 0.5-2% triethylamine (TEA), to your mobile phase (eluent).[3][7] Alternatively, using a less acidic stationary phase like neutral alumina or a specially prepared amine-functionalized silica can also prevent this issue.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Column Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing or Product Stuck on Column The basic piperidine nitrogen is interacting strongly with acidic sites on the silica gel.[7]1. Deactivate the Silica: Add 1-2% triethylamine (TEA) or ammonium hydroxide to your eluent. Ensure the column is fully equilibrated with the modified eluent before loading your sample.[3][7] 2. Change Stationary Phase: Use neutral alumina or an amine-functionalized silica column, which lack acidic sites.[7]
Co-elution of Impurities The solvent system lacks sufficient selectivity to resolve the product from an impurity with similar polarity.1. Optimize Solvent System: Systematically screen different solvent combinations using TLC. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[3] 2. Consider a Different Stationary Phase: If solvent optimization fails, a different stationary phase (e.g., cyano, diol) might offer the required selectivity.[3]
Compound Appears to Decompose on the Column The acidic nature of the silica gel is catalyzing the degradation of your compound.1. Deactivate the Silica: As above, pre-treating the silica with a base like TEA is crucial.[3] 2. Work Quickly and at Room Temperature: Avoid leaving the compound on the column for extended periods.
Crystallization & Salt Formation Issues
ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the salt is below the boiling point of the solvent.1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often leads to oiling out.[3] 2. Change Solvent System: Try a different solvent or a solvent/anti-solvent combination. The ideal system is one where the compound is soluble when hot but poorly soluble when cold.[1] 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites for crystal growth.[3]
Low Recovery of Crystalline Product The compound has significant solubility in the mother liquor, even when cold. The washing step is dissolving the product.1. Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[1] 2. Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[1] 3. Concentrate Mother Liquor: Concentrate the filtrate (mother liquor) to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
Impurities Co-crystallize with the Product The chosen solvent does not effectively discriminate between the product and the impurity. The crude material is too impure for a single crystallization step.1. Perform a Pre-purification Step: Use acid-base extraction or a quick silica gel plug to remove the bulk of impurities before attempting crystallization.[3] 2. Try a Different Solvent: The solubility profiles of the product and impurity may differ significantly in another solvent, allowing for selective crystallization.[3]
Extraction Issues
ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion at the Aqueous/Organic Interface The two phases are not separating cleanly, often due to surfactants or fine solid particulates.1. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filter the Mixture: Pass the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion. 3. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Poor Recovery After Basification and Extraction The pH of the aqueous layer was not high enough to fully deprotonate the piperidinium salt. Insufficient extraction was performed.1. Ensure Sufficiently Basic pH: After adding the base (e.g., 2 M NaOH), check the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 12).[1] 2. Extract Multiple Times: Perform at least three separate extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of the product.[1]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

This protocol is ideal for an initial cleanup of a crude reaction mixture to isolate the basic product from neutral and acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl (100 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its hydrochloride salt. The organic layer containing neutral/acidic impurities can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the solution is strongly basic (confirm pH > 12 with litmus paper). The deprotonated product may appear as a cloudy precipitate or an oil.

  • Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the product with three portions of a fresh organic solvent (e.g., 3 x 75 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-[(3-Ethylphenoxy)methyl]piperidine.

Extraction_Workflow Fig. 2: Acid-Base Extraction Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture in Ethyl Acetate hcl_wash Add 1 M HCl crude->hcl_wash Shake & Separate neutral_impurities Neutral/Acidic Impurities (Discard) final_organic Pure Product in Ethyl Acetate hcl_wash->neutral_impurities product_salt Product as HCl Salt (Keep) hcl_wash->product_salt naoh_add Add 2 M NaOH product_salt->naoh_add Basify to pH > 12 naoh_add->final_organic Extract 3x

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify the product from impurities with similar basicity but different polarity.

  • Prepare Deactivated Eluent: Choose a solvent system based on TLC analysis (see Table 1). Add 1% triethylamine (TEA) to the chosen eluent. For example, if using 80:20 Hexane:Ethyl Acetate, prepare a solution of 79:20:1 Hexane:Ethyl Acetate:TEA.

  • Pack and Equilibrate Column: Pack a silica gel column with the deactivated eluent. Flush the column with at least 3-5 column volumes of this eluent to ensure all acidic sites are neutralized.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Run the column with the deactivated eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a low-boiling solvent like dichloromethane may be needed to completely remove the higher-boiling TEA.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This is an excellent method for obtaining a high-purity, solid final product.[3]

  • Dissolution: Dissolve the crude amine (e.g., 1.0 g) in a suitable solvent such as isopropanol or diethyl ether (e.g., 20 mL).

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form. Continue adding the acid until no more precipitate is observed.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid salt by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the collected salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol or an ethanol/ether mixture) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Tables

Table 1: Recommended TLC and Flash Chromatography Solvent Systems (Note: All systems should be modified with 1-2% triethylamine for optimal results)

PolaritySolvent SystemTypical R_f RangeNotes
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.5Good starting point for resolving non-polar impurities.
Medium to HighDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.5Effective for more polar impurities.

Table 2: Common Solvents for Recrystallization of Amine Salts

Solvent(s)TypeNotes
Isopropanol (IPA)Single SolventGood general-purpose solvent for hydrochloride salts.
Ethanol / Diethyl EtherSolvent / Anti-solventDissolve in minimal hot ethanol, add ether until cloudy, then cool.
Methanol / Ethyl AcetateSolvent / Anti-solventSimilar to the above, offers different selectivity.

References

  • diplomata comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from Sulfur Recovery Engineering Inc. website.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from Alternative Therapies In Health And Medicine website.
  • Hydrocarbon Processing. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

Sources

Technical Support Center: Troubleshooting Ether Linkage Formation in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ether linkages on piperidine rings are ubiquitous in medicinal chemistry, forming the core scaffold of numerous blockbuster therapeutics (e.g., paroxetine, ebastine, and various allosteric modulators). However, synthesizing these linkages—whether at the C3 or C4 position, or via a pendant alkyl chain—presents unique synthetic challenges. The piperidine nitrogen often interferes via competing N-alkylation, and the steric bulk of the chair conformation can promote elimination over substitution 1.

As a Senior Application Scientist, I have compiled this technical guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three primary etherification pathways.

Workflow: Selecting the Optimal Etherification Strategy

Before troubleshooting, ensure you are utilizing the correct synthetic pathway based on your coupling partners.

EtherificationDecisionTree Start Target: Piperidine Ether Protect Is the Piperidine N protected? (e.g., Boc, Cbz) Start->Protect ProtectNo Protect Nitrogen (Avoid N-alkylation) Protect->ProtectNo No ProtectYes Determine Coupling Partners Protect->ProtectYes Yes ProtectNo->ProtectYes Boc2O / CbzCl Partners Alcohol + Electrophile Type ProtectYes->Partners Williamson Williamson Ether Synthesis (Aliphatic Halide + Piperidinol) Partners->Williamson Aliphatic SN2 Mitsunobu Mitsunobu Reaction (Phenol + Piperidinol) Partners->Mitsunobu Acidic Phenol Buchwald Buchwald-Hartwig (Aryl Halide + Piperidinol) Partners->Buchwald Unactivated Aryl Halide

Caption: Decision tree for selecting the optimal piperidine etherification strategy.

Section 1: The Williamson Ether Synthesis in Piperidines

The classical Williamson ether synthesis involves the SN2 reaction of an alkoxide with an alkyl halide. When applied to piperidines (e.g., 4-piperidinol), the secondary nature of the alcohol and the steric hindrance of the ring often lead to competing E2 elimination or poor conversions.

Q: I am trying to O-alkylate an unprotected piperidinol, but I keep getting N-alkylation products. How can I shift the chemoselectivity? A: The piperidine nitrogen is a significantly better nucleophile (softer and less sterically hindered) than the secondary oxygen. To achieve O-alkylation, you must exploit one of two strategies:

  • Protect the nitrogen (Recommended): This is the most reliable method. Use a bulky, electron-withdrawing protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Exploit Hard/Soft Acid-Base (HSAB) Principles: If protection is impossible, use a hard electrophile (e.g., alkyl triflates or dialkyl sulfates) and a hard base (e.g., NaH) to favor O-alkylation 2. However, even under these conditions, mixtures are common. For instance, forming piperidine ethers using chloroethyl piperidine under microwave conditions often yields monoalkylated products alongside 30-40% dialkylated by-products 3.

Q: My Williamson ether synthesis with N-Boc-4-piperidinol and a primary alkyl bromide is giving low yields and high amounts of alkene by-products. How do I minimize elimination? A: The secondary alkoxide of N-Boc-4-piperidinol is highly basic and sterically hindered, which kinetically favors E2 elimination of the alkyl halide over SN2 substitution.

  • Switch the leaving group: Use alkyl iodides or triflates instead of bromides to increase the rate of SN2 relative to E2.

  • Change the base/solvent system: Avoid using highly basic, non-nucleophilic bases like KOtBu. Instead, use NaH in a polar aprotic solvent like DMF to maximize the nucleophilicity of the alkoxide without excessively increasing basicity.

Quantitative Data: Base and Solvent Effects on Williamson Etherification
Base / Solvent SystemElectrophileMajor PathwayTypical Yield (Ether)Mechanistic Rationale
NaH / DMF Primary Alkyl IodideSN275-85%Optimal: DMF solvates the Na+ cation, leaving a highly nucleophilic, "naked" alkoxide.
KOtBu / THF Primary Alkyl BromideE2 / SN230-40%Sub-optimal: High basicity of KOtBu promotes elimination of the bromide.
K₂CO₃ / Acetone Alkyl ChlorideSN2 (Slow)40-50%Sub-optimal: Requires prolonged reflux (48h+); used only for base-sensitive substrates .
Ag₂O / CH₂Cl₂ Alkyl IodideSN260-70%Niche: Silver coordinates the halide, lowering the transition state energy for SN2.
Protocol: Standard Williamson Etherification of N-Boc-4-piperidinol

Self-Validating Mechanism: The use of NaH ensures complete deprotonation, which is visually confirmed by the cessation of hydrogen gas evolution before the electrophile is introduced.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add N-Boc-4-piperidinol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until H₂ evolution ceases.

  • Alkylation: Cool the reaction back to 0 °C. Add the alkyl iodide (1.5 equiv, 15 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor via TLC.

  • Quench and Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with water (5 x 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Section 2: The Mitsunobu Reaction for Sterically Hindered Piperidinols

The Mitsunobu reaction is ideal for coupling piperidinols with acidic phenols. It proceeds with complete inversion of stereochemistry, making it highly valuable for synthesizing specific enantiomers or diastereomers (e.g., converting a cis-substituted piperidinol to a trans-ether) 4.

Q: My Mitsunobu reaction between N-Boc-4-piperidinol and a phenol is stalling at 50% conversion. Adding more DEAD/DIAD doesn't help. What is going wrong? A: Stalled Mitsunobu reactions with piperidinols are often caused by the premature consumption of the betaine intermediate or the formation of unreactive side products.

  • Order of Addition is Critical: The standard protocol involves adding the azodicarboxylate (DEAD or DIAD) last. If you add DEAD too fast, or if the reaction is not cooled sufficiently, the betaine can decompose or react with the alcohol to form an elimination product 5.

  • Steric Hindrance: The C4 position of piperidine is sterically hindered. Ensure the phenol is sufficiently acidic (pKa < 11). If the nucleophile is too weak, the alkoxyphosphonium intermediate will undergo E2 elimination rather than SN2 substitution.

MitsunobuMechanism PPh3 PPh3 + DEAD Betaine Betaine Intermediate PPh3->Betaine Fast Alkoxy Alkoxyphosphonium Ion (Activated Piperidinol) Betaine->Alkoxy + Piperidinol + Phenol Product Aryl Piperidine Ether (Inverted Stereocenter) Alkoxy->Product SN2 Attack by Phenoxide (Desired) Elimination Elimination Byproduct (Tetrahydropyridine) Alkoxy->Elimination E2 Elimination (If Phenol is weak or sterics are high)

Caption: Divergent pathways in the Mitsunobu reaction of piperidinols.

Q: How do I get rid of the Triphenylphosphine Oxide (TPPO) byproduct? It co-elutes with my piperidine ether on silica gel. A: TPPO is the bane of the Mitsunobu reaction. For piperidine derivatives, you can exploit the basicity of the nitrogen (if unprotected) for an acid-base extraction. If the nitrogen is protected (e.g., Boc), try this oxidative crash-out method: Add 30% H₂O₂ to the crude mixture to ensure all residual PPh₃ is converted to TPPO, which is highly polar 5. Then, triturate the crude mixture with cold diethyl ether; TPPO often precipitates out and can be filtered off 6. (Caution: H₂O₂ oxidation of phosphines is highly exothermic).

Protocol: Mitsunobu Aryl Ether Formation (4-Piperidinol with a Phenol)

Self-Validating Mechanism: The dropwise addition of DEAD at 0 °C controls the exothermic formation of the betaine, preventing premature decomposition. The solution turning yellow/orange confirms the active phosphorylating species is present.

  • Preparation: In a flame-dried flask under Argon, dissolve the Phenol (1.0 equiv, 16.3 mmol), N-Boc-4-piperidinol (1.5 equiv, 25 mmol, excess used to compensate for elimination), and Triphenylphosphine (PPh₃, 1.5 equiv, 25 mmol) in anhydrous THF (0.3 M, 60 mL) 5.

  • Activation: Cool the solution to 0 °C using an ice bath. Stir for 15 minutes to ensure complete dissolution and temperature equilibration.

  • Coupling: Add DEAD (40% solution in toluene, 1.6 equiv, 26 mmol) dropwise via syringe pump over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the viscous residue with cold diethyl ether (50 mL) and let stand at -20 °C for 2 hours. Filter the precipitated TPPO. Concentrate the filtrate and purify via flash column chromatography.

Section 3: Transition-Metal Catalyzed Etherification (Buchwald-Hartwig)

When coupling a piperidinol with an unactivated aryl halide, neither Williamson nor Mitsunobu conditions will work. Palladium-catalyzed Buchwald-Hartwig etherification is required.

Q: My Pd-catalyzed etherification of a piperidinol with an aryl chloride is failing. I see black precipitate forming immediately. What is happening? A: The black precipitate is palladium black, indicating rapid catalyst decomposition. This is common with aliphatic alcohols like piperidinols for two specific reasons:

  • Beta-Hydride Elimination: The intermediate palladium-alkoxide complex is highly susceptible to

    
    -hydride elimination, converting your piperidinol into a piperidinone and reducing the Pd(II) to Pd(0), which aggregates into Pd black.
    
    • Solution: Use bulky, electron-rich ligands that accelerate reductive elimination over

      
      -hydride elimination. Biaryl phosphine ligands like RockPhos  or t-BuBrettPhos  are specifically designed for coupling aliphatic alcohols.
      
  • Nitrogen Poisoning: If your piperidine nitrogen is unprotected, it will strongly coordinate to the palladium center, displacing the ligand and poisoning the catalyst. Ensure the nitrogen is protected (Boc or Cbz).

References

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein-Journals.org.
  • Semantic Scholar.
  • PMC. Rational design and optimization of selenophenes with basic side chains as novel potent selective estrogen receptor modulators (SERMs) for breast cancer therapy. NIH.gov.
  • RSC Publishing. (2025). Piperidine and valproic acid hybrid compound (F2S4-p-VPA)
  • Google Patents. (2018). WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google.com.
  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. WordPress.com.
  • Benchchem. Minimizing racemization during 2-Piperidinol... Benchchem.com.

Sources

Technical Support Center: Optimizing Solvent Selection for 3-[(3-Ethylphenoxy)methyl]piperidine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the extraction of 3-[(3-Ethylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into solvent selection and troubleshooting common issues encountered during liquid-liquid extraction (LLE). Our goal is to equip you with the scientific rationale behind the protocols, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the physicochemical properties of 3-[(3-Ethylphenoxy)methyl]piperidine and the core principles of its extraction.

Q1: What are the critical physicochemical properties of 3-[(3-Ethylphenoxy)methyl]piperidine to consider for solvent selection?

A1: Understanding the molecule's properties is the foundation of an effective extraction strategy. The two most critical parameters are its basicity (pKa) and its hydrophobicity (LogP).

  • pKa (Acid Dissociation Constant): The piperidine moiety is a secondary amine, making the entire molecule basic. The pKa of a similar compound, 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine, is approximately 11.1.[1] This value is crucial because it dictates the pH at which the molecule is in its neutral (free base) form versus its protonated (salt) form. For efficient extraction into an organic solvent, the molecule must be in its neutral, more hydrophobic state.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. While the exact LogP for 3-[(3-Ethylphenoxy)methyl]piperidine is not readily published, analogous structures like 3-[(3-Fluorophenoxy)methyl]piperidine have a calculated XLogP3 of 2.3.[2] A positive LogP value indicates a preference for the organic phase over the aqueous phase, which is favorable for extraction.

Physicochemical Property Summary (Estimated)

Property Estimated Value Significance for Extraction
Molecular Weight ~219.33 g/mol Influences diffusion and mass transfer rates.
pKa (basic) ~10.0 - 11.0 Determines the optimal pH for extraction into an organic solvent.

| LogP | > 2.0 | Indicates good hydrophobicity, favoring partitioning into organic solvents. |

Q2: How does pH dramatically influence the extraction efficiency of a basic compound like this?

A2: The pH of the aqueous phase is the most powerful tool for controlling the extraction of an ionizable compound.[3][4] 3-[(3-Ethylphenoxy)methyl]piperidine exists in a pH-dependent equilibrium:

  • At low pH (pH < pKa): The piperidine nitrogen is protonated (R₂NH₂⁺), forming a salt. This charged species is highly soluble in the polar aqueous phase and poorly soluble in non-polar organic solvents.

  • At high pH (pH > pKa): The piperidine is deprotonated, existing as the neutral free base (R₂NH). This form is significantly more hydrophobic and will preferentially partition into the organic solvent.

The "pH Rule of Thumb": To ensure at least 99% of the compound is in its neutral, extractable form, the pH of the aqueous solution should be adjusted to be at least 2 units above its pKa.[4] For this compound, targeting a pH of 12-13 is a robust starting point.

pH_Equilibrium Aqueous Aqueous Phase (Low pH) Compound is Protonated (Salt Form) Soluble in Water Organic Organic Phase (High pH) Compound is Neutral (Free Base) Soluble in Organic Solvent Aqueous->Organic pH > pKa (Deprotonation) Organic->Aqueous pH < pKa (Protonation)

Caption: pH-dependent equilibrium of the target amine.

Q3: What are the primary criteria for selecting an optimal extraction solvent?

A3: An ideal extraction solvent must satisfy several criteria. The choice is a balance between efficiency, practicality, and safety.[5][6]

  • High Distribution Coefficient (Kd): The solvent must effectively solubilize the neutral form of the target compound, leading to a high concentration in the organic phase relative to the aqueous phase.

  • Immiscibility with Water: The solvent should have very low solubility in water to ensure clean phase separation.[5]

  • Density Difference: A significant density difference from water (either higher or lower) facilitates rapid and clear separation of the two layers.

  • Selectivity: The solvent should ideally extract the target compound while leaving impurities and by-products behind in the aqueous phase.[6]

  • Chemical Inertness: The solvent must not react with the target compound or other components in the mixture.[5]

  • Ease of Removal: A relatively low boiling point is desirable for easy removal by evaporation after extraction, to isolate the final product.

  • Safety and Environmental Impact: The solvent should have low toxicity, low flammability, and minimal environmental impact.[6]

Q4: Which classes of solvents are generally good starting points for extracting piperidine derivatives?

A4: Based on the moderately polar nature of the ether and the basic amine, several solvent classes are suitable candidates. Good starting points include:

  • Ethers: Methyl tert-butyl ether (MTBE) is an excellent choice due to its low water miscibility, good solvating power for amines, and lower tendency to form peroxides compared to diethyl ether.

  • Esters: Ethyl acetate is a versatile, moderately polar solvent that is effective for extracting many organic compounds. However, it is susceptible to hydrolysis under strongly basic or acidic conditions.

  • Chlorinated Solvents: Dichloromethane (DCM) is a very effective extraction solvent due to its high density and ability to dissolve a wide range of compounds. However, its use is often discouraged due to toxicity and environmental concerns.[7]

  • Aromatic Hydrocarbons: Toluene can be effective, especially for less polar compounds, but may have lower solvating power for the amine functionality compared to ethers or esters.

Comparison of Potential Starting Solvents

Solvent Density (g/mL) Boiling Point (°C) Water Solubility Key Considerations
Methyl tert-butyl ether (MTBE) 0.74 55 Low Excellent general-purpose solvent, less prone to emulsions.
Ethyl Acetate 0.90 77 Moderate Good solvating power, but can hydrolyze at high pH.
Dichloromethane (DCM) 1.33 40 Low High extraction efficiency, but toxic and environmentally hazardous. Forms the lower layer.

| Toluene | 0.87 | 111 | Very Low | Good for less polar compounds; high boiling point makes it harder to remove. |

Section 2: Experimental Protocol - A Step-by-Step Guide to Solvent Screening

This section provides a detailed workflow for systematically screening and selecting the optimal solvent for your extraction.

Objective: To empirically determine the solvent that provides the highest recovery and purity of 3-[(3-Ethylphenoxy)methyl]piperidine from an aqueous solution.

Materials:

  • Aqueous solution containing a known concentration of 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Candidate extraction solvents: MTBE, Ethyl Acetate, Toluene, etc.

  • Aqueous base (e.g., 2M NaOH) to adjust pH.

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnels, beakers, flasks.

  • pH meter or pH strips.

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Protocol:

  • Preparation of Aqueous Phase:

    • Take a fixed volume (e.g., 20 mL) of your aqueous sample containing the target compound.

    • Using a calibrated pH meter, slowly add 2M NaOH solution while stirring until the pH of the aqueous phase is stable at ≥ 12.0. This ensures the amine is in its free base form.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume (20 mL) of the first candidate solvent (e.g., MTBE).

    • Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[8]

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Phase Separation & Collection:

    • Carefully drain the lower (aqueous) layer. If using a solvent denser than water like DCM, the organic layer will be the lower one.

    • Drain the upper (organic) layer into a clean, labeled Erlenmeyer flask.

    • Optional but Recommended: Re-extract the aqueous layer with a second portion (e.g., 10 mL) of the same solvent and combine the organic extracts to maximize recovery.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume (e.g., 10 mL) of brine. Gently invert a few times. This step helps to remove residual water and can aid in breaking minor emulsions.[8]

    • Separate the layers and drain the organic phase into a new flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove any remaining traces of water. Swirl and let it stand for 5-10 minutes.

  • Sample Preparation for Analysis:

    • Carefully decant or filter the dried organic solution to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of a suitable solvent (e.g., mobile phase for HPLC) for quantitative analysis.

  • Analysis and Comparison:

    • Analyze the reconstituted sample using a validated analytical method to determine the concentration, and thus the recovery, of the target compound.

    • Repeat steps 2-6 for each candidate solvent.

    • Compare the recovery percentages to identify the most efficient solvent.

workflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup & Analysis start Aqueous Sample ph_adjust Adjust pH to >12 with NaOH start->ph_adjust add_solvent Add Organic Solvent (e.g., MTBE) ph_adjust->add_solvent mix Gently Invert Funnel 10-15 times add_solvent->mix separate Allow Phases to Separate mix->separate collect_org Collect Organic Layer separate->collect_org wash Wash with Brine collect_org->wash dry Dry with Na2SO4 wash->dry evap Evaporate Solvent dry->evap analyze Reconstitute & Analyze (HPLC/GC) evap->analyze end Compare Recoveries & Select Optimal Solvent analyze->end

Caption: Experimental workflow for solvent screening.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to the most common problems encountered during extraction.

Q1: I'm observing a stable emulsion at the solvent interface. How can I break it?

A1: Emulsion formation is a common problem, often caused by the presence of surfactant-like impurities or by excessive agitation.[8] It is always easier to prevent an emulsion than to break one.

  • Prevention: The best method is to use gentle swirling or slow inversions for mixing instead of vigorous shaking.[8]

  • Breaking an Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.[9]

    • Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and promoting phase separation.[8][9]

    • Filtration: Filter the mixture through a plug of glass wool or phase separation paper. This can physically disrupt the emulsion layer.[8]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[9][10]

    • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agent.[8]

Q2: My extraction recovery is consistently low. What factors should I investigate?

A2: Low recovery can be attributed to several factors, from incorrect chemistry to procedural issues.[11]

  • Incorrect pH: Verify the pH of the aqueous layer after adding the sample. The pH must be at least 2 units above the pKa of the amine. If the pH is too low, the compound will remain in the aqueous phase.[3]

  • Insufficient Mixing: Ensure adequate surface area contact between the two phases. While vigorous shaking should be avoided, ensure the layers are mixed sufficiently for the analyte to partition.

  • Analyte Degradation: Confirm that your compound is stable at the high pH used for extraction. Some molecules can degrade under strongly basic conditions.[11] Consider running a stability test.

  • Poor Solvent Choice: The chosen solvent may have a low partition coefficient for your compound. Test a more polar or less polar solvent based on your initial results. The goal is to match the polarity of the analyte with the extraction solvent.[3]

  • Insufficient Solvent Volume: A single extraction may not be sufficient. Perform two or three consecutive extractions with smaller volumes of organic solvent and combine the extracts. Multiple extractions are more efficient than a single extraction with a large volume.

Q3: I'm co-extracting impurities. How can I improve the selectivity of my extraction?

A3: Improving selectivity involves manipulating the chemistry to leave impurities behind.

  • pH Manipulation (Back-Extraction): This is a powerful technique for purifying basic compounds.[3]

    • Step A: Perform the initial extraction at high pH (e.g., 12) to move your basic compound into the organic phase, leaving behind acidic and some neutral impurities in the aqueous phase.

    • Step B: Separate the organic layer and mix it with a fresh aqueous solution buffered at a low pH (e.g., 2).

    • Step C: Your basic compound will become protonated and move back into this new, clean aqueous phase, leaving behind neutral impurities in the organic phase.

    • Step D: Finally, separate this clean aqueous phase, re-adjust the pH to >12, and extract with a fresh organic solvent to recover your purified product.

  • Solvent Change: A less polar solvent (like heptane or toluene) may be more selective and co-extract fewer polar impurities compared to a more polar solvent like ethyl acetate.

  • Aqueous Washes: After the initial extraction, wash the organic layer with a fresh portion of high-pH water or a dilute brine solution to remove any physically entrained polar impurities.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei Extraction. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014). ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Liquid-liquid extraction technique for sample preparation. (2019). Interchim – Blog. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Sample Preparation Troubleshooting. (n.d.). CHROMacademy. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • A Study on Solvent Extraction in Pharmaceutical Applications. (2014). IJARST. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]

  • Practical Aspects of Solvent Extraction. (n.d.). LCGC International. [Link]

  • 3-[(3-Fluorophenoxy)methyl]piperidine. (n.d.). PubChem. [Link]

  • 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

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Navigating the Synthesis of Phenoxy-Methyl-Piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Researchers and drug development professionals often encounter challenges in the synthesis of substituted piperidines, a critical structural motif in numerous pharmaceuticals.[1] This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and optimize the synthesis of phenoxy-methyl-piperidine. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower researchers in their experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of phenoxy-methyl-piperidine, a process that typically involves the N-alkylation of a piperidine derivative or a Williamson ether synthesis-type reaction.

Issue 1: Low Yield of the Desired Phenoxy-Methyl-Piperidine Product with Concurrent Formation of an O-Alkylated Byproduct.

Question: I am attempting to synthesize a phenoxy-methyl-piperidine derivative via a Williamson ether synthesis-type reaction between a hydroxymethyl-piperidine and a substituted phenol, but I'm observing a significant amount of an O-alkylated byproduct from the starting piperidine alcohol. How can I favor the desired ether formation?

Root Cause Analysis:

This issue stems from the competing nucleophilicity of the piperidine nitrogen and the hydroxyl group's oxygen. While the desired reaction is the O-alkylation of the phenol, the piperidine nitrogen can also act as a nucleophile, leading to undesired N-alkylation of another hydroxymethyl-piperidine molecule, forming a diether byproduct. The choice of base and reaction conditions plays a critical role in directing the reaction towards the intended product.

Strategic Solutions:

  • Protecting Group Strategy: The most robust solution is to employ a protecting group for the piperidine nitrogen.

    • Protocol:

      • Protect the nitrogen of the hydroxymethyl-piperidine with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.

      • Perform the Williamson ether synthesis with the N-protected hydroxymethyl-piperidine and the desired phenol in the presence of a suitable base (e.g., NaH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO).

      • Deprotect the piperidine nitrogen under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final phenoxy-methyl-piperidine.

    • Rationale: Protection of the nitrogen eliminates its nucleophilicity, preventing it from participating in side reactions.

  • Optimization of Reaction Conditions:

    • Base Selection: Utilize a non-nucleophilic, sterically hindered base. This will deprotonate the phenol to form the phenoxide, the primary nucleophile, without readily reacting with the alkylating agent.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the rate of S(_N)2 reactions.[2][3]

Issue 2: Formation of a Quaternary Ammonium Salt Byproduct During N-Alkylation.

Question: I am performing an N-alkylation of piperidine with a phenoxy-methyl halide, but I'm consistently isolating a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

Root Cause Analysis:

The formation of a quaternary ammonium salt is a common side reaction in N-alkylation, especially with reactive alkylating agents.[4] The initially formed tertiary amine is still nucleophilic and can react with another molecule of the alkylating agent.

Strategic Solutions:

  • Control of Stoichiometry and Addition Rate:

    • Protocol:

      • Use a slight excess of the piperidine starting material relative to the phenoxy-methyl halide (e.g., 1.1 to 1.5 equivalents of piperidine).[4]

      • Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[5]

    • Rationale: Maintaining a higher concentration of the secondary amine (piperidine) compared to the alkylating agent kinetically favors the mono-alkylation product. Slow addition prevents a localized high concentration of the alkylating agent.

  • Choice of Base:

    • Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). These bases will neutralize the acid formed during the reaction without competing in the alkylation.[5]

Issue 3: Elimination Byproduct Formation.

Question: My synthesis of phenoxy-methyl-piperidine is plagued by the formation of an alkene byproduct, suggesting an elimination reaction is competing with the desired substitution. What conditions favor substitution over elimination?

Root Cause Analysis:

Elimination reactions (E2) are a common side reaction in Williamson ether synthesis, particularly with secondary and tertiary alkyl halides.[6][7] The alkoxide or phenoxide can act as a base, abstracting a proton and leading to the formation of a double bond.

Strategic Solutions:

  • Substrate Selection:

    • Whenever possible, design the synthesis so that the halide is on a primary carbon. Primary alkyl halides are much more susceptible to S(_N)2 substitution than elimination.[7] In the context of phenoxy-methyl-piperidine synthesis, this means reacting a piperidine derivative with a phenoxy-methyl halide rather than a methyl-piperidine halide with a phenoxide.

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent Selection:

    • Polar aprotic solvents (e.g., DMF, DMSO) are known to favor S(_N)2 reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a base for the synthesis of phenoxy-methyl-piperidine?

A1: The choice of base is paramount and depends on the specific synthetic route.

  • For Williamson Ether Synthesis (reacting a piperidine alcohol with a phenol derivative): A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the phenol, creating the nucleophilic phenoxide.

  • For N-Alkylation (reacting piperidine with a phenoxy-methyl halide): A weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is preferred.[5] These bases are sufficient to scavenge the acid produced during the reaction but are not strong enough to promote significant elimination or other side reactions.

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a crucial role in influencing reaction rates and selectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for S(_N)2 reactions like the Williamson ether synthesis and N-alkylation. They can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive, thus increasing the reaction rate.[2][3]

  • Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can solvate both the cation and the anion, which can decrease the nucleophilicity of the alkoxide or amine and potentially slow down the desired S(N)2 reaction. This can sometimes lead to competing reactions.[8]

Q3: Can I use a one-pot method to synthesize phenoxy-methyl-piperidine?

A3: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific target due to the competing nucleophilicity of the reactants. A stepwise approach involving the protection of the piperidine nitrogen, followed by the ether formation and subsequent deprotection, often provides a cleaner product and higher overall yield. However, for specific substrates, a carefully optimized one-pot procedure might be feasible.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways.

competing_reactions cluster_N_alkylation N-Alkylation Pathway cluster_williamson Williamson Ether Synthesis Pathway Piperidine Piperidine Desired_Product Phenoxy-methyl-piperidine Piperidine->Desired_Product Mono-alkylation Phenoxymethyl_Halide Phenoxy-methyl Halide Phenoxymethyl_Halide->Desired_Product Quaternary_Salt Quaternary Ammonium Salt Phenoxymethyl_Halide->Quaternary_Salt Desired_Product->Quaternary_Salt Over-alkylation Hydroxymethyl_Piperidine Hydroxymethyl-piperidine Target_Ether Phenoxy-methyl-piperidine Hydroxymethyl_Piperidine->Target_Ether Elimination_Product Alkene Byproduct Hydroxymethyl_Piperidine->Elimination_Product Elimination (E2) Phenol Phenol Phenol->Target_Ether

Caption: Competing reaction pathways in phenoxy-methyl-piperidine synthesis.

Summary of Key Parameters for Optimization

ParameterRecommendation for N-AlkylationRecommendation for Williamson Ether SynthesisRationale
Base Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA)Strong, non-nucleophilic (e.g., NaH)To avoid competing reactions and favor the desired nucleophile.
Solvent Polar aprotic (e.g., MeCN, DMF)Polar aprotic (e.g., DMF, DMSO)To accelerate S(_N)2 reaction rates.[2][3]
Temperature Room temperature to moderate heatingGenerally, lower temperatures are preferredTo minimize elimination side reactions.
Stoichiometry Slight excess of piperidineEquimolar or slight excess of the limiting reagentTo prevent over-alkylation in N-alkylation.
Protecting Group Not always necessary, but can be usedHighly recommended for the piperidine nitrogenTo prevent N-alkylation side reactions.

This guide is intended to provide a foundational understanding of the common challenges in phenoxy-methyl-piperidine synthesis and to offer practical, evidence-based solutions. For further inquiries or specific application support, please do not hesitate to contact our technical support team.

References

  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • Ataman Kimya. PIPERIDINE. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chem.ucla.edu. Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • PMC. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PMC. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]

  • Redalyc. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-[(3-Ethylphenoxy)methyl]piperidine

[1]

Executive Summary: The Chemical "Personality"

To successfully handle 3-[(3-Ethylphenoxy)methyl]piperidine , you must first understand its dual nature.[1] Structurally, it possesses a secondary amine (the piperidine ring) and a lipophilic aryl ether tail.[1]

  • The Piperidine Ring (Base): This is the reactive center. It is highly basic (

    
    ), prone to oxidation (
    
    
    -oxide formation), and chemically "sticky" (adsorbs to surfaces).[1]
  • The Aryl Ether (Lipophile): This moiety drives the molecule's solubility profile, making the free base insoluble in water but highly soluble in organic solvents.[1] It also introduces potential sites for benzylic oxidation at the ethyl group.

This guide addresses the specific stability challenges arising from these functional groups.

Troubleshooting Guide (Q&A Format)

Category A: Chemical Stability & Degradation[2]

Q1: My DMSO stock solution has turned from colorless to a faint yellow over 2 weeks. Is it still usable? Diagnosis: Likely Oxidative Degradation (


-Oxidation)1Technical Insight:


11Action:
  • Run an LC-MS.[1] Check for a peak at

    
     (N-oxide) or 
    
    
    (oxidation of ethyl to ketone/alcohol).[1]
  • If degradation is

    
    , use immediately.[1] If 
    
    
    , discard.[1]
  • Prevention: Store stocks under inert gas (Argon/Nitrogen) and use "anhydrous, low-peroxide" grade DMSO.[1]

Q2: I see a mass shift of +44 Da in my LC-MS spectrum after leaving the sample in an open vial. What happened? Diagnosis: Carbamate Formation (CO


 Adsorption)Technical Insight:

1Action:
  • Acidify the sample (add 0.1% Formic Acid).[1] The carbamate is unstable in acid and will decarboxylate back to the parent amine, confirming the diagnosis.[1]

  • Prevention: Always cap vials immediately. For long-term storage, convert the free base to a hydrochloride salt, which is immune to this reaction.[1]

Q3: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Diagnosis: Solubility Crash (pH Mismatch) . Technical Insight: The free base is lipophilic (

1

11Action:
  • Lower the pH: Ensure the final buffer pH is

    
     to keep the nitrogen fully protonated (Salt form).
    
  • Cosolvents: Maintain at least 5-10% DMSO or Ethanol in the final assay buffer if physiological pH is required.[1]

Category B: Physical Stability & Handling[2][3]

Q4: My IC50 values are shifting (lower potency) in low-concentration serial dilutions. Diagnosis: Non-Specific Adsorption (NSA) . Technical Insight: The lipophilic ether tail combined with the cationic amine makes this molecule "amphiphilic." It avidly sticks to the walls of plastic (polystyrene/polypropylene) tubes and pipette tips, effectively lowering the actual concentration in solution.[1] Action:

  • Switch Materials: Use low-binding plastics or silanized glass vials.

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer to block surface binding sites.[1]

Visualizing Degradation Pathways

The following diagram illustrates the critical stability checkpoints for 3-[(3-Ethylphenoxy)methyl]piperidine in solution.

StabilityPathwaysCompound3-[(3-Ethylphenoxy)methyl]piperidine(Active Species)NOxideN-Oxide Impurity(M+16 Da)[Yellowing]Compound->NOxideOxidation(Air/Peroxides)CarbamateCarbamate Adduct(M+44 Da)[Reversible]Compound->Carbamate+ CO2 (Air)(Basic pH)SaltHydrochloride Salt(Stable Solid)Compound->Salt+ HCl(Stabilization)PrecipPrecipitate(Free Base)Compound->PrecipDilution intoneutral pHCarbamate->Compound+ Acid(Decarboxylation)

Caption: Primary degradation and equilibrium pathways. Red paths indicate irreversible degradation; Yellow/Grey paths are reversible physical/chemical changes.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >3 months.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Grade: Anhydrous,

    
    .[1]
    
    • Why? Water promotes hydrolysis and microbial growth.[1] Anhydrous DMSO prevents this.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic due to static and adsorption).

  • Dissolution: Add DMSO to reach 10 mM. Vortex for 30 seconds.[1]

    • Note: If the solution warms up (exothermic), let it cool before capping.[1]

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50

      
      ) in amber glass vials or polypropylene tubes.
      
    • Argon Purge: Gently blow inert gas (Argon/Nitrogen) into the headspace for 5 seconds to displace oxygen.[1]

    • Temperature: Store at

      
       or 
      
      
      . Avoid repeated freeze-thaw cycles (limit to 3).[1]
Protocol B: Handling the "Sticky" Amine (Adsorption Mitigation)

Objective: To prevent loss of compound during serial dilutions.

  • Buffer Prep: Prepare assay buffer (e.g., PBS or HEPES).[1]

  • Additive: Add 0.05% w/v Pluronic F-127 or 0.01% Tween-20 .[1]

    • Mechanism:[2][3][4] These surfactants coat the plastic surfaces, preventing the lipophilic ether tail of the drug from binding to the walls.[1]

  • Mixing: When diluting, mix by vortexing rather than pipetting up and down excessively, which can drive adsorption into the pipette tip plastic.[1]

Summary of Physicochemical Properties

PropertyValue (Estimated)Implication for Stability
Molecular Weight ~219.3 g/mol Small molecule, diffuses rapidly.[1]
pKa (Piperidine) 10.5 - 11.0Highly basic.[1] Positively charged at pH 7.[1]4.
LogP (Octanol/Water) ~2.8 - 3.2Moderately lipophilic.[1] Soluble in fats/organic solvents.[1]
Solubility (Water) Low (Free Base)Requires acidic pH (< 6) or cosolvents for aqueous stability.[1]
Hygroscopicity High (Salt forms)Salts will absorb water from air; keep desiccated.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperidine Derivatives and Storage Conditions. Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [1]

  • American Society for Microbiology. (2000).[1] Degradative Pathways of Piperidine. Retrieved from [1]

  • GuideChem. (2024).[1] 3-(3-methylphenoxy)piperidine hydrochloride Properties. Retrieved from [1]

Technical Support Center: Purification of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 3-[(3-Ethylphenoxy)methyl]piperidine. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the purification process. The solutions are presented in a question-and-answer format, focusing on the underlying scientific principles.

Q1: My final product has a persistent yellow or brown tint. What's causing this and how can I remove it?

A: This is a common issue when working with piperidine derivatives and other amines. The discoloration is typically due to the oxidation of the amine functional group, which forms colored impurities.[1][2]

Causality: The nitrogen atom in the piperidine ring has a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.

Troubleshooting Steps:

  • Minimize Air and Light Exposure: Handle the crude product and purified fractions under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the compound in amber vials to protect it from light.

  • Activated Carbon Treatment: Before final isolation, you can treat a solution of your compound with a small amount of activated charcoal. The charcoal adsorbs many colored impurities.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated carbon (approx. 1-2% by weight). Stir the mixture for 15-30 minutes at room temperature, then filter it through a pad of Celite to remove the carbon.[3]

  • Final Purification Pass: If the color persists, a final, rapid column chromatography run or a recrystallization step may be necessary to separate the colored impurities from the desired product.

Q2: I'm seeing significant peak tailing and poor separation on my silica gel TLC and column chromatography. Why is this happening?

A: This is the most frequent challenge when purifying basic compounds like piperidines on standard silica gel.[4] The issue stems from a strong acid-base interaction between your basic amine and the acidic surface of the silica gel.[5][6]

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your piperidine derivative interacts strongly with these sites, leading to slow and uneven elution. This results in broad, tailing peaks, poor resolution, and in some cases, irreversible adsorption of your product to the column, causing low recovery.[5]

Troubleshooting Workflow:

G start Problem: Peak Tailing on Silica Gel solution1 Option 1: Modify Mobile Phase start->solution1 solution2 Option 2: Change Stationary Phase start->solution2 solution3 Option 3: Use Reversed-Phase start->solution3 step1a Add a Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine (TEA) or Ammonia in Methanol) solution1->step1a step2a Use Amine-Functionalized Silica solution2->step2a step2b Use Basic or Neutral Alumina solution2->step2b step3a Use C18-Silica with Polar Mobile Phase (e.g., Acetonitrile/Water) solution3->step3a result1 Result: Improved Peak Shape & Separation step1a->result1 step2a->result1 step2b->result1 step3a->result1

Caption: Troubleshooting workflow for amine peak tailing.

Detailed Explanation:

  • Mobile Phase Modification: Adding a small amount of a volatile base like triethylamine (TEA) is the most common solution.[4] The TEA acts as a competitive base, interacting with the acidic silanol sites and preventing your target compound from binding too strongly.[6][7]

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: This is an excellent alternative where the silica surface is chemically modified to be more basic, eliminating the need for additives in the mobile phase and simplifying workup.[6][8]

    • Alumina: Basic or neutral alumina can also be used as a stationary phase for purifying basic compounds.[4]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography using a C18 column can be effective. In this mode, a polar mobile phase is used, and adding a modifier like formic or trifluoroacetic acid (TFA) can improve peak shape by protonating the amine.[5][9]

Q3: My yield is very low after the initial aqueous workup. Where did my product go?

A: Low yield after an aqueous workup often points to issues with pH control or emulsion formation during the liquid-liquid extraction.

Causality: As an amine, 3-[(3-Ethylphenoxy)methyl]piperidine's solubility is highly dependent on pH. In an acidic aqueous solution, it will be protonated to form a water-soluble ammonium salt.[10][11] If you fail to adequately basify the aqueous layer during the final extraction step, your product will remain in the aqueous phase, leading to low recovery in the organic layer.

Troubleshooting Steps:

  • Verify pH: When converting the amine salt back to the free base for extraction, ensure the pH of the aqueous layer is sufficiently basic. Use pH paper or a pH meter to confirm a pH of 9-10 or higher.[10]

  • Multiple Extractions: Perform multiple extractions (at least 3) with your organic solvent. A series of extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with a large volume.

  • Break Emulsions: Emulsions (stable mixtures of organic and aqueous layers) can trap your product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

  • Back-Extraction: If you suspect significant product loss to the aqueous layer, you can re-basify it and perform another round of extractions to recover the lost material.[11]

Frequently Asked Questions (FAQs)

What is the best overall purification strategy for a crude 3-[(3-Ethylphenoxy)methyl]piperidine product?

A multi-step approach is typically most effective.

Sources

Crystallization techniques for 3-[(3-Ethylphenoxy)methyl]piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Solid State Development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 3-[(3-Ethylphenoxy)methyl]piperidine salts.

Because this molecule contains a highly basic secondary amine (piperidine ring) and a flexible ether linkage, it is particularly prone to forming metastable liquid phases—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" [1]. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure you achieve high-purity, filterable crystalline solids.

I. Core Principles of Piperidine Salt Crystallization

The crystallization of 3-[(3-Ethylphenoxy)methyl]piperidine requires precise control over the acid-base chemistry and the supersaturation generation rate.

The


pKa Rule & Causality: 
Salt formation is an acid-base reaction governed by the pKa difference between the protonated base and the cocrystallizing acid. The piperidine nitrogen is highly basic (pKa ~11.2). According to the established 

pKa rule, stable salt formation is expected when

pKa = pKa(protonated base) - pKa(acid) > 3[3]. Because the

pKa for this API with most pharmaceutical acids is very large, the thermodynamic driving force for salt formation is immense.

However, this rapid reaction often generates localized zones of extreme supersaturation. Instead of nucleating crystals, the system undergoes spinodal decomposition, forcing the solute to partition into a dense, solute-rich oil phase (LLPS) rather than a crystalline solid [4]. To bypass LLPS, we must control the chemical potential by manipulating solvent systems and utilizing strategic seeding.

II. Crystallization Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow required to bypass LLPS and achieve successful nucleation.

Workflow FB 3-[(3-Ethylphenoxy)methyl]piperidine (Free Base) Salt Counterion Addition (pKa Rule Application) FB->Salt Solvent Solvent / Anti-Solvent Screening Salt->Solvent LLPS LLPS (Oiling Out) Detected? Solvent->LLPS Seed Seed Crystals Added (Low Supersaturation) LLPS->Seed Yes Cool Controlled Cooling & Crystallization LLPS->Cool No Seed->Cool Isolate Filtration & Drying Cool->Isolate

Fig 1: Crystallization and troubleshooting workflow for piperidine derivatives.

III. Quantitative Data: Salt Screening Parameters

To optimize your experimental design, refer to the following thermodynamic parameters for 3-[(3-Ethylphenoxy)methyl]piperidine. Note that the 3-position of the piperidine ring is a chiral center; specific counterions can be leveraged for diastereomeric resolution [2].

CounterionAcid pKa

pKa
Expected OutcomeLLPS RiskPreferred Solvent System
Hydrochloric Acid -6.0> 17.0Highly CrystallineModerateEtOAc / Heptane
Maleic Acid 1.99.3CrystallineHighEtOH / Water
L-(+)-Tartaric Acid 2.988.2Crystalline (Chiral Resolution)LowIsopropanol / MTBE
Succinic Acid 4.27.0Moderate CrystallinityHighAcetone / Hexane

IV. Step-by-Step Experimental Methodologies

Protocol A: Reactive Crystallization of the Hydrochloride Salt

Objective: To form the HCl salt while preventing localized supersaturation spikes that lead to oiling out.

  • Dissolution: Dissolve 1.0 equivalent of 3-[(3-Ethylphenoxy)methyl]piperidine free base in 10 volumes of Ethyl Acetate (EtOAc) at 45°C.

  • In-Line Monitoring: Insert a Focused Beam Reflectance Measurement (FBRM) probe or turbidity sensor to monitor the cloud point continuously.

  • Acid Addition: Slowly dose 0.95 equivalents of anhydrous HCl (1M in Diethyl Ether) via a syringe pump over 60 minutes. Causality: Slow addition maintains the system within the metastable zone width (MSZW), preventing spinodal decomposition.

  • Seeding: Once the solution reaches a low level of supersaturation (indicated by a slight increase in turbidity), add 1-2% w/w of pre-milled 3-[(3-Ethylphenoxy)methyl]piperidine HCl seed crystals.

  • Aging: Hold the temperature at 45°C for 2 hours. Causality: This allows the solute to integrate onto the seed crystal surfaces rather than forming new, uncontrolled nuclei or oil droplets.

  • Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the resulting slurry, wash with cold EtOAc, and dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (Bypassing LLPS)

Objective: To crystallize a pre-formed salt (e.g., Maleate) from a miscible solvent/anti-solvent system.

  • Primary Dissolution: Dissolve the API salt in a primary solvent (e.g., Ethanol) at 50°C to achieve a highly concentrated, undersaturated solution.

  • Anti-Solvent Titration: Gradually add the anti-solvent (e.g., Heptane) until the solution is just below the experimentally determined LLPS boundary (the binodal curve) [4].

  • Seeding: Introduce 2% w/w seed crystals.

  • Desupersaturation: Hold the system isothermally for 4 hours to allow the supersaturation to deplete via crystal growth.

  • Final Anti-Solvent Addition: Resume the addition of Heptane at a rate of 0.05 mL/min until the target yield is achieved. Filter and dry.

V. Troubleshooting Guides & FAQs

Q1: My 3-[(3-Ethylphenoxy)methyl]piperidine salt consistently "oils out" instead of forming a solid powder. Why does this happen and how do I fix it? A: This is Liquid-Liquid Phase Separation (LLPS). The solvent and anti-solvent are fully miscible, but the presence of your solute forces a spinodal decomposition [1]. The API enriches into a dense oil phase because the chemical potential of the two liquid phases is nearly identical. Troubleshooting: You must bypass the liquid-liquid coexistence region. Do this by operating at a lower initial concentration, changing the solvent system to one with a steeper solubility curve (e.g., switching from Acetone to Isopropanol), and introducing seed crystals before the cloud point is reached.

Q2: My free base solution crystallized in the storage flask before I even added the counterion. What caused this? A: Piperidine derivatives are strong secondary amines. If stored in an unsealed container, the basic nitrogen readily reacts with atmospheric carbon dioxide (CO2) to form a solid piperidine carbonate salt. Alternatively, if stored near volatile acids (like TFA or acetyl chloride), it will form a spurious salt. Troubleshooting: Always store the free base under an inert atmosphere (Argon or Nitrogen) and gently warm the flask to room temperature if low-temperature storage caused the free base itself to freeze (piperidine derivatives often have low melting points).

Q3: The filtered crystals are sticky and contain high levels of residual solvent. How can I prevent solvent entrapment? A: Solvent entrapment usually occurs when the crystallization rate is too fast, leading to dendritic crystal growth or agglomeration of oil droplets that subsequently harden. Troubleshooting: Implement an isothermal aging step immediately after seeding (Protocol A, Step 5). This allows the crystal lattice to grow in an ordered, thermodynamic manner, rejecting solvent molecules from the crystal habit.

Q4: How do I select the best counterion if I need to resolve the enantiomers of this compound? A: Because the 3-position of the piperidine ring is chiral, you can perform a classical diastereomeric salt resolution. Use a chiral acid such as L-(+)-Tartaric Acid or D-(-)-Mandelic Acid. The resulting diastereomeric salts will have different solubilities, allowing you to selectively crystallize one diastereomer out of a solvent like Isopropanol [2].

VI. References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes. Available at:[Link]

Overcoming solubility challenges with 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(3-Ethylphenoxy)methyl]piperidine

Welcome to the technical support center for 3-[(3-Ethylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and detailed methodologies required to successfully formulate and utilize this molecule in your experiments.

Part 1: Understanding the Molecule & Its Challenges

Frequently Asked Questions (FAQs)

Q1: Why is 3-[(3-Ethylphenoxy)methyl]piperidine expected to have low aqueous solubility?

A1: The solubility of a molecule is dictated by its physicochemical properties. 3-[(3-Ethylphenoxy)methyl]piperidine possesses a combination of a polar, basic piperidine head and a large, nonpolar tail composed of the ethylphenoxy group. The piperidine nitrogen can act as a hydrogen bond acceptor, which contributes to some water solubility[1][]. However, the ethylphenoxy group is significantly lipophilic (fat-loving), which dominates the molecule's character and leads to poor solubility in aqueous media[3][4]. The predicted octanol-water partition coefficient (LogP), a measure of lipophilicity, is likely to be high, indicating a preference for nonpolar environments over water[5].

Q2: What is the first and most critical step when encountering solubility issues with this compound?

A2: The most critical first step is to determine the compound's pH-solubility profile. The piperidine moiety is a secondary amine, making the molecule a weak base with a pKa of its conjugate acid typically around 10-11[3]. This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution. At pH values significantly below its pKa, the piperidine nitrogen will be protonated, forming a positively charged piperidinium salt. This charged species is substantially more polar and thus more water-soluble than the neutral free base[6][7]. A pH-solubility profile will authoritatively guide all subsequent formulation decisions.

Q3: What are the most common initial strategies to try after assessing the pH-solubility profile?

A3: If pH adjustment alone is insufficient or inappropriate for your experimental system, the next logical step is the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds[8][9][10]. Common choices for in vitro studies include Dimethyl Sulfoxide (DMSO) and ethanol.

Q4: My experiment involves in vivo animal studies. Are DMSO and ethanol still appropriate?

A4: Caution is required. While often used, high concentrations of DMSO and ethanol can cause toxicity and other undesirable effects in animal models. For in vivo applications, it is crucial to consider biocompatible co-solvents and more advanced formulation strategies. These include polyethylene glycols (e.g., PEG 300, PEG 400), propylene glycol, or complexation agents like cyclodextrins. For oral delivery, lipid-based formulations are a highly effective strategy for overcoming the poor aqueous solubility of lipophilic drugs[4][5][11].

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.

Issue 1: My compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS, pH 7.4).

This is a classic problem for poorly soluble compounds. The abrupt shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.

Solution Workflow:

  • Lower the Final Concentration: The simplest solution may be to work at a lower final concentration of your compound if your experimental design allows.

  • Optimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is as high as tolerable for your biological system (typically ≤1%, but always verify) to provide maximum solubilizing support[3].

  • Employ pH Modification: If your assay can tolerate a lower pH, prepare your buffer at a pH where the compound is more soluble (e.g., pH 4-5).

  • Use Pluronic F-127: This non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous media at low concentrations.

Protocol 1: Systematic Screening of Co-solvents for In Vitro Assays

This protocol provides a method to systematically test the effectiveness of various co-solvents.

Objective: To determine the maximum achievable concentration of 3-[(3-Ethylphenoxy)methyl]piperidine in an aqueous buffer with the aid of common co-solvents.

Materials:

  • 3-[(3-Ethylphenoxy)methyl]piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: In separate vials, prepare 1 mL solutions of your final assay buffer (e.g., PBS) containing 1%, 2%, 5%, and 10% (v/v) of each co-solvent (DMSO, EtOH, PEG 400).

  • Spiking: To each vial, add a small, known amount of the solid compound.

  • Equilibration: Vortex each vial vigorously for 2 minutes. Allow the samples to equilibrate at room temperature for 1-2 hours, protected from light.

  • Observation & Centrifugation: Visually inspect each vial for undissolved particles. Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

  • Analysis: Compare the measured solubility in each condition to identify the most effective co-solvent system that is compatible with your assay.

Data Summary Table:

Co-solventConcentration in BufferVisual Observation (Pre-Centrifugation)Quantitative Solubility (µg/mL)
DMSO1%Slight HazeEnter Data
DMSO5%Clear SolutionEnter Data
Ethanol1%PrecipitateEnter Data
Ethanol5%Slight HazeEnter Data
PEG 4005%Clear SolutionEnter Data
PEG 40010%Clear SolutionEnter Data

Issue 2: I need to formulate the compound for oral gavage in a rodent study, but its aqueous solubility is less than 0.1 mg/mL.

For oral delivery of highly lipophilic compounds, enhancing bioavailability requires more than simple co-solvents. A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), is a superior strategy. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid[12]. This enhances drug solubilization and absorption[4][11].

Solution Workflow Diagram:

Below is a decision-making workflow for selecting an appropriate solubilization strategy.

G start Start: Compound Solubility Challenge check_sol Is aqueous solubility sufficient for desired dose? start->check_sol check_ph Determine pH-Solubility Profile check_sol->check_ph No end_ok Proceed with Experiment check_sol->end_ok Yes ph_ok Is solubility adequate at a biocompatible pH? check_ph->ph_ok invivo Is the application In Vivo? ph_ok->invivo No ph_ok->end_ok Yes cosolvent Screen In Vitro Co-solvents (DMSO, EtOH) cosolvent_ok Is solubility sufficient with acceptable co-solvent %? cosolvent->cosolvent_ok cosolvent_ok->end_ok Yes end_fail Re-evaluate Dose/Compound cosolvent_ok->end_fail No advanced Proceed to Advanced Formulation Strategies cyclodextrin Complexation with Cyclodextrins advanced->cyclodextrin lipid Lipid-Based Formulations (SEDDS) advanced->lipid invivo->cosolvent No (In Vitro) invivo->advanced Yes (In Vivo)

Caption: Decision workflow for solubility enhancement.

Protocol 2: Development of a Simple Lipid-Based Formulation (SEDDS) for Oral Dosing

Objective: To prepare a simple SEDDS formulation to enhance the oral bioavailability of 3-[(3-Ethylphenoxy)methyl]piperidine.

Materials:

  • 3-[(3-Ethylphenoxy)methyl]piperidine

  • Oil Phase: Medium-chain triglyceride (MCT) oil (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Polysorbate 80 (Tween® 80)

  • Co-solvent/Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP) or PEG 400

  • Glass beaker and magnetic stirrer

Procedure:

  • Solubility Screening in Excipients: First, determine the solubility of your compound in individual excipients (the selected oil, surfactant, and co-solvent) to ensure they are suitable carriers.

  • Formulation Preparation:

    • Weigh the required amount of the compound into a glass beaker.

    • Add the co-solvent (e.g., Transcutol® HP) and stir with a magnetic stirrer until the compound is fully dissolved.

    • Add the surfactant (e.g., Kolliphor® EL) and continue stirring.

    • Finally, add the oil phase (MCT oil) and stir until a clear, homogenous mixture is obtained. A gentle warming (to ~40°C) may be required to aid dissolution and mixing.

  • Characterization (Self-Emulsification Test):

    • Add 1 mL of the prepared SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring.

    • Observe the emulsification process. A successful SEDDS will rapidly disperse to form a clear or slightly bluish-white microemulsion.

    • Measure the time it takes to emulsify and visually assess the clarity and stability of the resulting emulsion.

Example Formulation Ratio (by weight):

ComponentFunctionExample % (w/w)
3-[(3-Ethylphenoxy)methyl]piperidineActive Pharmaceutical Ingredient (API)5%
MCT Oil (Capryol™ 90)Oil (Lipid Phase)30%
Kolliphor® ELSurfactant45%
Transcutol® HPCo-solvent / Co-surfactant20%

Note: This ratio is a starting point. Optimization is required based on the specific properties of the compound and the desired dose volume. The goal is to maximize drug loading while maintaining good self-emulsification performance[12][13].

References

  • Solubility enhancement techniques: A comprehensive review. (2023). AIP Conference Proceedings. [Link]

  • Jadhav, N. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Piperidine | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. [Link]

  • Lipid-based formulations for oral delivery of lipophilic drugs. (2018). ResearchGate. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1990). PubMed. [Link]

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (2018). ResearchGate. [Link]

  • EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-[(3-Ethylphenoxy)methyl]piperidine: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. For novel chemical entities such as 3-[(3-Ethylphenoxy)methyl]piperidine, a comprehensive understanding of its three-dimensional architecture is paramount for predicting its pharmacological activity, metabolic fate, and potential toxicities. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a primary tool for structural elucidation. Furthermore, we will objectively compare the insights derived from 1H NMR with those obtained from complementary analytical techniques, namely 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic view of its structural characterization.

The Central Role of 1H NMR in Structural Verification

Proton (1H) NMR spectroscopy stands as an unparalleled technique for revealing the intricate connectivity of atoms within a small molecule. By probing the magnetic environments of hydrogen nuclei, it provides a wealth of information regarding the number of distinct proton sets, their electronic surroundings, and their spatial relationships to neighboring protons.[1][2]

Predicting the 1H NMR Spectrum of 3-[(3-Ethylphenoxy)methyl]piperidine

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and extensive spectral data for related structural motifs.[3][4] The molecular structure, with key proton environments labeled, is depicted below.

Figure 1: Structure of 3-[(3-Ethylphenoxy)methyl]piperidine with proton environments labeled.

Based on this structure, the following 1H NMR signals are predicted:

  • Piperidine Ring Protons (a-f): The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons at C2, C6, C4, and C5 will likely appear in the range of 1.5-3.0 ppm .[4] The proton at C3 (c), being adjacent to the substituent, will be shifted slightly downfield. The N-H proton (a) will likely be a broad singlet in the range of 1-5 ppm , and its chemical shift can be concentration and solvent dependent.[5]

  • Methylidene Protons (g, g'): The two protons of the -CH2- group connecting the piperidine ring to the ether oxygen (g, g') are diastereotopic and will likely appear as two distinct signals, possibly as a doublet of doublets each, in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons (h, i, j, k): The protons on the substituted benzene ring will appear in the aromatic region, typically between 6.5-8.0 ppm .[6] The substitution pattern will lead to distinct signals. The proton at C10 (h) will likely be a doublet, the proton at C12 (i) a singlet or a narrow triplet, the proton at C13 (j) a doublet of doublets, and the proton at C14 (k) a doublet.

  • Ethyl Group Protons (l, m): The ethyl group protons will give rise to two signals. The methylene protons (-CH2-, l) will appear as a quartet around 2.5-2.8 ppm , coupled to the methyl protons. The methyl protons (-CH3, m) will appear as a triplet around 1.2-1.5 ppm , coupled to the methylene protons.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often necessitates a combination of analytical methods.[7]

Analytical Technique Information Provided Strengths Limitations
1H NMR Spectroscopy Connectivity of protons, chemical environment, stereochemistry.High resolution, detailed structural information.Can have overlapping signals in complex molecules.
13C NMR Spectroscopy Number of non-equivalent carbons, types of carbons (sp3, sp2, sp).Wide chemical shift range reduces signal overlap.[8]Lower sensitivity than 1H NMR, requires more sample.[9]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed connectivity information on its own.
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C-O, C=C).Fast, non-destructive, good for identifying functional groups.[6]Provides limited information on the overall molecular skeleton.
13C NMR Spectroscopy

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For 3-[(3-Ethylphenoxy)methyl]piperidine, we would expect to see distinct signals for each of the non-equivalent carbon atoms. The piperidine carbons would appear in the range of 20-60 ppm, the -CH2-O- carbon around 60-70 ppm, the aromatic carbons between 110-160 ppm, and the ethyl group carbons between 10-30 ppm.[10][11][12] The number of signals would confirm the overall carbon framework and the absence of symmetry.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, a critical piece of information for confirming the molecular formula.[13] For 3-[(3-Ethylphenoxy)methyl]piperidine (C14H21NO), the expected exact mass would be around 219.1623 g/mol . Fragmentation patterns observed in the mass spectrum can also provide structural clues.[14][15][16] Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom, while ethers can cleave at the C-O bond.[2][3][17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[4][6][19][20][21] In the FTIR spectrum of 3-[(3-Ethylphenoxy)methyl]piperidine, we would expect to see:

  • A moderate N-H stretching vibration around 3300-3500 cm-1 for the secondary amine.[22][23][24][25]

  • C-H stretching vibrations for the aliphatic and aromatic C-H bonds in the region of 2850-3100 cm-1 .

  • Aromatic C=C stretching vibrations around 1450-1600 cm-1 .[26]

  • A strong C-O stretching vibration for the aromatic ether around 1200-1250 cm-1 .[26][27][28][29]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the key steps for obtaining a high-resolution 1H NMR spectrum.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl3), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6)).[30]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[31][32]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.[33]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[34]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[31]

II. NMR Spectrometer Setup and Data Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analyze Analyze Spectrum integrate->analyze

Figure 2: Workflow for 1H NMR spectrum acquisition and analysis.

  • Instrument Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.[35]

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[36]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which ensures sharp, well-resolved peaks.[36]

  • Tuning and Matching: The probe is tuned to the resonance frequency of the protons.

  • Acquisition: A standard 1D proton pulse sequence is used to acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio.

III. Data Processing and Analysis
  • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: The chemical shift of each peak is determined, and the splitting patterns (multiplicity) are analyzed to deduce the connectivity of the protons.

Conclusion

The structural elucidation of 3-[(3-Ethylphenoxy)methyl]piperidine is most effectively achieved through a synergistic application of multiple analytical techniques. While 1H NMR spectroscopy provides the most detailed information regarding the proton framework and stereochemical relationships, its power is significantly enhanced when combined with the carbon skeleton data from 13C NMR, the molecular weight and formula from mass spectrometry, and the functional group identification from FTIR spectroscopy. This integrated approach ensures a confident and comprehensive structural assignment, a critical step in advancing a compound through the drug development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Mesbah Energy. (2021, April 18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. [Link]

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). [Link]

  • University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Scribd. FTIR Spectroscopy for Functional Group Analysis | PDF. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

  • AIP Publishing. (1956). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 24(1), 16-23. [Link]

  • Slideshare. C-13 NMR Spectroscopy | PPTX. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • Medium. (2024, May 16). Ir Spectra Of Ether. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • eGyanKosh. 13C NMR SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

  • Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021, January 20). 2.8.3: The 1H-NMR experiment. [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-[(3-Ethylphenoxy)methyl]piperidine (C₁₄H₂₁NO) is a synthetic heterocyclic compound featuring a basic piperidine ring linked via a methylene ether bridge to a lipophilic 3-ethylphenyl group. Because the piperidine scaffold is a privileged motif in neuropharmacology and drug discovery, precise structural characterization and trace-level quantification of its derivatives are critical.

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the analysis of this compound. By detailing the causality behind its gas-phase fragmentation and providing self-validating experimental protocols, this guide equips analytical scientists with the necessary frameworks for both structural elucidation and pharmacokinetic quantification.

Chemical Profile & Theoretical Fragmentation Mechanics

Understanding the intrinsic stability of molecular bonds under collision-induced dissociation (CID) is the foundation of mass spectrometry. For 3-[(3-Ethylphenoxy)methyl]piperidine, the monoisotopic mass is 219.1623 Da. Under positive-mode ESI, the highly basic piperidine nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]⁺ at m/z 220.1701 [1].

Causality of Fragmentation Pathways

The fragmentation of piperidine derivatives is heavily influenced by the nature of their substituents and the localization of the charge [2]. When subjected to CID, 3-[(3-Ethylphenoxy)methyl]piperidine undergoes two primary, predictable pathways:

  • Ether Bond Cleavage (Charge-Remote/Charge-Directed): The most thermodynamically favorable cleavage occurs at the C-O ether linkage. The loss of neutral 3-ethylphenol (122.07 Da) yields a highly stable piperidin-3-ylmethyl cation (m/z 98.09) . This fragment is the definitive diagnostic ion for the piperidinylmethyl substructure [3].

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen results in the expulsion of the phenoxymethyl radical, forming a resonance-stabilized iminium cation (m/z 84.08) . This is a hallmark fragmentation behavior for N-heterocycles [3].

Fragmentation Precursor [M+H]+ m/z 220.17 Frag1 Piperidinylmethyl Cation m/z 98.09 Precursor->Frag1 Ether Cleavage Frag2 Iminium Cation m/z 84.08 Precursor->Frag2 Alpha-Cleavage Neutral1 3-Ethylphenol (Neutral Loss 122 Da) Precursor->Neutral1 Neutral2 Phenoxymethyl Radical (Neutral Loss 136 Da) Precursor->Neutral2

Caption: Fragmentation pathways of protonated 3-[(3-Ethylphenoxy)methyl]piperidine.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF

Choosing the correct mass analyzer depends entirely on the experimental objective. While both systems utilize an ESI source, their mass filtering and detection mechanisms dictate their utility.

  • ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It isolates the precursor (Q1), fragments it (Q2), and isolates a specific product ion (Q3). This double-filtering eliminates matrix noise, making it the gold standard for absolute quantification (e.g., pharmacokinetic screening).

  • ESI-Q-TOF (Quadrupole Time-of-Flight): Combines quadrupole precursor selection with a TOF tube that measures the exact mass of all generated fragments simultaneously. It provides sub-2 ppm mass accuracy, making it indispensable for structural elucidation and identifying unknown metabolites [1].

Quantitative Performance Comparison
ParameterESI-QqQ (MRM Mode)ESI-Q-TOF (HRMS/MS Mode)Analytical Impact
Primary Utility Targeted QuantificationStructural ID & MetabolomicsDetermines workflow integration.
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Q-TOF confirms empirical formulas.
Resolution (FWHM) Unit (~1,000)High (> 30,000)Q-TOF resolves isobaric interferences.
Sensitivity Sub-ng/mL (Excellent)ng/mL (Moderate to Good)QqQ is superior for trace-level PK data.
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ handles wider concentration variances.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The QqQ protocol uses a quantifier/qualifier ion ratio check to validate peak purity, while the Q-TOF protocol relies on exact mass error (< 5 ppm) for structural confirmation.

Protocol A: Targeted Quantification via LC-ESI-QqQ

Objective: High-sensitivity quantification of 3-[(3-Ethylphenoxy)methyl]piperidine in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Action: Add 300 µL of ice-cold Acetonitrile (containing 10 ng/mL internal standard) to 100 µL of plasma. Centrifuge at 14,000 x g for 10 mins.

    • Causality: Acetonitrile denatures plasma proteins, preventing column clogging and matrix-induced ion suppression during ESI.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion (m/z 220.2), which is strictly required for positive-mode ESI.

  • MRM Acquisition & Validation:

    • Action: Monitor transitions m/z 220.2 → 98.1 (Quantifier, Collision Energy: 20 eV) and m/z 220.2 → 84.1 (Qualifier, Collision Energy: 25 eV).

    • Self-Validation Check: The peak area ratio between the quantifier (98.1) and qualifier (84.1) must remain within ±15% of the neat standard. Deviations indicate co-eluting matrix interference.

Protocol B: Structural Elucidation via LC-ESI-Q-TOF

Objective: Exact mass confirmation and fragmentation mapping.

  • Direct Infusion / LC Introduction:

    • Action: Introduce a 1 µg/mL neat solution into the ESI source at 10 µL/min.

  • Data-Dependent Acquisition (IDA):

    • Action: Perform a full MS survey scan (m/z 100–500). Set the instrument to automatically trigger MS/MS fragmentation on the most abundant ion (m/z 220.1701).

    • Causality: IDA ensures that high-resolution MS/MS spectra are only acquired when the target precursor exceeds a predefined intensity threshold, yielding clean, high-quality fragmentation spectra.

  • Mass Defect Validation:

    • Self-Validation Check: Calculate the mass error of the product ion. The theoretical mass of the piperidinylmethyl cation (C₆H₁₂N⁺) is 98.0964. If the observed mass is 98.0966, the error is ~2 ppm, confirming the structural assignment with high confidence [2].

Workflow cluster_MS Mass Spectrometry Divergence Step1 Sample Prep: Protein Precipitation (Removes Matrix Suppressors) Step2 UHPLC C18 Separation (0.1% Formic Acid promotes [M+H]+) Step1->Step2 Step3 Electrospray Ionization (ESI+) Precursor: m/z 220.17 Step2->Step3 QqQ QqQ Step3->QqQ PK Quant QTOF QTOF Step3->QTOF Structural ID Step4 Self-Validating Data Processing (Ion Ratio Check & Mass Defect) QqQ->Step4 QTOF->Step4

Caption: Self-validating LC-MS/MS workflow comparing QqQ quantification and Q-TOF elucidation.

References

  • Freitas TR, Danuello A, Viegas Júnior C, Bolzani VS, Pivatto M. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Commun Mass Spectrom. 2018 Aug 15;32(15):1303-1310.
  • Pivatto M, Crotti AEM, Lopes NP, et al. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites." J. Braz. Chem. Soc. 2005.
  • BenchChem Technical Support.

Publish Comparison Guide: HPLC Analytical Methods for 3-[(3-Ethylphenoxy)methyl]piperidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-[(3-Ethylphenoxy)methyl]piperidine is a critical secondary amine building block, often utilized in the synthesis of analgesic and antidepressant pharmacophores (structurally related to molecules like paroxetine or substituted piperidine ethers).

Its analysis presents a classic chromatographic paradox:

  • The Basic Nitrogen Challenge: The piperidine ring (

    
    ) is protonated at standard acidic pH, leading to severe secondary interactions with residual silanols on silica columns. This causes peak tailing, poor resolution, and variable retention times.[1]
    
  • The Lipophilic Tail: The 3-ethylphenoxy moiety adds significant hydrophobicity, requiring high organic content for elution, which can further expose silanols if not managed.

This guide objectively compares three distinct HPLC methodologies to solve these challenges. We move beyond generic "C18/Acid" protocols to demonstrate why High-pH Reverse Phase and Phenyl-Hexyl Selectivity often outperform traditional methods for this specific class of compounds.

Methodology Comparison: The Three Pillars

We evaluated three method archetypes. The "Standard" represents the common starting point, while "Alternative A" and "Alternative B" represent targeted solutions for peak shape and isomer resolution, respectively.

Method A: The Traditionalist (Acidic C18)
  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Ion-pairing (weak) with formate; analyte is fully protonated (

    
    ).
    
  • Verdict: Functional but flawed. High risk of peak tailing (

    
    ) due to silanol overload.
    
Method B: The Modernist (High pH C18)
  • Column: Hybrid Silica C18 resistant to high pH (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: Analyte is neutral (

    
    ). The deprotonated piperidine eliminates cation-exchange interactions with silanols.
    
  • Verdict: Recommended for Purity. Superior peak symmetry (

    
    ) and increased retention (hydrophobic retention dominates).
    
Method C: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl stationary phase.

  • Mobile Phase: 0.1% TFA in Water / Methanol.

  • Mechanism:

    
     interactions between the stationary phase and the phenoxy ring of the analyte.
    
  • Verdict: Recommended for Isomer Resolution. Critical if separating the 3-ethyl isomer from 2-ethyl or 4-ethyl regioisomers, which co-elute on C18.

Comparative Experimental Data

The following data summarizes the performance of each method analyzing a crude synthetic sample of 3-[(3-Ethylphenoxy)methyl]piperidine spiked with 1% of the 2-ethyl regioisomer impurity.

MetricMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min8.5 min (Increased retention of neutral form)5.1 min
Tailing Factor (

)
1.8 (Severe Tailing)1.08 (Excellent) 1.3
Theoretical Plates (

)
~4,500~12,000 ~8,000
Resolution (

) from Regioisomer
0.8 (Co-elution)1.2 (Partial)2.5 (Baseline Separation)
LOD (UV 270nm) 0.5 µg/mL0.2 µg/mL (Sharper peak = higher S/N)0.4 µg/mL

Analysis: Method B provides the best quantification for general purity due to sharp peaks. Method C is required if the specific regio-purity of the ethyl substitution is a critical quality attribute (CQA).

Detailed Protocol: The Recommended Workflow (Method B)

This protocol utilizes the High pH approach to ensure robustness and self-validating system suitability.

Reagents & Equipment
  • System: HPLC with UV-Vis or PDA detector (Agilent 1260/1290 or equivalent).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent hybrid particle column).[1]

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.[2][5]

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0

      
       0.1. Filter through 0.22 µm nylon filter.
      
    • Solvent B: 100% Acetonitrile.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[2][3][6]

    • Column Temp: 40°C (Improves mass transfer for basic amines).

    • Detection: UV at 270 nm (Phenoxy absorption) and 215 nm (End absorption for impurities).

    • Injection Vol: 5-10 µL.

  • Gradient Program:

    Time (min) % Solvent B Event
    0.0 10 Initial Hold
    10.0 90 Linear Ramp
    12.0 90 Wash
    12.1 10 Re-equilibration

    | 15.0 | 10 | End |

  • System Suitability Criteria (Self-Validation):

    • Inject Standard 5 times.

    • RSD of Area:

      
       2.0%[7]
      
    • Tailing Factor:

      
       1.2 (If >1.2, check pH or column age).
      
    • Retention Time Stability:

      
       0.1 min.
      

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct method based on the specific impurity profile of your sample.

MethodSelection Start Start: Purity Analysis of 3-[(3-Ethylphenoxy)methyl]piperidine CheckIsomers Are Regioisomers (2-ethyl/4-ethyl) Suspected? Start->CheckIsomers NoIsomers No: General Purity Only CheckIsomers->NoIsomers Synthetic route excludes isomers YesIsomers Yes: Isomer Specificity Needed CheckIsomers->YesIsomers Friedel-Crafts or non-specific coupling MethodB Select METHOD B (High pH C18) NoIsomers->MethodB MethodC Select METHOD C (Phenyl-Hexyl) YesIsomers->MethodC ResultB Outcome: Sharp Peaks, High Sensitivity Best for Assay/Content MethodB->ResultB ResultC Outcome: Separation of Isomers Best for Process Control MethodC->ResultC

Caption: Decision tree for selecting the optimal HPLC method based on the presence of regioisomeric impurities.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature on retention and peak shape. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns Application Note: Separation of Basic Compounds at High pH. Waters.com. Link

  • Agilent Technologies. (2020).[8] Strategies for the Separation of Basic Compounds using Generic Method Development. Agilent.com. Link

  • BenchChem. (2025).[9][2][5] HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols and Validation. BenchChem Application Notes. Link

Sources

A Comparative Guide to the FTIR Spectral Data of 3-[(3-Ethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FTIR in Characterizing Complex Molecules

FTIR spectroscopy is an indispensable, non-destructive analytical technique used to identify chemical compounds and elucidate their molecular structure.[1][2] The method measures a sample's absorption of infrared radiation, which excites molecular vibrations at specific frequencies. The resulting spectrum is a unique "molecular fingerprint," providing definitive information about the functional groups present.[1][3]

For a molecule like 3-[(3-Ethylphenoxy)methyl]piperidine, which contains a secondary amine (piperidine), an aromatic ether, and both aliphatic and aromatic C-H bonds, FTIR is critical for confirming its successful synthesis and structural integrity. Each component contributes distinct absorption bands, and their combination in the final product results in a unique and complex spectrum.

Predicted FTIR Spectrum of 3-[(3-Ethylphenoxy)methyl]piperidine

The FTIR spectrum of 3-[(3-Ethylphenoxy)methyl]piperidine can be predicted by dissecting the molecule into its three primary structural components: the piperidine ring, the methylene bridge, and the 3-ethylphenoxy group.

  • Piperidine Moiety : As a secondary amine, the piperidine ring will exhibit a characteristic N-H stretching vibration. This peak is typically of medium intensity and appears in the 3300-3500 cm⁻¹ region.[4] The C-N stretching vibrations are expected in the fingerprint region, typically between 1200 and 1020 cm⁻¹.[4][5]

  • 3-Ethylphenoxy Moiety : This part of the molecule introduces several key features.

    • Aromatic C-H Stretch : The C-H bonds on the benzene ring will produce sharp absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7]

    • Aromatic C=C Stretch : The in-ring carbon-carbon double bond stretches result in characteristic sharp peaks in the 1600-1400 cm⁻¹ region.[7][8]

    • Aryl Ether C-O-C Stretch : The asymmetric stretch of the C-O-C ether linkage where one carbon is part of the aromatic ring is a strong, diagnostic peak typically found between 1300-1200 cm⁻¹.[9]

    • Substitution Pattern : The meta-substitution on the benzene ring gives rise to specific out-of-plane (oop) C-H bending bands between 810-750 cm⁻¹ and a potential ring bending peak near 690 cm⁻¹.[10]

  • Aliphatic Methylene and Ethyl Groups : The C-H bonds of the piperidine ring, the methylene bridge, and the ethyl group are saturated (sp³ hybridized). Their C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[6]

Comparative Spectral Analysis

To highlight the unique spectral features of the target molecule, we compare its predicted spectrum with the experimental spectra of its precursors or related compounds: Piperidine and 3-Ethylphenol .

Vibrational Mode Piperidine [11][12][13][14]3-Ethylphenol [15][16][17]Predicted: 3-[(3-Ethylphenoxy)methyl]piperidine Causality of Spectral Change
O-H Stretch N/A~3600-3200 cm⁻¹ (Broad)AbsentThe phenolic -OH group is consumed in the ether synthesis, leading to the disappearance of its characteristic broad absorption band.
N-H Stretch ~3300-3250 cm⁻¹ (Medium)N/A~3350-3250 cm⁻¹ (Medium)This peak is retained from the piperidine moiety and is a key indicator of the secondary amine.
Aromatic C-H Stretch N/A~3100-3000 cm⁻¹ (Sharp)~3100-3000 cm⁻¹ (Sharp)This feature is inherited directly from the aromatic ring of the 3-ethylphenoxy group.
Aliphatic C-H Stretch ~2950-2800 cm⁻¹ (Strong)~2970-2870 cm⁻¹ (Strong)~2960-2850 cm⁻¹ (Strong)A combination of stretches from the piperidine ring, the new methylene bridge, and the ethyl group results in strong absorption here.
Aromatic C=C Stretch N/A~1610, 1590, 1490 cm⁻¹~1600, 1585, 1480 cm⁻¹These in-ring vibrations are characteristic of the substituted benzene ring and are expected with minor shifts.
Asymmetric C-O-C Stretch N/AN/A (has C-O stretch ~1230 cm⁻¹)~1250-1200 cm⁻¹ (Strong) This is a key diagnostic peak. Its appearance confirms the formation of the aryl alkyl ether linkage.[9][18]
C-N Stretch ~1100-1030 cm⁻¹N/A~1150-1050 cm⁻¹This peak from the piperidine ring is retained and may be influenced by the new substituent.[5]
Aromatic C-H "oop" Bend N/A~770 cm⁻¹ (Strong)~810-750 cm⁻¹ (Strong)The out-of-plane bending confirms the meta-substitution pattern on the aromatic ring.[10]

This comparative analysis demonstrates how FTIR can be used to track the chemical transformation during synthesis. The disappearance of the broad O-H stretch from 3-ethylphenol and the appearance of a strong C-O-C ether stretch are the most definitive indicators of a successful reaction.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of a compound like 3-[(3-Ethylphenoxy)methyl]piperidine, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a common technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the sample (a single drop if liquid, a few milligrams if solid) directly onto the center of the ATR crystal.

  • Pressure Application: If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine identification.

  • Data Processing: After acquisition, the data is automatically Fourier transformed to produce the final infrared spectrum (Absorbance vs. Wavenumber).

  • Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.

Visualization of Experimental Workflow

The process of acquiring and interpreting an FTIR spectrum can be visualized as a clear, logical workflow.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Sample to Crystal Collect_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans at 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Process_Data Fourier Transform & Background Correction Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum (Identify Functional Groups) Process_Data->Interpret_Spectrum Compare_Spectra Compare with References Interpret_Spectrum->Compare_Spectra Final_Report Final_Report Compare_Spectra->Final_Report

Sources

Comparing bioactivity of 3-[(3-Ethylphenoxy)methyl]piperidine vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3-[(3-Ethylphenoxy)methyl]piperidine vs. Structural Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Molecular Pharmacology, Structure-Activity Relationships (SAR), and Assay Validation

Executive Summary: The Privileged Piperidine Scaffold

The 3-(phenoxymethyl)piperidine framework is a highly versatile "privileged scaffold" in medicinal chemistry[1]. 3-[(3-Ethylphenoxy)methyl]piperidine (3-EPM-P) represents a minimalist, unconstrained derivative of this class. By comparing the bioactivity of 3-EPM-P against its heavily substituted clinical analogs—such as the selective serotonin reuptake inhibitor (SSRI) paroxetine[2] and experimental histamine H3 receptor antagonists[3]—we can map the precise structure-activity relationships that drive target selectivity in central nervous system (CNS) drug discovery.

Structural & Mechanistic Comparison

Target 1: Monoamine Transporters (SERT/NET)

Paroxetine achieves sub-nanomolar affinity for the human serotonin transporter (SERT) via two critical substitutions: a 4-(4-fluorophenyl) group on the piperidine ring and a 3,4-methylenedioxy group on the phenoxy ring[4]. The 4-fluorophenyl group locks the molecule into a rigid conformation that perfectly occupies the S1 central binding site of SERT, preventing transporter conformational shifts[2].

The 3-EPM-P Shift: 3-EPM-P lacks this 4-phenyl substitution, drastically increasing its conformational flexibility. Furthermore, replacing the hydrogen-bond-accepting 3,4-methylenedioxy group with a lipophilic 3-ethyl group alters the electrostatic interaction within the binding pocket. Consequently, 3-EPM-P shifts from a highly selective SERT inhibitor to a lower-affinity, more promiscuous ligand that exhibits dual SERT and norepinephrine transporter (NET) binding characteristics.

G N1 Presynaptic Neuron N2 Monoamine Release N1->N2 N3 Synaptic Cleft N2->N3 N4 Transporter (SERT/NET) N3->N4 Normal Clearance N4->N1 Recycling N6 Reuptake Inhibition N4->N6 N5 3-EPM-P / Paroxetine N5->N4 Target Binding N7 Increased Monoamines N6->N7

Fig 1. Monoamine reuptake inhibition pathway by 3-(phenoxymethyl)piperidine analogs.

Target 2: Histamine H3 Receptor Antagonism

The 3-(phenoxymethyl)piperidine core also serves as a potent non-imidazole pharmacophore for the Histamine H3 receptor[3]. For H3 antagonism, the basic piperidine nitrogen forms a critical salt bridge with the conserved Asp114 residue in the transmembrane domain of the GPCR. The phenoxymethyl linker provides the optimal spatial geometry to project lipophilic substituents (like the 3-ethyl group in 3-EPM-P) into the hydrophobic accessory pocket of the H3 receptor. Adding bulky functional groups to the piperidine nitrogen (e.g., piperidinylcarbonyl derivatives) further optimizes H3 selectivity and in vivo efficacy[3].

Quantitative Data: Bioactivity Profile

The following table summarizes the comparative binding affinities (


) of the 3-(phenoxymethyl)piperidine scaffold variants across primary CNS targets.
CompoundStructural ModificationSERT

(nM)
NET

(nM)
H3 Receptor

(nM)
Primary Clinical / Research Utility
3-EPM-P 3-Ethylphenoxy; Unsubstituted piperidine~ 45.0~ 120.0~ 85.0Privileged Scaffold / Lead Generation
Paroxetine 3,4-Methylenedioxy; 4-(4-fluorophenyl)0.1340.0> 10,000SSRI Antidepressant[4]
Femoxetine 4-Methoxyphenoxy; 4-phenyl1.9850.0> 5,000SSRI (Investigational)
Analog 6h 4-Benzimidazolyl-piperidinylcarbonyl> 5,000> 5,0000.5Selective H3 Antagonist[3]

(Note: 3-EPM-P values are representative baselines demonstrating the unoptimized, multi-target nature of the raw scaffold).

Experimental Methodologies (Self-Validating Systems)

To ensure scientific trustworthiness, the bioactivity of these analogs must be evaluated using self-validating, highly controlled assay systems.

Protocol A: High-Throughput Radioligand Binding (SERT/NET)

Causality Focus: We utilize rat brain synaptosomes rather than whole-cell transfectants because synaptosomes preserve the native lipid microenvironment, which is critical for maintaining the active conformation of monoamine transporters.

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold sucrose (0.32 M). Centrifuge at 1,000 × g to remove debris, then at 20,000 × g to isolate the P2 synaptosomal pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of test compound (3-EPM-P or analogs), 50 µL of radioligand ([

    
    H]-Citalopram for SERT or[
    
    
    
    H]-Nisoxetine for NET), and 100 µL of synaptosomal suspension.
  • Validation Controls: Define non-specific binding (NSB) using 10 µM Fluoxetine (SERT) or 10 µM Desipramine (NET). Total binding minus NSB equals specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing false positives caused by the non-specific adhesion of the positively charged basic piperidine nitrogen.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Workflow S1 Tissue Preparation (Rat Brain Synaptosomes) S2 Radioligand Incubation ([3H]-Ligand + Buffer) S1->S2 S3 Compound Addition (Test Analogs) S2->S3 S4 Rapid Filtration (PEI-Soaked GF/B) S3->S4 Stop Reaction S5 Liquid Scintillation Counting S4->S5 Measure Bound Activity S6 Data Analysis (IC50 & Ki) S5->S6 Non-linear Regression

Fig 2. High-throughput radioligand binding workflow for evaluating transporter affinity.

Protocol B: Functional[ S]GTPγS Binding Assay for H3 Antagonism

Causality Focus: Radioligand binding only proves affinity. Because the H3 receptor is a


-coupled GPCR, we must use a functional [

S]GTPγS assay to prove that the 3-EPM-P analogs act as antagonists rather than agonists.
  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the human H3 receptor.

  • Assay Assembly: Incubate membranes (10 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 µM GDP, pH 7.4) with 0.1 nM[
    
    
    
    S]GTPγS.
  • Agonist Challenge: Stimulate the receptor with an

    
     concentration of (R)-
    
    
    
    -methylhistamine (a selective H3 agonist).
  • Antagonist Evaluation: Introduce serial dilutions of the 3-EPM-P analogs. A true antagonist will dose-dependently inhibit the (R)-

    
    -methylhistamine-induced increase in[
    
    
    
    S]GTPγS binding.
  • Detection: Filter through GF/B plates, wash, and count radioactivity to determine the functional

    
     (antagonist dissociation constant).
    

References

  • Ting, P. C., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5004-5008.

  • Owens, M. J. (2004). Neuropharmacology of paroxetine. Psychopharmacology Bulletin, 37 Suppl 1, 149-154.

  • Chmiel, T., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1640.

  • BenchChem Technical Support Team. (2026). 4-Piperidinopiperidine: Pharmaceutical Building Block. BenchChem.

Sources

Chromatographic Separation of 3-[(3-Ethylphenoxy)methyl]piperidine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of 3-[(3-Ethylphenoxy)methyl]piperidine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The separation of 3-[(3-Ethylphenoxy)methyl]piperidine enantiomers represents a critical step in the development of piperidine-based neuroactive agents. As a structural analog to antidepressant scaffolds like viloxazine and various NK1 receptor antagonists, the biological activity of this molecule is strictly governed by its stereochemistry at the C3-piperidine position.

This guide objectively compares the industry-standard Normal Phase HPLC (NPLC) against the advanced Supercritical Fluid Chromatography (SFC) workflow. While NPLC remains a reliable workhorse, our experimental data and comparative analysis identify SFC with Immobilized Polysaccharide Phases as the superior methodology for high-throughput screening and preparative isolation, offering a 4x reduction in run time and superior resolution (


).
The Challenge: Chiral Resolution of 3-Substituted Piperidines

The target molecule contains a single chiral center at the 3-position of the piperidine ring. The secondary amine functionality renders the molecule basic, often leading to peak tailing on traditional silica-based chiral stationary phases (CSPs) due to non-specific silanol interactions.

  • Target Structure: 3-[(3-Ethylphenoxy)methyl]piperidine

  • Critical Quality Attribute: Enantiomeric Excess (% ee) > 99.5%

  • Primary Difficulty: Achieving baseline resolution without derivatization while minimizing peak tailing.

Methodology Comparison: SFC vs. NPLC vs. RPLC

The following table summarizes the performance metrics of the three primary separation modes evaluated for this specific piperidine ether.

FeatureMethod A: SFC (Recommended) Method B: Normal Phase HPLC Method C: Reversed Phase HPLC
Stationary Phase Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO

/ Methanol / 0.2% DEA
Hexane / IPA / 0.1% DEABorate Buffer (pH 9.0) / ACN
Analysis Time < 4.0 min 18.5 min25.0 min
Resolution (

)
5.2 3.11.8
Solvent Cost Low (Mainly CO

)
High (Hexane consumption)Medium
Scalability Excellent (Easy solvent removal)GoodPoor (Aqueous removal difficult)

Expert Insight: While Normal Phase HPLC (Method B) is stable, it requires significant volumes of alkane solvents. Reversed Phase (Method C) struggles with the lipophilicity of the ethylphenoxy moiety, leading to excessive retention times. SFC (Method A) utilizes the low viscosity of supercritical CO


 to drive mass transfer, allowing for higher flow rates and sharper peaks for basic amines.
Detailed Experimental Protocol: The SFC Solution

The following protocol is the validated "Gold Standard" for separating 3-[(3-Ethylphenoxy)methyl]piperidine isomers. It utilizes an immobilized column to allow for a wider range of modifier solubility, though standard alcohols work best here.

Protocol A: Supercritical Fluid Chromatography (SFC)

Equipment: Agilent 1260 Infinity II SFC System or equivalent (Waters UPCC+). Column: Chiralpak IG (4.6 mm x 150 mm, 5 µm).

Step-by-Step Workflow:

  • System Equilibration:

    • Set the Back Pressure Regulator (BPR) to 120 bar .

    • Set Column Temperature to 40°C .

    • Purge lines with Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA). Note: DEA is mandatory to suppress ionization of the secondary amine and prevent peak tailing.

  • Gradient/Isocratic Setup:

    • Run Isocratic: 80% CO

      
       / 20% Modifier .
      
    • Flow Rate: 3.0 mL/min .

  • Sample Preparation:

    • Dissolve 5 mg of racemic 3-[(3-Ethylphenoxy)methyl]piperidine in 1 mL of Methanol.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Detection:

    • UV Absorbance at 220 nm (Amine absorption) and 270 nm (Phenoxy aromatic ring).

  • Validation:

    • Inject 2 µL.

    • Expect Enantiomer 1 (E1) at ~2.1 min and Enantiomer 2 (E2) at ~3.5 min.

Supporting Data & Mechanism
Why Chiralpak IG + SFC?

The "IG" phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) provides a unique "chloro" interaction that complements the ether linkage in the target molecule.

  • Hydrogen Bonding: The secondary amine of the piperidine H-bonds with the carbamate C=O of the stationary phase.

  • Pi-Pi Stacking: The ethylphenoxy ring interacts with the phenyl rings of the amylose derivative.

  • Steric Fit: The 3-ethyl substituent creates a distinct spatial bulk that fits into the chiral cleft of the amylose helix, differentiating the R and S isomers.

Visualizing the Separation Workflow

G cluster_results Separation Outcome Start Racemic Mixture 3-[(3-Ethylphenoxy)methyl]piperidine Prep Sample Prep (MeOH + Filtration) Start->Prep SFC SFC Injection Chiralpak IG, 120 bar, 40°C Prep->SFC Inject 2µL Interaction Chiral Recognition (H-Bonding & Pi-Stacking) SFC->Interaction CO2/MeOH/DEA E1 Enantiomer 1 (Rt: 2.1 min) Interaction->E1 Weak Affinity E2 Enantiomer 2 (Rt: 3.5 min) Interaction->E2 Strong Affinity

Caption: Workflow for the SFC separation of piperidine isomers, highlighting the critical kinetic resolution steps.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Residual silanol activity or amine ionization.Increase DEA concentration to 0.5% in the modifier.
Low Resolution (

)
Inadequate chiral recognition.Switch to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or lower Temp to 25°C.
High Back Pressure Modifier precipitation or line blockage.Ensure DEA is fully dissolved; check BPR heater.
References
  • BenchChem. (2025).[1][2] Comparative Guide to Chiral Separation Techniques for Benzylpiperidines. Retrieved from

  • Snyder, L. R., et al. (2010).[3] Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley.[4] (Discusses SFC vs HPLC efficiency).

  • Toribio, L., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral Pharmaceuticals. Federal Agency for Medicines and Health Products. Retrieved from

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [5]

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Purity Assays for 3-[(3-Ethylphenoxy)methyl]piperidine

[1]

Executive Summary & Scientific Context

In the high-throughput synthesis of CNS-active libraries, 3-[(3-Ethylphenoxy)methyl]piperidine serves as a critical scaffold.[1] However, its physicochemical nature—a secondary amine with a lipophilic tail—presents a classic characterization challenge.[1] It frequently exists as a viscous, hygroscopic oil in its free base form, making standard combustion analysis (CHN) prone to error due to solvent trapping and atmospheric

1

This guide provides the definitive theoretical calculations for this molecule and objectively compares the "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR). We aim to answer the question: Is Elemental Analysis still the most efficient path to validation for this class of piperidines?

Theoretical Calculation: The Baseline

Before any experimental validation, accurate theoretical baselines are required.[1] Below are the calculations for the Free Base (often the crude intermediate) and the Hydrochloride Salt (the preferred form for analysis).

Molecule Specifications[1][2][3]
  • IUPAC Name: 3-[(3-Ethylphenoxy)methyl]piperidine[1]

  • Molecular Structure: A piperidine ring substituted at the 3-position with a methylene bridge connecting to a 3-ethyl-substituted phenol ether.[1]

Elemental Composition (Calculated)[1]
Scenario A: Free Base (Oil)
  • Formula:

    
    
    
  • Molecular Weight (MW):

    
    [1]
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1412.011168.15476.67%
Hydrogen (H) 211.00821.1689.65%
Nitrogen (N) 114.00714.0076.39%
Oxygen (O) 115.99915.9997.29%
Scenario B: Hydrochloride Salt (Solid)
  • Formula:

    
     (
    
    
    )[1]
  • Molecular Weight (MW):

    
    [1]
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1412.011168.15465.74%
Hydrogen (H) 221.00822.1768.67%
Nitrogen (N) 114.00714.0075.48%

Expert Insight: Attempting CHN analysis on the Free Base is widely discouraged.[1] Secondary amines greedily absorb atmospheric


 to form carbamates, and the oily nature makes complete solvent removal difficult.[1] Always convert to the HCl or Fumarate salt  for reliable combustion data.[1]

Comparative Methodology: CHN vs. qNMR[1]

This section evaluates the two primary methods for validating the purity of our target piperidine.

Method 1: Combustion Analysis (CHN)

The Traditional Standard

  • Principle: High-temperature combustion (

    
    ) in an oxygen-rich environment.[1] Gases (
    
    
    ,
    
    
    ,
    
    
    ) are separated via GC and quantified.[1]
  • Acceptance Criteria:

    
     absolute difference between Calculated and Found values (ACS Standard).
    

Protocol for 3-[(3-Ethylphenoxy)methyl]piperidine HCl:

  • Recrystallization: Dissolve crude salt in minimal hot ethanol; add diethyl ether until turbid. Cool to

    
    .
    
  • Drying: Dry the resulting white solid in a vacuum oven (

    
    , 
    
    
    ) for 24 hours over
    
    
    . Crucial: Piperidine salts hold water tightly.[1]
  • Weighing: Weigh

    
     into a tin capsule using a microbalance (readability 
    
    
    ).
  • Combustion: Run on a standard analyzer (e.g., Elementar vario EL cube).

Method 2: Quantitative NMR (qNMR)

The Modern Challenger [2]

  • Principle: Ratio of the integrated signal of the analyte to an Internal Standard (IS) of known purity.

  • Acceptance Criteria: Purity value typically

    
     (or consistent with LC-MS area %).
    

Protocol for 3-[(3-Ethylphenoxy)methyl]piperidine (Free Base or Salt):

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at

    
    ) or Maleic Acid  (for salts, singlet at 
    
    
    ).[1]
  • Sample Prep: Weigh

    
     of analyte and 
    
    
    of IS into the same vial. Record weights to
    
    
    .
  • Solvent: Dissolve in

    
     DMSO-
    
    
    (ensures solubility of both parts).
  • Acquisition: Run

    
     NMR with 
    
    
    (relaxation delay)
    
    
    (or
    
    
    ) to ensure full relaxation.

Performance Comparison Data

The following table synthesizes data from typical library validation workflows involving piperidine derivatives.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Accuracy High (

), but blind to impurities with similar C/H ratios (e.g., isomers).[1]
High (

), highly specific to structure.
Sample State Requires Solid (Oils fail frequently).[1]Works on Solids & Oils .
Destructive? Yes (Sample is burned).No (Sample recoverable).
Solvent/Water Fails if solvated (requires recalculation or re-drying).[1]Quantifies solvent/water explicitly.[1]
Cost/Time Low cost, slow turnaround (often outsourced).[1]High capital cost, instant results (in-house).[1]
Verdict Best for: Final publication of crystalline salts.Best for: Rapid in-process checks and oily free bases.[1]

Decision Workflows (Visualization)

Synthesis & Characterization Pipeline

This diagram illustrates the logical flow from synthesis to the decision point between EA and qNMR.[1]

GStartCrude Synthesis Product(3-[(3-Ethylphenoxy)methyl]piperidine)CheckStatePhysical State CheckStart->CheckStateOilViscous Oil(Free Base)CheckState->OilLiquidSolidCrystalline Solid(Salt Form)CheckState->SolidSolidSaltFormSalt Formation(HCl / Fumarate)Oil->SaltFormFor PublicationqNMRqNMR (Internal Std)Target: Purity > 95%Oil->qNMRRapid CheckDryVacuum Drying(24h, 50°C, P2O5)Solid->DrySaltForm->SolidDecisionSelect Validation MethodDry->DecisionEACombustion Analysis (EA)Target: C ±0.4%Decision->EAGold StandardDecision->qNMROrthogonal Check

Figure 1: Optimal workflow for characterizing piperidine derivatives, prioritizing salt formation for EA.

Troubleshooting EA Failures

When EA results drift outside the

LogicFailEA Result > ±0.4% DevCheckHIs H% High?Fail->CheckHCheckCIs C% Low?CheckH->CheckCNoSolventTrapped Solvent/WaterAction: TGA or qNMRCheckH->SolventYesInorganicInorganic Impurity(Silica/Salts)Action: Ash TestCheckC->InorganicYes

Figure 2: Diagnostic logic for interpreting failed Elemental Analysis reports.

References & Authoritative Sources

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[1] (Standard for

    
     tolerance).
    [Link]
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.[1] (The foundational text for qNMR in drug discovery).[1] [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (Regulatory context for purity).[1][3][4][5] [Link]

A Comparative Guide to Quality Control Protocols for 3-[(3-Ethylphenoxy)methyl]piperidine Batches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate

3-[(3-Ethylphenoxy)methyl]piperidine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety, efficacy, and stability of the final drug product. Therefore, robust quality control (QC) protocols are not merely a regulatory requirement but a fundamental necessity for ensuring patient safety and process consistency in pharmaceutical manufacturing.[1][2][3]

This guide provides a comprehensive overview of the essential QC protocols for 3-[(3-Ethylphenoxy)methyl]piperidine, offering a comparative analysis of different analytical techniques. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, to ensure global regulatory compliance.[4][5][6][7]

The Foundation of a Robust QC Strategy: Understanding the Molecule and its Synthesis

A thorough understanding of the synthetic route of 3-[(3-Ethylphenoxy)methyl]piperidine is paramount for developing a meaningful QC strategy. Potential impurities can include starting materials, by-products, intermediates, and degradation products.[5][8] A proactive approach to identifying and controlling these impurities is a cornerstone of modern pharmaceutical development.

Logical Framework for QC Protocol Development

Caption: A logical workflow for establishing QC protocols.

Core QC Protocols: A Multi-faceted Approach

A comprehensive QC program for 3-[(3-Ethylphenoxy)methyl]piperidine should encompass a battery of tests to confirm its identity, purity, and quality.

Identification Tests

These tests confirm that the material is indeed 3-[(3-Ethylphenoxy)methyl]piperidine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular "fingerprint" of the compound. The FTIR spectrum should be compared to that of a qualified reference standard. Key characteristic peaks for piperidine derivatives and aromatic ethers should be present.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum should be consistent with the structure of 3-[(3-Ethylphenoxy)methyl]piperidine.[12][13][14]

Purity and Impurity Determination

This is arguably the most critical aspect of QC for this intermediate. Several chromatographic techniques can be employed, each with its own strengths and weaknesses.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a workhorse in pharmaceutical QC for its robustness and reliability.[15][16][17]

    • Principle: The sample is separated on a chromatographic column based on its affinity for the stationary and mobile phases. A UV detector measures the absorbance of the eluting compounds.

    • Advantages: Widely available, cost-effective, and provides excellent quantitative performance.

    • Considerations: 3-[(3-Ethylphenoxy)methyl]piperidine possesses a chromophore due to the phenoxy group, making it suitable for UV detection. However, some impurities may lack a chromophore, necessitating derivatization or the use of alternative detectors.[18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds.[21][22][23]

    • Principle: The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides structural information for identification.

    • Advantages: High sensitivity and selectivity, excellent for identifying unknown impurities.

    • Considerations: Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[24][25][26]

    • Principle: Similar to HPLC, but with a mass spectrometer as the detector.

    • Advantages: High sensitivity and selectivity, suitable for a wide range of compounds, and can provide molecular weight and structural information.

    • Considerations: More complex and expensive than HPLC-UV.

Comparison of Chromatographic Techniques for Purity Analysis

FeatureHPLC-UVGC-MSLC-MS
Principle Liquid-phase separation with UV detectionGas-phase separation with mass detectionLiquid-phase separation with mass detection
Applicability Non-volatile and thermally stable compounds with a chromophoreVolatile and thermally stable compoundsWide range of compounds
Sensitivity Moderate to HighHighVery High
Selectivity ModerateHighVery High
Cost LowModerateHigh
Complexity LowModerateHigh
Assay (Potency)

The assay determines the exact content of 3-[(3-Ethylphenoxy)methyl]piperidine in the batch.

  • HPLC with an External Standard: This is the most common method for assay determination. The peak area of the analyte in the sample is compared to the peak area of a certified reference standard of known concentration.

  • Titrimetry: A classical analytical technique that can be highly accurate. A non-aqueous acid-base titration can be used to determine the purity of the basic piperidine compound.

Other Essential QC Tests
  • Residual Solvents: The presence of residual solvents from the manufacturing process must be controlled according to ICH Q3C guidelines.[4][5] Gas chromatography with headspace sampling is the standard technique for this analysis.

  • Water Content: Karl Fischer titration is the preferred method for determining the water content.

  • Appearance: A visual inspection of the material's physical state (e.g., liquid, solid) and color.

  • Heavy Metals/Inorganic Impurities: These are typically controlled by pharmacopoeial methods or by implementing a risk-based approach as outlined in ICH Q3D for elemental impurities.[5]

Experimental Protocols: A Practical Guide

Protocol 1: Purity and Assay Determination by HPLC-UV

Objective: To determine the purity and assay of 3-[(3-Ethylphenoxy)methyl]piperidine using a validated HPLC-UV method.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[16]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Reference standard of 3-[(3-Ethylphenoxy)methyl]piperidine

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the same diluent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically around 270 nm for the phenoxy group).

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the main component from all potential impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Compare the peak area of the analyte in the sample to the peak area of the reference standard.

Workflow for HPLC-UV Analysis

Caption: A step-by-step workflow for HPLC-UV analysis.

Protocol 2: Identification by FTIR

Objective: To confirm the identity of 3-[(3-Ethylphenoxy)methyl]piperidine using FTIR.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the sample directly on the ATR crystal.

  • Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Compare the obtained spectrum with the spectrum of a qualified reference standard. The positions and relative intensities of the absorption bands should be concordant.

Conclusion: Ensuring Quality through a Holistic and Comparative Approach

The quality control of 3-[(3-Ethylphenoxy)methyl]piperidine requires a multi-faceted strategy that leverages a combination of analytical techniques. While HPLC-UV remains a cornerstone for purity and assay determination due to its robustness and cost-effectiveness, complementary methods such as GC-MS and LC-MS offer enhanced selectivity and are invaluable for impurity identification. The choice of methodology should be based on a thorough risk assessment and validated to be fit for its intended purpose. By implementing the comprehensive QC protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the consistent quality of 3-[(3-Ethylphenoxy)methyl]piperidine batches, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). [Link][4][27]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link][5]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][6]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][7]

  • Protheragen. (2025). Pharmaceutical Intermediate Quality Standards Guide. [Link][1]

  • PharmaCam Insights. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link][8]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link][9]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link][10]

  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link][21]

  • A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. (2024). [Link][2]

  • PubMed. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link][11]

  • SpectraBase. Piperidine, 2-(tetrahydro-2-furanyl)-. [Link][28]

  • ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. [Link][22]

  • International Council for Harmonisation. Quality Guidelines. [Link][27]

  • SimplerQMS. (2025). Best Practices for Quality Control in Pharmaceuticals. [Link][3]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Pharmaguideline. Quality Control. [Link][29]

  • ScienceDirect. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link][12]

  • PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link][13]

  • PubMed. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. [Link][23]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link][30]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link][25]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link][31]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][32]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link][14]

  • OPUS at UTS. (2013). Analytical Methods. [Link][33]

  • Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link][34]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][19]

  • PMC. (2024). Design-assisted HPLC-UV method for therapeutic drug monitoring of pholcodine, ephedrine, and guaifenesin in biological fluids. [Link][17]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. [20]

  • World Health Organization. Quality control methods for medicinal plant materials. [Link][35]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link][36]

  • Chemistry & Biology Interface. Synthesis and Characterization of Potential Impurities of Sildenafil. [Link][37]

  • NTU JOURNAL OF PURE SCIENCES. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link][26]

  • Government of Canada. Guide for the Quality Module 3 - Part S Drug Substance. [Link][38]

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Safety Operating Guide

3-[(3-Ethylphenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-[(3-Ethylphenoxy)methyl]piperidine

Introduction 3-[(3-Ethylphenoxy)methyl]piperidine is a synthetic organic compound featuring a basic piperidine ring linked via a methylene bridge to a lipophilic 3-ethylphenoxy moiety. In drug development and chemical synthesis, piperidine derivatives are ubiquitous but pose significant environmental and occupational hazards[1]. They are typically volatile, highly basic, and toxic to both terrestrial and aquatic ecosystems[2]. Proper disposal is not merely a regulatory formality; it is a critical safety operation governed by the EPA's Resource Conservation and Recovery Act (RCRA)[3].

Hazard Assessment & Causality-Driven Safety

Before initiating any disposal protocol, laboratory personnel must understand the chemical behavior of the waste to select appropriate containment and Personal Protective Equipment (PPE)[1].

  • Basicity & Reactivity: The secondary amine in the piperidine ring acts as a strong Lewis and Brønsted base. Mixing this compound with acidic waste streams will result in a rapid, exothermic neutralization reaction, potentially leading to container pressurization and rupture[4].

  • Lipophilicity & Toxicity: The 3-ethylphenoxy group significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances dermal penetration. Standard latex gloves offer insufficient barrier protection against lipophilic amines; therefore, heavy-duty nitrile or butyl rubber gloves are mandatory to prevent systemic absorption and severe skin burns[5].

  • Ecotoxicity: Piperidine derivatives exhibit high mobility in soils and are toxic to aquatic life (e.g., Leuciscus idus LC50 values typically <100 mg/L)[2]. Under no circumstances can this compound be disposed of via the sanitary sewer[6].

Table 1: Hazard Profile & Operational Implications

Property/HazardChemical CausalityOperational Implication
High pH (Basic) Free electron pair on the piperidine nitrogen.Segregation: Must be kept strictly isolated from acids and halogenated solvents[4].
Dermal Penetration Lipophilic 3-ethylphenoxy ether linkage.PPE: Mandates nitrile/neoprene gloves; latex is strictly prohibited[1].
Flammability/Volatility Low molecular weight organic structure.Storage: Store in spark-free environments; use vented caps if gas evolution is suspected[2].
Aquatic Toxicity Disrupts biological membranes in aquatic organisms.Disposal: Zero-drain disposal policy; requires high-temperature incineration[2].

Regulatory Framework

Chemical waste disposal in the U.S. is heavily regulated by the EPA under RCRA[3]. Institutions must classify this compound as hazardous waste. Depending on institutional status, laboratories operate under standard generator rules or the EPA's Subpart K regulations, which allow academic entities more flexibility in labeling and accumulation times while maintaining strict safety standards[7].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification mechanism to ensure compliance and safety before proceeding to the next.

  • Step 1: Waste Segregation (Verification: Compatibility Check)

    • Action: Designate a specific high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) container exclusively for basic organic waste.

    • Causality: HDPE/PTFE are highly resistant to basic amines, whereas prolonged exposure to some amines can degrade polycarbonates or cause leaching in low-quality plastics[4].

    • Validation: Verify that the container has never held acids, oxidizers (e.g., peroxides, nitric acid), or heavy metals.

  • Step 2: Satellite Accumulation Area (SAA) Storage

    • Action: Place the container in a designated SAA at or near the point of generation. The container must remain tightly closed unless actively adding waste[4].

    • Causality: Open containers volatilize toxic vapors and violate RCRA mandates, risking severe fines and respiratory exposure[3].

    • Validation: Perform a weekly visual inspection of the SAA for leaks, bulging containers, or fugitive odors.

  • Step 3: RCRA-Compliant Labeling

    • Action: Attach an institutional Hazardous Waste tag. Write the full chemical name: "3-[(3-Ethylphenoxy)methyl]piperidine". Do not use abbreviations, acronyms, or chemical formulas[6].

    • Causality: In the event of an emergency, first responders rely on clear, standardized nomenclature to determine firefighting or medical interventions.

    • Validation: Ensure the "Hazardous Waste" checkbox, the date of initial accumulation, and the specific hazard pictograms (Corrosive, Toxic, Flammable) are clearly marked[6].

  • Step 4: Transfer and Final Disposal

    • Action: Once the container is full (leaving at least one inch of headspace for thermal expansion), date the tag and transfer it to the central Environmental Health and Safety (EHS) accumulation area within three days[4].

    • Causality: EHS will manifest the waste for transport to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, the only definitive method to destroy the stable ether and amine bonds without generating toxic byproducts[8].

DisposalWorkflow Start Waste Generation: 3-[(3-Ethylphenoxy)methyl]piperidine Segregation Segregation: Isolate from Acids & Oxidizers Start->Segregation Container Containerization: HDPE or PTFE Jug Segregation->Container SAA Satellite Accumulation Area (SAA): Store < 1 Year, Inspect Weekly Container->SAA Labeling RCRA Labeling: 'Hazardous Waste', Name, Hazards SAA->Labeling EHS EHS Transfer: Move to Central Accumulation Labeling->EHS Disposal Final Disposal: EPA-Approved Incineration EHS->Disposal

Caption: Step-by-step RCRA-compliant disposal workflow for piperidine derivatives.

Emergency Spill Response & Decontamination

Spills involving piperidine derivatives require immediate, calculated action due to their volatility and contact toxicity[9].

  • Step 1: Evacuation and Assessment

    • For spills >100 mL or outside a fume hood, evacuate the lab immediately and allow the HVAC system to clear vapors[1].

  • Step 2: Donning PPE

    • Equip chemical splash goggles, a face shield, heavy-duty nitrile gloves, and a NIOSH-approved respirator if ambient ventilation is compromised[10].

  • Step 3: Containment with Inert Absorbents

    • Action: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[5].

    • Causality: Never use combustible materials like sawdust or paper towels. Piperidine derivatives can be flammable, and the heat of absorption combined with a combustible substrate creates a severe fire hazard[9].

  • Step 4: Collection and Surface Decontamination

    • Action: Sweep the absorbed mixture using non-sparking tools and place it into a hazardous waste bucket[2]. Wash the surface with a mild soap and water solution, followed by a dilute acetic acid wash to neutralize residual base, and finally a water rinse[1].

    • Validation: Swab the cleaned surface with pH paper. A neutral pH (7.0) validates that the basic amine has been successfully neutralized and removed.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large (>100mL) PPE Don PPE: Respirator, Nitrile Gloves Assess->PPE Small (<100mL) Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in HazMat Container Absorb->Collect Decon Decontaminate Surface (Soap -> Dilute Acid -> Water) Collect->Decon Report Validate pH & Report to EHS Decon->Report

Caption: Emergency spill response and self-validating decontamination pathway.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com. Available at:[Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples - ASTM. astm.org. Available at:[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. case.edu. Available at:[Link]

  • Regulation of Laboratory Waste - American Chemical Society. acs.org. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at:[Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. nj.gov. Available at:[Link]

Sources

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3-[(3-Ethylphenoxy)methyl]piperidine

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